Estasol
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl butanedioate;dimethyl hexanedioate;dimethyl pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4.C7H12O4.C6H10O4/c1-11-7(9)5-3-4-6-8(10)12-2;1-10-6(8)4-3-5-7(9)11-2;1-9-5(7)3-4-6(8)10-2/h3-6H2,1-2H3;3-5H2,1-2H3;3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMFNZIUDRQRSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)OC.COC(=O)CCCC(=O)OC.COC(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95481-62-2 | |
| Record name | Hexanedioic acid, 1,6-dimethyl ester, mixt. with 1,4-dimethyl butanedioate and 1,5-dimethyl pentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95481-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estasol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095481622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, dimethyl ester, mixt. with dimethyl butanedioate and dimethyl pentanedioate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, dimethyl ester, mixt. with dimethyl butanedioate and dimethyl pentanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Estasol: A Sustainable Solvent for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Greener Solvents in Organic Synthesis
The principles of green chemistry are increasingly guiding the evolution of organic synthesis, with a strong emphasis on the reduction or elimination of hazardous substances. Solvents, while essential for facilitating chemical reactions, are a primary contributor to the environmental footprint of synthetic processes. Traditional solvents are often volatile, flammable, toxic, and difficult to dispose of, posing risks to both researchers and the environment.[1] This has spurred the search for safer, more sustainable alternatives that do not compromise reaction efficiency.
Estasol, a readily biodegradable and low-toxicity solvent, presents a compelling alternative for a wide range of organic transformations. This technical guide provides a comprehensive overview of this compound, its properties, and its potential applications in organic synthesis, offering researchers a viable path toward greener and safer laboratory practices.
What is this compound? A Profile of a Sustainable Solvent
This compound is a commercial name for a mixture of dibasic esters, specifically dimethyl adipate (DMA), dimethyl glutarate (DMG), and dimethyl succinate (DMS).[2][3] These diesters are characterized by their high boiling points, low vapor pressures, and excellent solvency for a variety of organic compounds.
The unique composition of this compound contributes to its favorable environmental, health, and safety (EHS) profile. It is recognized for its biodegradability, low toxicity, and non-carcinogenic nature.[4][5] These properties make it an attractive replacement for conventional solvents such as toluene, xylene, and methyl ethyl ketone (MEK).[1]
Physicochemical Properties of this compound and its Components
The utility of a solvent is largely determined by its physical and chemical properties. The table below summarizes the key quantitative data for a typical this compound mixture and its individual components. This data is essential for designing and optimizing organic reactions.
| Property | Typical this compound Mixture | Dimethyl Succinate (DMS) | Dimethyl Glutarate (DMG) | Dimethyl Adipate (DMA) |
| CAS Number | 95481-62-2 | 106-65-0 | 1119-40-0 | 627-93-0 |
| Molecular Formula | Mixture | C6H10O4 | C7H12O4 | C8H14O4 |
| Molecular Weight ( g/mol ) | ~160 | 146.14 | 160.17 | 174.19 |
| Boiling Point (°C) | 196 - 225 | 196 | 210-215 | 227-230 |
| Melting Point (°C) | -20 | 19 | -37 | 10 |
| Flash Point (°C) | 102 | 101 | 103 | 113 |
| Density (g/cm³ at 20°C) | 1.09 | 1.119 | 1.087 | 1.063 |
| Vapor Pressure (hPa at 20°C) | < 1 | 0.2 | 0.2 | 0.05 |
| Solubility in Water (g/L) | 53 | 85 | 53 | 25 |
Data compiled from various safety data sheets and chemical suppliers.
This compound in Organic Synthesis: A Paradigm Shift
The high boiling point and thermal stability of this compound make it suitable for reactions requiring elevated temperatures. Its polar nature, owing to the ester functional groups, allows for the dissolution of a wide range of polar and non-polar reactants and reagents.
While specific, documented examples of this compound as a primary solvent in a wide array of named organic reactions are still emerging in academic literature, its properties suggest its suitability for various transformations. Below, we provide detailed hypothetical methodologies for key experiments where this compound could serve as a sustainable solvent.
Experimental Protocols: A Guide to Implementation
The following protocols are intended as a starting point for researchers looking to incorporate this compound into their synthetic workflows. Optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, will be necessary for specific substrates.
4.1.1. Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol. The use of this compound as a solvent can be advantageous, particularly when dealing with high-boiling-point alcohols or when aiming to avoid more hazardous solvents like toluene.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in this compound (5-10 mL per gram of carboxylic acid).
-
Reagent Addition: Add the alcohol (1.2-2.0 eq) to the solution.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 100-140 °C and monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
4.1.2. Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. This compound's polarity can aid in the dissolution of the phosphonium salt and the carbonyl compound.
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 eq) in anhydrous this compound. Cool the suspension in an ice bath and add a strong base, such as sodium hydride or n-butyllithium, dropwise. Stir the mixture at room temperature until the characteristic color of the ylide appears.
-
Reaction with Carbonyl: Cool the ylide solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq) in anhydrous this compound dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, along with the triphenylphosphine oxide byproduct, can be purified by column chromatography.
Visualizing Workflows and Relationships
To aid in the conceptualization of experimental design and the sustainable attributes of this compound, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for organic synthesis using this compound, highlighting the potential for solvent recovery and recycling.
Caption: A diagram illustrating the relationships between the key properties of this compound and their positive implications for green chemistry.
Conclusion: Embracing a Sustainable Future in Organic Synthesis
This compound and its constituent dibasic esters represent a significant step forward in the adoption of green chemistry principles in the research laboratory and beyond. Their favorable safety and environmental profile, combined with their versatile solvency, make them a powerful tool for the modern organic chemist. While further research is needed to fully explore the scope of their applicability across the vast landscape of organic reactions, the information presented in this guide provides a solid foundation for their adoption. By considering solvents like this compound, the scientific community can continue to innovate while minimizing its impact on the planet.
References
- 1. Synthesis of dibasic esters: A review | Semantic Scholar [semanticscholar.org]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Dibasic esters as green solvents for PVDF membrane preparation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02366D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Navigating the Physical Landscape of Dimethyl Ester Solvent Mixtures: A Technical Guide for Researchers
Cranston, RI – In the ever-evolving landscape of pharmaceutical research and drug development, the selection of an appropriate solvent system is a critical decision that can significantly impact reaction kinetics, product purity, and process safety. Dimethyl ester (DME) solvent mixtures, often referred to as dibasic esters, have emerged as a versatile and environmentally conscious alternative to more traditional, and often more hazardous, solvents. This in-depth technical guide provides a comprehensive overview of the core physical characteristics of DME solvent mixtures, equipping researchers, scientists, and drug development professionals with the essential data and methodologies to effectively evaluate and implement these "green" solvents in their work.
Dimethyl ester solvent mixtures are primarily composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1][2] These readily biodegradable, low-odor, and low-VOC (Volatile Organic Compound) solvents offer a unique combination of high solvency power, low volatility, and a high flash point, making them suitable for a wide array of applications, including coatings, cleaning formulations, and as reaction media in organic synthesis.[2][3] Their favorable safety and environmental profile positions them as attractive replacements for solvents such as N-methyl-2-pyrrolidone (NMP), methylene chloride, and certain glycol ethers.[2]
Core Physical Characteristics
The physical properties of DME solvent mixtures can be tailored by adjusting the ratio of the three primary components. This flexibility allows for the creation of custom blends with specific solvency, viscosity, and evaporation characteristics to meet the demands of a particular application. The following tables summarize the key physical properties of the individual dimethyl esters and common commercial mixtures.
| Property | Dimethyl Succinate | Dimethyl Glutarate | Dimethyl Adipate | Typical DME Mixture |
| CAS Number | 106-65-0 | 1119-40-0 | 627-93-0 | 95481-62-2 |
| Molecular Weight ( g/mol ) | 146.14[4] | 160.17 | 174.19[5] | ~159-163 |
| Boiling Point (°C at 760 mmHg) | 195.3[4] | 210-214 | 228.2-230 (at 14 mmHg)[5] | 196-225[6][7] |
| Melting Point (°C) | 19.5[4] | -37 | 8-10 | -20[6][7][8] |
| Density (g/cm³ at 20°C) | 1.117 | 1.087 | 1.063[5] | 1.09[8] |
| Viscosity (cP at 25°C) | 2.37 | 2.56 | 2.45 | ~2.2-2.6 |
| Flash Point (°C, Closed Cup) | 102[8] | 103 | 107 | >93 |
| Vapor Pressure (mm Hg at 20°C) | 0.2 | 0.2[6] | <0.1 | <1 |
| Solubility in Water (g/L) | 58 | 23 | 5 | 53[8] |
| Surface Tension (dynes/cm at 20°C) | ~34 | ~33 | ~32 | ~33-35 |
Note: The properties of "Typical DME Mixture" can vary depending on the specific composition.
Experimental Protocols for Property Determination
Accurate and consistent measurement of the physical properties of DME solvent mixtures is paramount for their effective application. The following are detailed methodologies for key experiments, based on internationally recognized standards.
Viscosity
The kinematic viscosity of DME mixtures is determined using the ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids .
-
Principle: This method measures the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.[9]
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde, Cannon-Fenske), constant temperature bath, stopwatch, and thermometer.
-
Procedure:
-
The viscometer is charged with the DME sample.
-
The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.
-
The liquid is drawn up into the upper bulb of the viscometer.
-
The time taken for the liquid to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer constant. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[1]
-
Density (Specific Gravity)
The density or specific gravity of DME mixtures is determined using ASTM D891 - Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals .
-
Principle: This standard provides two methods: one using a hydrometer and the other a pycnometer. The pycnometer method offers higher precision.
-
Apparatus (Pycnometer Method): Pycnometer (a glass flask of a specific volume), analytical balance, and a constant temperature bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and weighed.
-
The pycnometer is filled with the DME sample and placed in a constant temperature bath to reach thermal equilibrium.
-
The volume is adjusted precisely to the calibration mark.
-
The filled pycnometer is reweighed to determine the mass of the solvent.
-
The density is calculated by dividing the mass of the solvent by the calibrated volume of the pycnometer.
-
Boiling Point
The boiling point of DME mixtures is determined using ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants . While originally for engine coolants, this method is applicable to a wide range of liquids.
-
Principle: This method determines the equilibrium boiling point of a liquid at atmospheric pressure.[2][4][8]
-
Apparatus: A 100-mL round-bottom flask, a reflux condenser, a calibrated thermometer or thermocouple, and a heating mantle.[10]
-
Procedure:
-
A 60 mL sample of the DME mixture is placed in the flask with a few boiling chips.
-
The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is immersed in the liquid.
-
The sample is heated until it boils and the temperature reading stabilizes.
-
The stable temperature reading is recorded as the equilibrium boiling point.
-
The observed boiling point is corrected to standard atmospheric pressure.
-
Flash Point
The flash point of DME mixtures is determined using ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester .
-
Principle: This method determines the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite under specified conditions.[11]
-
Apparatus: Pensky-Martens closed-cup flash point tester, which includes a test cup, a lid with a stirring device, an ignition source, and a heating source.
-
Procedure:
-
The sample cup is filled with the DME mixture to the specified level.
-
The lid is placed on the cup, and the sample is heated at a slow, constant rate while being stirred.[11]
-
The ignition source is periodically applied to the vapor space in the cup.
-
The flash point is the lowest temperature at which a flash is observed.[11]
-
Surface Tension
The surface tension of DME mixtures can be determined using methods such as the du Noüy ring method or the Wilhelmy plate method, with the former being described in ASTM D971 - Standard Test Method for Interfacial Tension of Oil Against Water by the Ring Method . While this standard is for interfacial tension, the principle can be adapted for surface tension measurement.
-
Principle (du Noüy Ring Method): This method measures the force required to detach a platinum ring from the surface of the liquid.[7]
-
Apparatus: Tensiometer with a platinum ring, a sample vessel, and a means to control temperature.
-
Procedure:
-
The platinum ring is thoroughly cleaned and attached to the tensiometer.
-
The sample vessel containing the DME mixture is raised until the ring is immersed in the liquid.
-
The platform holding the sample is slowly lowered, causing the liquid to be pulled downwards by the ring.
-
The force required to detach the ring from the liquid surface is measured.
-
The surface tension is calculated from this force, taking into account the dimensions of the ring and a correction factor.
-
Experimental Workflow: Solvent Screening and Selection
The selection of an appropriate solvent is a multi-step process that involves a thorough evaluation of physical properties, solubility characteristics, and process compatibility. The following diagram illustrates a typical workflow for solvent screening and selection in a drug development context.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. store.astm.org [store.astm.org]
- 5. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. kaycantest.com [kaycantest.com]
- 8. store.astm.org [store.astm.org]
- 9. tamson-instruments.com [tamson-instruments.com]
- 10. img.antpedia.com [img.antpedia.com]
- 11. youtube.com [youtube.com]
Estasol: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estasol, a refined mixture of dimethyl esters of adipic, glutaric, and succinic acids, is a versatile solvent increasingly utilized in various industrial and laboratory applications.[1][2] Its favorable characteristics, including high solvency power, low volatility, low flammability, and biodegradability, position it as a safer alternative to more hazardous solvents.[1][2][3] This guide provides an in-depth overview of the essential safety protocols and handling procedures for this compound in a laboratory setting to ensure the well-being of personnel and the integrity of research.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for its safe handling. It is a clear, colorless liquid with a mild, fruity odor.[1] this compound is readily soluble in alcohols, ketones, and ethers but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Appearance | Clear, colorless liquid[1][4] |
| Odor | Mild, fruity, ester-like[1][4] |
| Boiling Point | 200 - 230 °C[4] |
| Melting Point | -20 to -25 °C[4][5] |
| Flash Point | 107.2 - 108 °C (Closed Cup)[4][5] |
| Density | 1.19 g/mL at 25°C[1][5] |
| Vapor Pressure | 0.06 - 0.2 mmHg at 20°C[4][5] |
| Autoignition Temperature | 370 °C[4] |
| Solubility | Slightly soluble in water; soluble in alcohols, ketones, ethers[1] |
| pH | 5 - 6[4] |
Toxicological Data and Hazard Information
This compound is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. However, it is essential to handle it with care to minimize exposure.
Table 2: Toxicological Data for this compound
| Test | Result | Species | Method |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | Oral |
| Acute Inhalation Toxicity (LC50) | > 11 mg/l (4 h) | Rat | Inhalation |
| Skin Irritation | Not classified as an irritant. | ||
| Eye Irritation | May cause slight irritation. | ||
| Mutagenicity | Not considered mutagenic. | ||
| Teratogenicity | Did not show teratogenic effects in animal experiments. | ||
| Reproductive Toxicity | Animal testing did not show any effects on fertility. |
Hazard Statements: While not classified as hazardous, one source indicates "H302 Harmful if swallowed."[6] It is prudent to avoid ingestion.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
-
P330: Rinse mouth.[6]
-
P501: Dispose of contents/container in accordance with local regulations.[6]
Laboratory Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to ensure a safe laboratory environment.
General Handling
-
Ventilation: Always use this compound in a well-ventilated area to minimize inhalation of vapors.[1] Local exhaust ventilation may be necessary for certain operations.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., Butyl rubber), and a lab coat.[1][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4]
-
Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[4]
Storage
-
Container: Store in the original, tightly closed container.[4]
-
Location: Keep in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Conditions to Avoid: Protect from heat, open flames, hot surfaces, and direct sunlight.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an accidental exposure or spill, prompt and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present. Seek medical attention if irritation persists.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and seek immediate medical attention.[1]
Caption: First aid procedures for different routes of exposure to this compound.
Accidental Release Measures
-
Personal Precautions: Evacuate the area and ensure adequate ventilation.[1] Wear appropriate personal protective equipment (PPE).[1]
-
Containment and Cleanup: Contain the spill using absorbent materials such as sand, diatomite, or universal binders. Collect the absorbed material into suitable, closed containers for disposal.
-
Environmental Precautions: Prevent the spill from entering drains, surface water, or the soil.
Fire-Fighting Measures
This compound is non-flammable but has a flash point of over 100°C.[1]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO2), or water spray.[4]
-
Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.[4]
-
Special Hazards: Under fire conditions, hazardous decomposition products such as carbon monoxide and carbon dioxide may be produced.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1] Do not allow the product to be released into the environment.[1]
Caption: Decision-making process for the proper disposal of this compound waste.
Conclusion
This compound is a valuable solvent with a favorable safety profile when handled correctly. By understanding its properties and adhering to the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can safely integrate this compound into their laboratory workflows. The implementation of robust safety practices, including the consistent use of personal protective equipment, proper ventilation, and adherence to emergency procedures, is essential for maintaining a safe and productive research environment.
References
A Technical Guide to the Environmental Impact of Estasol® Compared to Traditional Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental and safety profiles of Estasol®, a green solvent alternative, against commonly used traditional solvents. The information is intended to assist in making informed decisions for solvent selection in research, development, and manufacturing processes, prioritizing sustainability and safety.
Introduction: Defining a Greener Alternative
This compound® is a refined mixture of dimethyl esters of adipic, glutaric, and succinic acids.[1][2][3] It is characterized as a readily biodegradable, non-toxic, and low-odor solvent with a high flash point and low vapor pressure.[2][4] These properties position this compound® as a viable, environmentally friendlier substitute for a range of traditional solvents, including aromatic compounds (Toluene, Xylene), ketones (MEK), and various glycol ethers and acetates.[1][4] Traditional solvents are often associated with significant environmental and health risks, including the emission of Volatile Organic Compounds (VOCs), contributions to air and water pollution, and long-term health effects such as organ damage.[5][6][7][8]
This document outlines the key performance indicators related to environmental impact, presents comparative data, details the experimental protocols used for these measurements, and provides logical workflows for solvent selection.
Quantitative Comparison of Environmental Profiles
The following tables summarize key environmental and safety data for this compound® in comparison to select traditional solvents. Data is compiled from typical values found in safety data sheets (SDS) and technical data sheets (TDS).
Table 1: Environmental & Safety Properties
| Parameter | This compound® (Dibasic Esters) | Toluene | Xylene | MEK (Methyl Ethyl Ketone) |
|---|---|---|---|---|
| VOC Content (g/L) | Low (often exempt) | ~870 | ~870 | ~800 |
| HAP Status | No | Yes | Yes | Yes |
| Biodegradability | Readily Biodegradable | Not Readily | Not Readily | Readily Biodegradable |
| Flash Point (°C) | > 98 °C | 4 °C | 27-32 °C | -9 °C |
| Aquatic Toxicity | Low | Moderate to High | Moderate to High | Low to Moderate |
Table 2: Physical Properties and Volatility
| Parameter | This compound® (Dibasic Esters) | Toluene | Xylene | MEK (Methyl Ethyl Ketone) |
|---|---|---|---|---|
| Boiling Point (°C) | 196-225 °C | 111 °C | 138-144 °C | 80 °C |
| Vapor Pressure | Very Low (<0.1 kPa @ 20°C) | High (2.9 kPa @ 20°C) | Moderate (0.8-1.2 kPa @ 20°C) | High (10.5 kPa @ 20°C) |
| Odor | Mild, fruity[2] | Strong, aromatic | Strong, aromatic | Sharp, sweetish |
Experimental Protocols
The data presented in Section 2.0 is derived from standardized test methods. Understanding these methodologies is crucial for interpreting the results and ensuring accurate comparisons.
3.1 Ready Biodegradability (OECD 301 Series) The "Readily Biodegradable" classification for this compound® is typically determined using one of the OECD 301 test guidelines.
-
Principle: These aerobic biodegradation tests measure the extent to which microorganisms can break down a chemical substance in an aqueous medium over 28 days.[9] The pass level for "ready biodegradability" is typically reaching 60% of the theoretical maximum biodegradation within a 10-day window during the 28-day period.
-
Methodology (OECD 301F - Manometric Respirometry):
-
Inoculum: A mixed population of microorganisms, usually from activated sludge of a wastewater treatment plant, is prepared.
-
Test Setup: The test substance (e.g., this compound®) is added as the sole source of carbon to a mineral medium containing the inoculum in a sealed vessel.
-
Measurement: The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over 28 days using a respirometer.
-
Calculation: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[9][10]
-
3.2 VOC Content (EPA Method 24) The Volatile Organic Compound (VOC) content, a key contributor to smog formation, is determined using standardized methods like EPA Method 24.[11]
-
Principle: This method determines the amount of volatile matter in a coating or solvent, excluding water and other exempt compounds.
-
Methodology:
-
Sample Preparation: A sample of the solvent is accurately weighed.
-
Volatile Determination: The sample is heated in an oven at a specified temperature (e.g., 110°C) for a set period (e.g., 1 hour) to drive off volatile components.
-
Water Content: The water content is determined separately, often by Karl Fischer titration.
-
Calculation: The weight of the non-volatile material is subtracted from the initial weight to determine the total volatile content. After subtracting the water content and any other exempt compounds, the VOC content is calculated and typically expressed in grams per liter (g/L).[12][13]
-
Visualization of Concepts and Workflows
4.1 Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting a solvent, prioritizing environmental and safety considerations.
4.2 Comparative Environmental Lifecycle
This diagram contrasts the environmental lifecycle of a readily biodegradable solvent like this compound® with a persistent traditional solvent.
Conclusion
The data and standardized methodologies confirm that this compound® presents a significantly improved environmental and safety profile compared to many traditional solvents. Its key advantages include:
-
Reduced Air Pollution: As a low-volatility, often VOC-exempt solvent, it minimizes contributions to smog formation.
-
Enhanced Safety: A high flash point dramatically reduces fire hazards during storage, handling, and use.
-
Lower Environmental Persistence: Its status as "readily biodegradable" means it is unlikely to persist and accumulate in the environment, breaking down into simpler substances like water, CO2, and biomass.[2]
-
Reduced Human Health Risk: this compound® is not classified as a Hazardous Air Pollutant (HAP), reducing long-term occupational health risks associated with solvents like Toluene and Xylene.[6]
For researchers and drug development professionals, the adoption of solvents like this compound® aligns with the principles of green chemistry, reducing environmental impact and creating a safer working environment without compromising on performance for many applications.[1]
References
- 1. This compound - SEQENS [seqens.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. mdmwest.com [mdmwest.com]
- 6. haltermann-carless.com [haltermann-carless.com]
- 7. jchps.com [jchps.com]
- 8. envirofluid.com [envirofluid.com]
- 9. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 10. Biodegradability assessment of food additives using OECD 301F respirometric test. | Sigma-Aldrich [sigmaaldrich.com]
- 11. EPA VOC Guidelines For Coatings [croccoatings.com]
- 12. paint.org [paint.org]
- 13. youtube.com [youtube.com]
The Engine of Transformation: Unraveling the Mechanism of Action of Dibasic Ester Solvents in Chemical Synthesis
A comprehensive analysis for researchers, scientists, and drug development professionals on the pivotal role of dibasic esters in influencing reaction pathways and kinetics.
Dibasic esters (DBEs) are increasingly recognized as versatile and environmentally benign solvents, offering a unique combination of high boiling points, low volatility, and biodegradability. Comprising a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate, these solvents are not merely inert media for chemical reactions but actively participate in influencing reaction mechanisms and kinetics through a complex interplay of physical and chemical interactions. This technical guide delves into the core of their mechanism of action, providing a detailed exploration of their solvent effects, supported by experimental evidence and methodologies.
The Physicochemical Landscape of Dibasic Ester Solvents
The solvent properties of DBEs are fundamental to understanding their role in chemical reactions. Their high boiling range (196-225 °C) and low vapor pressure make them suitable for reactions requiring elevated temperatures, while their classification as polar aprotic solvents dictates their interaction with solutes.[1] The presence of two ester functionalities per molecule allows for significant dipole-dipole interactions and the ability to act as hydrogen bond acceptors.
A key aspect of their solvent behavior is their interaction with surfaces and solutes. Studies on dimethyl succinate (DMS), a primary component of DBEs, have shown that it can interact with hydroxylated surfaces like silica through hydrogen bonding between the carbonyl oxygen of the ester and the surface hydroxyl groups.[2] This interaction leads to fast adsorption and slow desorption kinetics, indicating a strong affinity between the solvent and polar species.
The Influence of Dibasic Esters on Reaction Kinetics and Equilibria
The polarity and hydrogen bonding capabilities of DBEs play a crucial role in stabilizing transition states and influencing the equilibrium position of reactions. In enzymatic catalysis, for instance, the choice of solvent is critical for maintaining the enzyme's catalytic activity and influencing reaction rates.
A Case Study: Lipase-Catalyzed Esterification
Lipase-catalyzed esterification reactions are a prime example of where DBEs can be employed as effective solvents. The enzyme's activity and the reaction's kinetics are intricately linked to the solvent environment. While specific kinetic data for a broad range of reactions in DBEs is still an emerging area of research, the principles of solvent effects on biocatalysis are well-established. The solvent's ability to solvate reactants and products, as well as its interaction with the enzyme itself, dictates the overall reaction efficiency.
Experimental Protocols for Investigating Solvent Effects
To quantify the mechanism of action of DBEs in a given chemical reaction, a systematic experimental approach is required. The following outlines a general methodology for a comparative study of a lipase-catalyzed esterification reaction.
Materials and Methods
Enzyme: Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B). Substrates: A suitable alcohol (e.g., 1-butanol) and a carboxylic acid (e.g., valeric acid). Solvents: Dibasic ester (commercial mixture), and a range of other solvents for comparison (e.g., toluene, hexane, acetonitrile). Analytical Method: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the concentration of reactants and products over time.
General Experimental Procedure for Kinetic Studies
-
Reaction Setup: A known amount of immobilized lipase is added to a temperature-controlled reaction vessel containing the dibasic ester solvent.
-
Initiation of Reaction: The reaction is initiated by the addition of the alcohol and carboxylic acid substrates at known initial concentrations.
-
Sampling: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Sample Preparation: The enzyme is removed from the aliquot by filtration or centrifugation. The sample may require derivatization before analysis.
-
Analysis: The concentrations of the ester product and remaining substrates are determined using GC or HPLC.
-
Data Analysis: The initial reaction rate is calculated from the linear portion of the concentration-time plot. Michaelis-Menten kinetics can be investigated by varying the initial concentration of one substrate while keeping the other constant.
Visualizing the Mechanism of Action
To conceptualize the influence of DBEs on chemical reactions, we can visualize the key interactions and logical relationships using diagrams.
Solute-Solvent Interactions
The primary interaction between a DBE solvent and a polar solute involves hydrogen bonding.
Caption: Solute-Solvent Hydrogen Bonding in DBEs.
This diagram illustrates how the carbonyl oxygen of the dibasic ester acts as a hydrogen bond acceptor, stabilizing polar solutes.
Generalized Experimental Workflow for Kinetic Analysis
A typical workflow for studying the kinetics of a reaction in a DBE solvent can be represented as follows:
Caption: Workflow for Kinetic Analysis in DBEs.
This flowchart outlines the key steps involved in experimentally determining the kinetic parameters of a chemical reaction in a dibasic ester solvent.
Conclusion and Future Outlook
Dibasic ester solvents offer a compelling alternative to traditional organic solvents, not only from an environmental perspective but also due to their potential to favorably influence reaction pathways and kinetics. Their polar aprotic nature, coupled with their hydrogen bond accepting capabilities, allows for the stabilization of polar intermediates and transition states, which can lead to enhanced reaction rates and selectivity.
While the fundamental principles of their solvent effects are understood, there is a clear need for more in-depth, quantitative studies on a wider range of chemical reactions. The generation of comprehensive kinetic and thermodynamic data for reactions in DBEs will be crucial for their broader adoption in industrial synthesis and drug development. Future research should focus on creating a database of solvent parameters for DBE mixtures and conducting comparative studies against conventional solvents to fully elucidate their mechanistic advantages. This will enable chemists to make more informed decisions in solvent selection and process optimization, ultimately leading to more efficient and sustainable chemical manufacturing.
References
Estasol® as a Green Solvent in Chemical Research: A Technical Guide
An In-depth Examination of a Sustainable Solvent for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The principles of green chemistry are increasingly guiding solvent selection in scientific research and industrial applications. Estasol®, a readily biodegradable, low-toxicity solvent blend, has emerged as a viable and sustainable alternative to many conventional organic solvents. This technical guide provides a comprehensive overview of this compound's applications in green chemistry research, with a focus on its chemical and physical properties, performance in various applications, and its toxicological profile. This document is intended to serve as a resource for researchers, chemists, and professionals in drug development who are seeking to incorporate greener and safer solvents into their workflows. We will explore available quantitative data, provide conceptual experimental protocols, and present logical workflows and metabolic pathways in the form of diagrams to facilitate a deeper understanding of this compound's utility and safety profile.
Introduction to this compound®
This compound® is a commercial solvent blend primarily composed of three dimethyl esters: dimethyl succinate (DMS), dimethyl glutarate (DMG), and dimethyl adipate (DMA).[1][2][3] It is recognized for its favorable environmental, health, and safety (EHS) profile, which includes ready biodegradability, low volatility, a high flash point, and low toxicity.[1][2] These characteristics position this compound® as a "green solvent," offering a safer alternative to regulated solvents such as N-methyl-2-pyrrolidone (NMP), methylene chloride, and various glycol ethers and their acetates.[2][4]
The unique combination of high solvency power and low environmental impact makes this compound® suitable for a wide range of applications, including coatings, cleaning formulations, and as a medium for chemical synthesis.[1][2] Its versatility allows for its use as a standalone solvent or as part of a customized blend to meet specific performance requirements.[2]
Physicochemical and Toxicological Properties
A thorough understanding of a solvent's properties is crucial for its effective and safe implementation in a laboratory or industrial setting.
Physical and Chemical Properties
The physical and chemical properties of this compound® contribute significantly to its performance and safety profile. The table below summarizes key properties of a typical this compound® blend.
| Property | Value | Source |
| Composition | Mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate | [1][3] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Mild, fruity | [1] |
| Boiling Range (°C) | 196 - 225 | [5] |
| Flash Point (°C) | > 93 | [1] |
| Vapor Pressure (mm Hg @ 20°C) | < 0.1 | [2] |
| Solubility | Readily soluble in alcohols, ketones, ethers, and most hydrocarbons; slightly soluble in water. | [1] |
| Biodegradability | Readily biodegradable | [1][2] |
| Toxicity | Low | [2][5] |
| Corrosivity | Non-corrosive | [1] |
Toxicological Profile and Metabolic Pathway
The components of this compound® have been studied for their toxicological effects. Inhalation exposure in rats has shown that high concentrations of dibasic esters can lead to mild olfactory toxicity.[6] This effect is attributed to the in-situ metabolism of the dimethyl esters by carboxylesterases in the nasal mucosa, leading to the formation of the corresponding mono- and dicarboxylic acids.[1][6] The accumulation of these acidic metabolites is believed to be the primary mechanism of the observed cytotoxicity in the nasal explants.[1] It is important to note that this is a localized metabolic effect and does not indicate systemic toxicity.
Below is a diagram illustrating the metabolic pathway of the dimethyl ester components of this compound® in the nasal mucosa.
Applications in Green Chemistry Research
This compound's properties make it a versatile solvent for various green chemistry applications.
Replacement of Hazardous Solvents
A primary application of this compound® is as a direct replacement for more hazardous solvents. Its high solvency for a broad range of resins makes it a suitable alternative to NMP, MEK, methylene chloride, and certain glycol ethers in formulations for coatings, inks, and adhesives.[2] The low vapor pressure of this compound® also allows formulators to comply with regulations on volatile organic compounds (VOCs).[2]
Biocatalysis
The use of enzymes in organic synthesis is a cornerstone of green chemistry. The choice of solvent is critical for enzyme stability and activity. While there is a lack of specific published data on biocatalytic reactions in this compound®, its properties suggest its potential as a suitable medium. Its low water solubility would be advantageous in reactions where water can interfere, such as in ester synthesis via transesterification. The biodegradability of this compound® also aligns with the green principles of biocatalysis.
Polymer Synthesis
Dibasic esters, the main components of this compound®, have been investigated as green solvents for the fabrication of polymeric membranes, such as those made from polyvinylidene fluoride (PVDF).[7][8] Their use can lead to membranes with superior mechanical performance and high flux, offering a safer alternative to traditional, more toxic solvents.[7][8]
Experimental Protocols (Conceptual)
While specific, detailed experimental protocols for the use of this compound® in many research applications are not widely published, the following conceptual protocols are provided as a starting point for researchers.
Conceptual Protocol: General Procedure for a Heck Coupling Reaction
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction. While specific data for this compound® is limited, its high boiling point and stability make it a potential solvent for such cross-coupling reactions.
Materials:
-
Aryl halide
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
This compound® (as solvent)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the alkene, the palladium catalyst, and the phosphine ligand.
-
Add this compound® as the solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) and stir for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and any water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
The following diagram illustrates a general workflow for a Heck coupling reaction using this compound®.
Conceptual Protocol: Cleaning Validation for Pharmaceutical Equipment
Cleaning validation is a critical process in the pharmaceutical industry to prevent cross-contamination.[9][10][11] this compound's low toxicity and good solvency make it a candidate for cleaning applications.
Objective: To validate a cleaning procedure using an this compound®-based cleaning agent for the removal of a specific Active Pharmaceutical Ingredient (API) from a piece of manufacturing equipment (e.g., a stainless-steel mixing vessel).
Procedure:
-
Worst-Case Selection: Identify the API that is most difficult to clean based on its solubility and toxicity.
-
Cleaning Agent Preparation: Prepare a cleaning solution containing this compound®. The concentration will depend on the API and the cleaning process (e.g., a 5-10% solution in water with a suitable surfactant).
-
Cleaning Procedure:
-
Pre-rinse the equipment with purified water.
-
Apply the this compound®-based cleaning solution and clean the equipment surfaces for a defined period (e.g., 30 minutes) at a specified temperature (e.g., 60 °C).
-
Perform a final rinse with purified water until the conductivity of the rinse water returns to the baseline.
-
-
Sampling:
-
Swab Sampling: Swab predefined, hard-to-clean areas of the equipment surface.
-
Rinse Sampling: Collect a sample of the final rinse water.
-
-
Analytical Testing: Analyze the swab and rinse samples for residual API using a validated analytical method (e.g., HPLC).
-
Acceptance Criteria: The level of residual API must be below a pre-defined acceptable limit, calculated based on the toxicity of the API and the batch size of the next product.
The following diagram outlines the logical workflow for a cleaning validation process.
Green Chemistry Metrics
To quantitatively assess the "greenness" of a chemical process, several metrics have been developed. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely used.[3][5]
-
E-Factor: The mass ratio of waste to the desired product. A lower E-Factor indicates less waste generation and a greener process.[3][5]
-
Formula: E-Factor = (Total Mass of Waste) / (Mass of Product)
-
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI indicates a more efficient and sustainable process.[5]
-
Formula: PMI = (Total Mass of Inputs) / (Mass of Product)
-
Conclusion and Future Outlook
This compound® presents a compelling case as a green solvent for a variety of applications in chemical research and development. Its favorable EHS profile, combined with its high solvency, makes it an attractive alternative to many conventional solvents. While there is a need for more published, quantitative data on its performance in specific named organic reactions and biocatalytic processes, the available information suggests that it is a versatile and sustainable solvent.
For researchers and drug development professionals, the adoption of solvents like this compound® can contribute to safer laboratory practices and more environmentally friendly manufacturing processes. Future research should focus on generating comparative performance data for this compound® in a wider range of chemical transformations and on developing and publishing detailed experimental protocols to facilitate its broader adoption in the scientific community. The continued development and application of green solvents like this compound® will be crucial in advancing the principles of green chemistry and creating a more sustainable future for the chemical and pharmaceutical industries.
References
- 1. Cytotoxicity of dibasic esters (DBE) metabolites in rat nasal explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Green Chemistry in API Manufacturing: How CDMOs are Driving Sustainability - Lupin Manufacturing Solutions, API + CDMO Solutions [lupin.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dibasic Esters – Biodegradable Solvent for Sustainable Solutions [penpet.com]
- 6. Deposition of dibasic esters in the upper respiratory tract of the male and female Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibasic esters as green solvents for PVDF membrane preparation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Plastics from renewable sources as green and sustainable alternatives [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. API Sustainability Strategy – ACSGCIPR [acsgcipr.org]
- 11. mdpi.com [mdpi.com]
Estasol: A Technical Guide to Thermal Stability and Boiling Point in High-Temperature Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability and boiling point of Estasol, a versatile solvent blend of dibasic esters, with a focus on its suitability for high-temperature reactions. This compound, a mixture of dimethyl adipate, dimethyl glutarate, and dimethyl succinate, offers a unique combination of a high boiling point, low volatility, and favorable safety profile, making it an attractive medium for various chemical syntheses and formulations.[1][2]
Physicochemical Properties of this compound
This compound is a clear, colorless liquid with a mild, fruity odor.[1] Its key physical and thermal properties are summarized in the tables below, providing a comprehensive overview for easy comparison.
Table 1: Thermal Properties of this compound
| Property | Value | Source |
| Boiling Point/Range | 200 - 230 °C | [3][4] |
| Flash Point | 99 - 108 °C (closed cup) | [3][4][5] |
| Auto-ignition Temperature | 370 - >400 °C | [3][5] |
| Melting Point/Range | -20 to -25 °C | [3][6][7] |
| Thermal Decomposition | No specific data available for the mixture. Generally, dibasic esters are stable up to high temperatures. | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Form | Liquid | [3] |
| Color | Colorless | [3] |
| Odor | Ester-like, mild, fruity | [1][3] |
| Density | 1.09 - 1.19 g/cm³ at 20-25 °C | [3][6][7] |
| Vapor Pressure | 0.06 - 0.094 hPa at 20-25 °C | [4][5] |
| Water Solubility | 26 - 41 g/L | [5] |
| Log P (octanol/water) | 0.6 - 1.4 | [3] |
| Kinematic Viscosity | 2.4 - 2.5 mm²/s at 20-25 °C | [3][4] |
Thermal Stability Profile
It is important to note that prolonged exposure to elevated temperatures can lead to decomposition.[4] The decomposition products will depend on the temperature, atmosphere, and presence of other materials.[4] In a fire, combustion may produce carbon monoxide and other toxic and/or irritating substances.
For critical high-temperature applications, it is strongly recommended to perform thermal stability analysis, such as TGA, on the specific grade of this compound being used.
Suitability for High-Temperature Reactions
This compound's high boiling point and thermal stability make it a suitable solvent for various high-temperature chemical reactions. Its low vapor pressure at ambient and moderately elevated temperatures also contributes to a safer reaction environment with reduced volatile organic compound (VOC) emissions.
Transesterification and Polyester Synthesis
A significant application of dibasic esters is in the synthesis of polyesters through transesterification reactions.[5] These reactions are often carried out at elevated temperatures to drive the equilibrium towards the product by removing the volatile alcohol byproduct.
One study investigated the transesterification reaction of a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate with 1,4-butanediol in the temperature range of 190 to 210 °C.[3] Furthermore, high-temperature melt synthesis of wholly aromatic polyesters using diphenyl esters is conducted at temperatures ranging from 220 to 320 °C.[4] The stability of dibasic esters under these conditions highlights their utility as both reactants and high-boiling point solvents in polymer chemistry.
The logical workflow for evaluating a solvent for high-temperature reactions is depicted in the following diagram:
Caption: A logical workflow for evaluating this compound in high-temperature reactions.
Experimental Protocols
Detailed experimental protocols for determining the thermal properties of this compound are based on standardized testing methods.
Determination of Boiling Point
A standard method for determining the boiling range of petroleum products, which can be adapted for solvents like this compound, is ASTM D2887 . This gas chromatography method provides a boiling range distribution. For a simpler laboratory determination, classical distillation methods can be employed.
Determination of Thermal Stability (General Protocol)
A general protocol for assessing the thermal stability of an organic liquid like this compound can be based on principles outlined in ASTM D6743, Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids .
Objective: To determine the thermal stability of this compound by heating it in a controlled environment and observing any changes in its physical and chemical properties.
Apparatus:
-
Heating oven with precise temperature control.
-
Inert, sealed reaction vessels (e.g., glass ampoules or stainless steel bombs).
-
Gas chromatograph (GC) for analyzing volatile decomposition products and changes in the solvent composition.
-
Viscometer.
-
Apparatus for measuring acid number.
Procedure:
-
A known mass of this compound is placed into a clean, dry reaction vessel.
-
The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can accelerate degradation.
-
The vessel is sealed to prevent the escape of volatile components.
-
The sealed vessel is placed in a heating oven at a predetermined temperature for a specified duration. The temperature and duration should be relevant to the intended high-temperature application.
-
After the heating period, the vessel is cooled to room temperature.
-
The physical appearance of the sample (e.g., color change, formation of solids) is observed and recorded.
-
The pressure inside the vessel may be measured to quantify the formation of non-condensable gases.
-
The chemical composition of the liquid and any gaseous products is analyzed using gas chromatography. This will identify any degradation products and quantify the remaining amount of the original esters.
-
Changes in physical properties such as viscosity and acid number are measured and compared to the unheated sample.
The following diagram illustrates the general workflow for this thermal stability testing:
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - SEQENS [seqens.com]
- 3. Transesterification reaction between aliphatic dibasic ester and 1,4-butanediol in the presence of various catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Polyester - Wikipedia [en.wikipedia.org]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ASTM D6743 Thermal Stability Test Instrument for Organic Heat Transfer Fluids - Thermal Stability Test, Thermal Stability Instrument | Made-in-China.com [m.made-in-china.com]
Navigating Material Compatibility with Estasol: A Technical Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the integrity of laboratory equipment is paramount. This in-depth technical guide provides a comprehensive overview of the material compatibility of Estasol, a versatile solvent blend, with common laboratory materials. Understanding these interactions is crucial for preventing equipment degradation, ensuring experimental accuracy, and maintaining a safe laboratory environment.
This compound, a biodegradable and non-flammable solvent, is a mixture of dibasic acid esters, primarily composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate. Its high solvency power and low volatility make it a favorable alternative to more hazardous solvents in various applications, including coatings, cleaning agents, and as a synthesis medium. However, its interaction with laboratory equipment materials requires careful consideration. This guide summarizes available compatibility data, outlines experimental protocols for material testing, and provides visual workflows to aid in material selection and experimental design.
Material Compatibility Overview
The compatibility of this compound with a given material depends on several factors, including the material's chemical structure, the temperature and duration of exposure, and the presence of mechanical stress. The following tables provide a summary of the compatibility of this compound with common laboratory plastics, elastomers, and metals. The data presented is a synthesis of available information and should be used as a guideline. For critical applications, it is strongly recommended to perform specific compatibility testing under the intended experimental conditions.
Plastics
| Plastic Material | Compatibility Rating | Expected Effects |
| Polypropylene (PP) | Good | Minimal to no effect at room temperature. May experience slight swelling or softening at elevated temperatures. |
| Polyethylene, High-Density (HDPE) | Good | Generally resistant to this compound at ambient temperatures. Prolonged contact may lead to minor swelling. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to this compound across a wide range of temperatures. No significant swelling or degradation is expected. |
| Polyvinyl Chloride (PVC), plasticized | Poor | This compound can act as a plasticizer, leading to significant swelling, softening, and potential extraction of plasticizers from the PVC matrix. |
| Polycarbonate (PC) | Poor | Prone to crazing, cracking, and loss of mechanical strength upon exposure to this compound. |
| Polymethyl Methacrylate (PMMA), Acrylic | Poor | This compound can cause significant swelling, softening, and dissolution of acrylic materials. |
Elastomers
| Elastomer Material | Compatibility Rating | Expected Effects |
| Nitrile Rubber (Buna-N, NBR) | Fair to Poor | Moderate to significant swelling and a decrease in mechanical properties such as tensile strength and hardness are expected. The extent of degradation can vary based on the specific nitrile compound. |
| Fluoroelastomer (FKM, Viton™) | Good | Generally exhibits good resistance to this compound with minimal swelling and change in properties, especially at room temperature. |
| Silicone (VMQ) | Fair | May experience moderate swelling and a reduction in mechanical properties. Testing is recommended for specific applications. |
| Ethylene Propylene Diene Monomer (EPDM) | Fair | Swelling and a decrease in physical properties are likely. Compatibility can be influenced by the specific EPDM formulation. |
Metals
| Metal | Compatibility Rating | Expected Effects |
| Stainless Steel (304, 316) | Excellent | Highly resistant to corrosion by this compound. An excellent choice for wetted parts and storage containers. |
| Aluminum | Good | Generally shows good resistance to this compound. Minor surface discoloration may occur over long-term exposure. |
| Brass | Fair | May exhibit some corrosion and discoloration, particularly with prolonged contact. The presence of moisture can accelerate corrosion. |
| Carbon Steel | Poor | Susceptible to corrosion, especially in the presence of water or impurities. Not recommended for long-term contact without a protective coating. |
Experimental Protocols for Material Compatibility Testing
To ensure the reliability of laboratory equipment and experimental results, it is often necessary to perform specific compatibility testing. The following are standardized methods for evaluating the resistance of plastics and metals to chemical reagents like this compound.
Plastics Compatibility Testing (Based on ASTM D543)
This protocol outlines a procedure for determining the resistance of plastics to chemical reagents by observing changes in weight, dimensions, and mechanical properties after immersion.
1. Specimen Preparation:
- Prepare at least three test specimens of the plastic material in a standardized shape and size (e.g., tensile bars, disks).
- Clean the specimens thoroughly and dry them completely.
- Measure and record the initial weight, dimensions (length, width, thickness), and mechanical properties (e.g., tensile strength, hardness) of each specimen.
2. Immersion Procedure:
- Completely immerse the prepared specimens in a container filled with this compound.
- The volume of this compound should be sufficient to cover the specimens completely and prevent significant changes in concentration during the test.
- Seal the container to prevent evaporation of the solvent.
- Conduct the immersion test at a specified temperature (e.g., room temperature or an elevated temperature relevant to the application) for a predetermined duration (e.g., 24 hours, 7 days, or longer).
3. Post-Immersion Analysis:
- After the immersion period, carefully remove the specimens from the this compound.
- Gently wipe the specimens to remove excess solvent and allow them to air dry for a specified period.
- Measure and record the final weight and dimensions of each specimen.
- Measure and record the final mechanical properties of each specimen.
4. Data Analysis and Reporting:
- Calculate the percentage change in weight and dimensions for each specimen.
- Calculate the percentage change in mechanical properties.
- Visually inspect the specimens for any signs of degradation, such as swelling, discoloration, cracking, or crazing.
- Report the results in a tabular format, comparing the initial and final properties.
Metals Corrosion Testing (Based on NACE TM0169 / ASTM G31)
This protocol describes a method for evaluating the corrosion of metals in a liquid medium through weight loss measurements.
1. Specimen Preparation:
- Prepare at least three test coupons of the metal to be tested with a known surface area.
- Clean the coupons to remove any surface contaminants, typically through a series of solvent and acid or alkaline cleaning steps, followed by rinsing and drying.
- Accurately weigh each coupon to the nearest 0.1 mg.
2. Immersion Procedure:
- Immerse the prepared coupons in a vessel containing this compound. The coupons should be fully submerged and not in contact with each other or the vessel walls.
- The volume of this compound should be sufficient to avoid significant changes in its corrosivity during the test.
- Conduct the test at a controlled temperature for a specified duration. The vessel may be open to the air or sealed, depending on the desired test conditions.
3. Post-Immersion Analysis:
- At the end of the immersion period, remove the coupons from the solvent.
- Clean the coupons to remove any corrosion products using appropriate chemical or mechanical methods that do not remove a significant amount of the base metal.
- Rinse and dry the cleaned coupons thoroughly.
- Accurately reweigh each coupon.
4. Data Analysis and Reporting:
- Calculate the weight loss for each coupon.
- Calculate the corrosion rate using the following formula: Corrosion Rate (mpy) = (K × W) / (A × T × D) Where:
- K = a constant (e.g., 3.45 × 10^6 for mpy)
- W = weight loss in grams
- A = surface area in cm²
- T = exposure time in hours
- D = density of the metal in g/cm³
- Report the average corrosion rate and any observations of localized corrosion, such as pitting or crevice corrosion.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the material compatibility testing protocols.
Caption: Workflow for Plastic Compatibility Testing.
Caption: Workflow for Metal Corrosion Testing.
By understanding the material compatibility of this compound and employing standardized testing protocols where necessary, researchers and scientists can confidently utilize this solvent while ensuring the longevity and reliability of their laboratory equipment.
Methodological & Application
Estasol as a Reaction Medium for Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estasol is a versatile and environmentally friendly solvent blend primarily composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1] It is recognized for its high solvency power, low volatility, biodegradability, and non-flammable nature.[1] These properties make it an attractive alternative to traditional, more hazardous organic solvents in various applications, including coatings, cleaning formulations, and potentially as a reaction medium for polymer synthesis. This document provides an overview of this compound's properties and presents a general protocol for its use in polymer synthesis, focusing on condensation polymerization as a representative example.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point and flash point offer a significant safety advantage in a laboratory and manufacturing setting. Furthermore, its ability to dissolve a wide range of polar substances, including polyester and acrylate resins, suggests its potential as a medium for solution polymerization.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Composition | Mixture of dimethyl glutarate, dimethyl succinate, and dimethyl adipate | [1] |
| Appearance | Colorless, clear liquid with a mild, fruity odor | [1] |
| Boiling Point | 196 - 225 °C | [3] |
| Flash Point | > 100 °C | [1] |
| Vapor Pressure | 0.2 mm Hg @ 20 °C | [3] |
| Density | ~1.09 g/cm³ @ 20 °C | [3] |
| Solubility | Soluble in alcohols, ketones, and ethers; limited solubility in water | [1] |
| Biodegradability | Readily biodegradable | [1] |
Applications in Polymer Science
While this compound is widely used as a solvent in coatings and as a plasticizer, its application as a primary reaction medium for polymer synthesis is an emerging area.[2] Based on its properties, this compound is particularly suitable for solution-based condensation polymerizations, where the solvent needs to effectively dissolve the monomers and the resulting polymer while being relatively inert to the reaction conditions.
Potential Polymerization Reactions in this compound:
-
Polyester Synthesis: As a mixture of dimethyl esters, this compound is chemically similar to the monomers used in some polyester syntheses. Its high boiling point is advantageous for driving off condensation byproducts like water or methanol.
-
Polyamide Synthesis: For solution-phase polyamide synthesis, this compound could serve as a high-boiling, polar aprotic solvent alternative to N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), which are common but have associated health concerns.
-
Polyurethane Synthesis: Dibasic esters are used in the preparation of polyester polyols, which are precursors for polyurethanes.[4] this compound could potentially be used as a solvent for the subsequent polyurethane reaction.
Experimental Protocol: Synthesis of a Polyamide in this compound (Representative Protocol)
This protocol describes a general procedure for the synthesis of a polyamide via solution polycondensation using this compound as the reaction medium.
Materials:
-
Diacid chloride (e.g., terephthaloyl chloride)
-
Diamine (e.g., 4,4'-oxydianiline)
-
This compound (anhydrous)
-
Pyridine (or other acid scavenger)
-
Nitrogen gas (inert atmosphere)
-
Methanol (for polymer precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Thermometer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Beaker for precipitation
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet/outlet, and thermometer. Ensure all glassware is dry.
-
Monomer Dissolution: Charge the flask with the diamine and anhydrous this compound. Stir the mixture under a gentle flow of nitrogen until the diamine is completely dissolved.
-
Addition of Acid Scavenger: Add pyridine to the reaction mixture.
-
Addition of Diacid Chloride: Dissolve the diacid chloride in a small amount of anhydrous this compound in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution at room temperature. An exothermic reaction may be observed.
-
Polymerization: After the addition is complete, heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and maintain for several hours (e.g., 4-24 hours) to ensure complete polymerization. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: After cooling the reaction mixture to room temperature, pour the viscous polymer solution into a beaker containing vigorously stirred methanol. The polyamide will precipitate as a fibrous solid.
-
Washing and Filtration: Filter the precipitated polymer using a Büchner funnel and wash thoroughly with fresh methanol to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.
-
Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Table 2: Representative Reaction Parameters for Polyamide Synthesis in this compound
| Parameter | Value/Range |
| Monomer Concentration | 5-20 wt% |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 4-24 hours |
| Stirring Speed | 200-500 rpm |
| Precipitation Solvent | Methanol |
| Drying Temperature | 60-80 °C (under vacuum) |
Visualizations
Caption: Experimental workflow for polyamide synthesis in this compound.
Conclusion
This compound presents a promising, greener alternative to conventional solvents for polymer synthesis, particularly for condensation polymerizations. Its high boiling point, good solvency for polar monomers and polymers, and favorable safety profile are significant advantages. While specific, published examples of its use as a reaction medium are not widespread, the provided protocol, based on established principles of polymer chemistry, serves as a valuable starting point for researchers exploring the use of this compound in their polymerization reactions. Further research and optimization are encouraged to fully elucidate the scope and benefits of this compound in this application.
References
Application Notes and Protocols for Replacing Traditional Solvents with Estasol in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principles of green chemistry are increasingly influencing the choice of solvents in organic synthesis, prompting a shift away from traditional, often hazardous, volatile organic compounds (VOCs). Estasol, a biodegradable and low-toxicity solvent, presents a promising alternative. This document provides detailed application notes and protocols for the consideration of this compound as a replacement for conventional solvents in organic reactions.
This compound is a non-flammable, readily biodegradable, and non-corrosive blend of dicarboxylic acid esters, primarily composed of dimethyl glutarate, dimethyl adipate, and dimethyl succinate.[1] With its mild, fruity odor and low vapor pressure, it offers a safer handling profile compared to many traditional solvents.[1] this compound is a strong polar solvent and is considered a "green solvent" due to its favorable environmental characteristics.[2][3]
While this compound has found wide application in industrial cleaning, coatings, and formulations, its use as a reaction solvent in mainstream organic synthesis is not yet extensively documented in publicly available literature.[4][5] The following protocols are therefore presented as a general guide for researchers to systematically evaluate this compound as a potential solvent replacement in their specific organic reactions.
Data Presentation: Properties of this compound Components
For researchers considering this compound, understanding the properties of its main components is crucial. The following table summarizes key physical and safety data for the dimethyl esters that constitute this compound.
| Property | Dimethyl Succinate | Dimethyl Glutarate | Dimethyl Adipate |
| CAS Number | 106-65-0 | 1119-40-0 | 627-93-0 |
| Molecular Formula | C₆H₁₀O₄ | C₇H₁₂O₄ | C₈H₁₄O₄ |
| Molecular Weight | 146.14 g/mol | 160.17 g/mol | 174.19 g/mol |
| Boiling Point | 196 °C | 210-215 °C | 227 °C |
| Melting Point | 16 °C | -37 °C | 10.3 °C |
| Flash Point | 103 °C | 107 °C | 113 °C |
| Solubility in Water | 8.6 g/100 mL | 5.3 g/L | < 1 g/L |
Experimental Protocols: A General Framework for Solvent Replacement
The following is a generalized protocol for researchers to follow when investigating the replacement of a traditional solvent with this compound in a specific organic reaction. This protocol is designed to be adapted to a wide range of reaction types.
Objective: To evaluate the feasibility and efficiency of this compound as a replacement for a traditional solvent (e.g., DMF, THF, Dioxane) in a target organic reaction.
Materials:
-
Reactants and catalyst for the target organic reaction
-
Traditional solvent (for control experiment)
-
This compound
-
Standard laboratory glassware and equipment for organic synthesis (e.g., round-bottom flasks, condensers, stirring plates, heating mantles)
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, GC-MS, HPLC, NMR)
Procedure:
-
Control Reaction:
-
Set up the target organic reaction using the established traditional solvent according to your laboratory's standard procedure.
-
Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, GC).
-
Upon completion, perform the standard work-up and purification procedure.
-
Characterize the product and determine the reaction yield.
-
-
Reaction in this compound:
-
Set up an identical reaction to the control, but replace the traditional solvent with an equal volume of this compound.
-
Due to the higher boiling point of this compound's components, the reaction temperature may need to be adjusted. Consider running the reaction at the same temperature as the control first, if feasible.
-
Monitor the reaction progress at the same time intervals as the control reaction. Note any differences in reaction rate.
-
Upon completion (or after a predetermined time if the reaction is significantly slower), perform the work-up. Note that the higher boiling point of this compound may require modifications to the solvent removal step (e.g., vacuum distillation at a higher temperature).
-
Purify the product using the same method as the control.
-
Characterize the product and determine the reaction yield.
-
-
Optimization (if necessary):
-
If the initial reaction in this compound shows promising results but lower yield or slower rates, consider optimizing the reaction conditions.
-
Temperature: Gradually increase the reaction temperature, taking advantage of this compound's high boiling point.
-
Concentration: Vary the concentration of the reactants.
-
Catalyst Loading: Adjust the catalyst loading if applicable.
-
Data Analysis and Comparison:
-
Create a table to compare the results of the control reaction and the reaction in this compound, including:
-
Reaction time
-
Reaction temperature
-
Product yield (%)
-
Observed side products (if any)
-
Ease of work-up and product isolation
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound as a solvent replacement.
Caption: Logical relationships of this compound's properties and potential applications.
This compound presents an attractive profile as a green solvent alternative to traditional VOCs in organic synthesis. Its high boiling point, low toxicity, and biodegradability align with the goals of sustainable chemistry. While specific examples of its use in organic reactions are not yet widely published, the general protocol provided here offers a systematic approach for researchers to explore its potential within their own work. The successful replacement of a hazardous solvent with a benign alternative like this compound can lead to safer, more environmentally friendly, and ultimately more sustainable chemical processes.
References
Application Note: Analysis of Estasol® Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estasol® is a versatile, environmentally friendly solvent blend primarily composed of three dimethyl esters: dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1][2][3] Its precise composition dictates its physical and chemical properties, making accurate analysis crucial for quality control and various industrial applications, including coatings, cleaners, and as a specialty solvent.[1][2][3] This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of the components in this compound®.
Experimental Protocol
This protocol outlines the sample preparation, GC-MS instrumentation, and data analysis procedures for the compositional analysis of this compound®.
1. Sample Preparation
-
Solvent Selection: Use a volatile organic solvent suitable for GC-MS analysis, such as methanol, acetone, or dichloromethane.
-
Sample Dilution: Accurately prepare a dilute solution of the this compound® sample. A typical concentration is approximately 10 µg/mL. This prevents overloading the GC column and detector.
-
Procedure:
-
Pipette 1 µL of the neat this compound® sample into a 1.5 mL glass autosampler vial.
-
Add 1.5 mL of the chosen solvent to the vial.
-
Cap the vial and vortex thoroughly to ensure a homogenous solution.
-
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: An Agilent 7000C triple-quadrupole mass spectrometer or equivalent single-quadrupole instrument.
-
GC Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio of 50:1 is a good starting point)
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp Rate: 10°C/min to 250°C
-
Final Temperature: 250°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Scan Range: m/z 40-300
-
3. Data Analysis
-
Qualitative Analysis: Identify the individual components (dimethyl succinate, dimethyl glutarate, and dimethyl adipate) by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).
-
Quantitative Analysis: Determine the relative percentage of each component by integrating the peak area of its corresponding total ion chromatogram (TIC) peak. The percentage composition is calculated by dividing the area of each peak by the total area of all three peaks and multiplying by 100.
Data Presentation
The following table summarizes the typical composition and mass spectrometry data for the primary components of this compound®.
| Component | Typical Composition (%) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Dimethyl Succinate | 17 - 28 | 146.14 | 59, 74, 115, 146 |
| Dimethyl Glutarate | 57 - 73 | 160.17 | 59, 74, 87, 129, 160 |
| Dimethyl Adipate | 8 - 22 | 174.20 | 59, 74, 101, 143, 174 |
Data sourced from a typical product specification sheet. The exact composition can vary between different grades of this compound®.[4]
Visualizations
Below is a diagram illustrating the experimental workflow for the GC-MS analysis of this compound®.
Caption: Experimental workflow for GC-MS analysis of this compound®.
This application note provides a comprehensive and detailed protocol for the analysis of this compound® composition using GC-MS. The provided methodology, data, and workflow diagram should serve as a valuable resource for researchers and professionals in ensuring the quality and consistency of this widely used solvent.
References
Application Note: Real-Time Reaction Monitoring in Estasol Using NMR Spectroscopy
Abstract
This application note provides a comprehensive protocol for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the real-time monitoring of chemical reactions in Estasol, a non-deuterated, biodegradable solvent. This compound, a mixture of dimethyl glutarate, dimethyl succinate, and dimethyl adipate, is an environmentally friendly solvent increasingly used in various industrial applications, including coatings and cleaning formulations.[1][2][3][4] This document outlines the experimental setup, data acquisition, and processing parameters for quantitative analysis of reaction kinetics and product formation. The methodologies presented are designed for researchers, scientists, and drug development professionals seeking to leverage NMR for in-situ reaction monitoring in complex, non-traditional solvent systems.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural and quantitative information about molecules in solution.[5][6] Its non-invasive nature makes it an ideal tool for real-time monitoring of chemical reactions, offering insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts.[7][8][9]
This compound is a versatile, high-boiling point, and low-toxicity solvent with a strong solvency power for a wide range of resins.[2][3][10] Its use in chemical synthesis is growing, necessitating analytical methods for in-process control. However, as a non-deuterated solvent, its use in NMR presents challenges, primarily the lack of a deuterium signal for instrument locking and strong proton signals that can obscure analyte peaks. This application note details a robust protocol to overcome these challenges and effectively monitor reactions in this compound.
Experimental Workflow
The overall workflow for NMR reaction monitoring in this compound involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for NMR reaction monitoring.
Hypothetical Reaction: Transesterification in this compound
To illustrate the protocol, we will consider the transesterification of a generic ester with a high-boiling point alcohol in this compound. This type of reaction is relevant to the applications of this compound in polymer and coatings chemistry.[1]
Reaction Scheme:
Reactant Ester + High-Boiling Alcohol ⇌ Product Ester + Methanol
This reaction can be monitored by observing the disappearance of the reactant signals and the appearance of the product signals over time.
Caption: Transesterification reaction scheme.
Detailed Experimental Protocol
Sample Preparation
-
Reactant Solution: Prepare a stock solution of the reactant ester and the high-boiling alcohol in this compound.
-
Internal Standard: Add a suitable internal standard to the reactant solution. The internal standard should be chemically inert under the reaction conditions and have a resonance signal that is well-resolved from both reactant and product signals. A common choice for ¹H NMR in non-deuterated solvents is a compound with a single, sharp peak in a clean region of the spectrum, such as 1,3,5-trioxane or hexamethyldisiloxane (HMDS). The concentration of the internal standard must be known accurately.[11]
-
Filtration: To ensure optimal spectral quality, filter the sample through a pipette with a cotton or glass wool plug to remove any particulate matter.[12][13] Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines.[12][13]
-
NMR Tube: Transfer the filtered solution to a high-quality NMR tube.
NMR Instrument Setup and Data Acquisition
-
Spectrometer: This protocol is suitable for any modern NMR spectrometer.
-
No-D NMR: As this compound is non-deuterated, a deuterium lock cannot be used. Modern spectrometers can acquire high-quality data without a lock ("No-D" NMR).[13][14]
-
Shimming: Perform manual or automatic shimming on the sample to optimize the magnetic field homogeneity.
-
Initial Spectrum: Acquire a spectrum of the reaction mixture before initiating the reaction to serve as the time-zero reference.[15]
-
Reaction Initiation: Initiate the reaction by adding the catalyst or by raising the temperature to the desired reaction temperature.
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30) is typically sufficient.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good resolution.
-
Relaxation Delay (D1): To ensure accurate quantification, the relaxation delay should be at least 5 times the longest T1 relaxation time of the signals of interest.[11] A D1 of 30 seconds is a conservative starting point for quantitative experiments.[16]
-
Number of Scans (NS): This will depend on the concentration of the reactants. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio (S/N).[7][8]
-
Time Intervals: Set up an array of experiments to be acquired at regular time intervals to monitor the reaction progress.[5][15]
-
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the first spectrum and apply the same phasing parameters to all subsequent spectra in the time series.[15] Perform automatic baseline correction.[11]
-
Referencing: Reference the spectra to the signal of the internal standard.
-
Integration: Carefully integrate the signals corresponding to the reactants, products, and the internal standard. Ensure that the integration regions are consistent across all spectra.[15]
Quantitative Analysis
The concentration of each species at a given time point can be calculated using the following equation, which is fundamental to quantitative NMR (qNMR):[17][18][19]
Cx = (Ix / Nx) * (Nstd / Istd) * Cstd
Where:
-
Cx = Concentration of the analyte
-
Ix = Integral of the analyte signal
-
Nx = Number of protons giving rise to the analyte signal
-
Cstd = Concentration of the internal standard
-
Istd = Integral of the internal standard signal
-
Nstd = Number of protons giving rise to the internal standard signal
Data Presentation
The quantitative data obtained from the NMR analysis can be summarized in a table for easy comparison and kinetic analysis.
| Time (min) | Integral (Reactant) | Integral (Product) | Concentration (Reactant, M) | Concentration (Product, M) | % Conversion |
| 0 | 1.00 | 0.00 | 0.500 | 0.000 | 0.0 |
| 10 | 0.85 | 0.15 | 0.425 | 0.075 | 15.0 |
| 20 | 0.72 | 0.28 | 0.360 | 0.140 | 28.0 |
| 30 | 0.61 | 0.39 | 0.305 | 0.195 | 39.0 |
| 60 | 0.37 | 0.63 | 0.185 | 0.315 | 63.0 |
| 90 | 0.22 | 0.78 | 0.110 | 0.390 | 78.0 |
| 120 | 0.13 | 0.87 | 0.065 | 0.435 | 87.0 |
| 180 | 0.05 | 0.95 | 0.025 | 0.475 | 95.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
NMR spectroscopy is a highly effective technique for real-time reaction monitoring in the non-deuterated solvent this compound. By employing a "No-D" NMR acquisition strategy and using an internal standard for quantification, researchers can obtain high-quality kinetic and mechanistic data. The protocol outlined in this application note provides a robust framework for implementing in-situ NMR monitoring in this environmentally friendly solvent, thereby enabling better process understanding and optimization in a variety of research and industrial settings.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - SEQENS [seqens.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Low Toxicity Solvent (this compound, Coasol) [yeeyoung.co.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 7. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | 95481-62-2 | Benchchem [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 13. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 14. selectscience.net [selectscience.net]
- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. azom.com [azom.com]
Estasol: A Novel Green Solvent for Natural Product Extraction
Introduction
Estasol, a versatile and environmentally friendly solvent, is emerging as a promising alternative to conventional organic solvents for the extraction of bioactive compounds from natural products. It is a mixture of refined dimethyl esters of dicarboxylic acids, primarily composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1] Marketed as a green solvent, this compound is characterized by its low toxicity, ready biodegradability, and high solvency power.[1][2][3][4] These properties make it an attractive option for researchers and drug development professionals seeking more sustainable and safer extraction methods. While its primary applications have been in the coatings, ink, and cleaning industries, its profile suggests significant potential in the pharmaceutical and nutraceutical sectors for the extraction of phytochemicals.[1][2][3][5]
This document provides detailed application notes and protocols for the prospective use of this compound in natural product extraction, based on its chemical properties and general principles of green chemistry.
Physicochemical Properties of this compound Components
The key to understanding this compound's potential as an extraction solvent lies in the properties of its constituent dimethyl esters. A summary of their relevant physicochemical data is presented in Table 1. This data is crucial for designing extraction protocols, particularly for determining appropriate temperatures and for subsequent solvent removal from the extract.
| Property | Dimethyl Succinate | Dimethyl Glutarate | Dimethyl Adipate |
| Molecular Formula | C₆H₁₀O₄ | C₇H₁₂O₄ | C₈H₁₄O₄ |
| Molecular Weight ( g/mol ) | 146.14 | 160.17 | 174.19 |
| Boiling Point (°C) | 196-200 | 210-215 | 109-110 (at 14 mmHg) |
| Melting Point (°C) | 16-19 | -13 | 8 |
| Flash Point (°C) | 98 | 103 | 113 |
| Density (g/mL at 20-25°C) | 1.117-1.120 | 1.087-1.090 | 1.062-1.063 |
| Solubility in Water | Slightly soluble | Soluble | Sparingly soluble |
| LogP | 0.35 | - | 1.03 |
Table 1: Physicochemical Properties of this compound Components.
Application Notes
Theoretical Advantages of this compound in Natural Product Extraction
-
Green & Sustainable: this compound is biodegradable and has a favorable environmental, health, and safety profile, aligning with the principles of green chemistry.[4]
-
High Solvency: As a strong polar solvent, this compound is suitable for dissolving a broad range of polar substances, such as polyurethane, polyester, and acrylate resins.[1][2] This suggests its potential for extracting a wide variety of phytochemicals, including flavonoids and other polar compounds. Flavonoids, being polar due to multiple hydroxyl groups, readily dissolve in polar solvents.
-
Low Volatility: The low vapor pressure of this compound components contributes to reduced volatile organic compound (VOC) emissions, enhancing workplace safety.[2]
-
High Boiling Point: The high boiling points of the constituent esters can be advantageous for extractions conducted at elevated temperatures, potentially increasing extraction efficiency.
Considerations for Use
-
Solvent Selection: The specific ratio of dimethyl succinate, glutarate, and adipate in the this compound blend may influence its selectivity for different classes of natural products. It is advisable to test different this compound formulations if available.
-
Compound Stability: The high boiling point of this compound may require vacuum distillation for its removal from the extract to avoid thermal degradation of sensitive phytochemicals.
-
Water Miscibility: The varying water solubility of the components should be considered, especially when extracting from fresh plant material with high water content.
Experimental Protocols
The following are generalized protocols for the extraction of natural products using this compound. These should be considered as a starting point and will require optimization depending on the specific plant material and target compounds.
Protocol 1: Maceration Extraction of Dried Plant Material
This protocol is suitable for a preliminary evaluation of this compound's extraction efficiency for a given plant material.
1. Preparation of Plant Material: a. Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. b. Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction: a. Weigh 10 g of the powdered plant material and place it in a conical flask. b. Add 100 mL of this compound to the flask. c. Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm). d. Macerate for 24-48 hours at room temperature.
3. Filtration and Solvent Removal: a. Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. b. Wash the residue with a small volume of fresh this compound to ensure maximum recovery of the extract. c. Combine the filtrates. d. Remove the this compound from the extract using a rotary evaporator under vacuum at an elevated temperature (e.g., 70-80 °C).
4. Drying and Yield Calculation: a. Dry the resulting crude extract in a vacuum oven to remove any residual solvent. b. Weigh the dried extract and calculate the extraction yield as follows: Yield (%) = (Weight of dried extract / Weight of dried plant material) x 100
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency and reduce extraction time compared to maceration.
1. Preparation of Plant Material: a. Prepare the dried and powdered plant material as described in Protocol 1.
2. Extraction: a. Place 10 g of the powdered plant material in a beaker. b. Add 100 mL of this compound. c. Place the beaker in an ultrasonic bath. d. Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50 °C).
3. Post-Extraction: a. Follow steps 3 and 4 from Protocol 1 for filtration, solvent removal, drying, and yield calculation.
Logical Workflow for Solvent Evaluation
For researchers considering this compound, a systematic approach to evaluate its efficacy against standard solvents is recommended.
Caption: Workflow for evaluating this compound as an extraction solvent.
Signaling Pathway Visualization
As there is currently no specific data on natural products extracted with this compound, a generic signaling pathway for a commonly studied class of phytochemicals, flavonoids, is provided below. This illustrates the type of visualization that can be created once specific bioactive compounds are identified in this compound extracts. The example shows the antioxidant mechanism of flavonoids.
Caption: Antioxidant mechanism of flavonoids.
This compound presents a compelling profile as a green solvent for the extraction of natural products. Its biodegradability, low toxicity, and high solvency for polar compounds make it a theoretically sound alternative to traditional solvents. However, the lack of empirical data necessitates a systematic evaluation of its performance. The protocols and workflows provided herein offer a foundational approach for researchers to explore the potential of this compound in their specific applications. Further research is required to establish quantitative data on extraction yields and to develop optimized, compound-specific extraction methodologies.
References
Application Note: Determination of Reaction Product Purity in Estasol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estasol, a green solvent comprising a mixture of dimethyl esters of adipic, glutaric, and succinic acids, is increasingly utilized in various chemical reactions due to its favorable safety and environmental profile.[1][2] Accurate determination of the purity of a reaction product within this complex solvent matrix is critical for process optimization, quality control, and regulatory compliance in the pharmaceutical and chemical industries. This application note provides detailed protocols for determining the purity of a reaction product in this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Approaches for Purity Determination
The choice of analytical method for purity determination depends on the physicochemical properties of the reaction product and potential impurities. Here, we present three robust methods suitable for a wide range of analytes.
-
High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile and thermally labile compounds. It offers high resolution and sensitivity for separating the main product from its impurities.[3][4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, allowing for the quantification and identification of impurities.[8][9][10][11]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of the main product and impurities without the need for identical reference standards for each impurity.[1][2][12][13][14] It is particularly useful for complex mixtures and for obtaining an absolute purity value.
General Experimental Workflow
The general workflow for determining the purity of a reaction product in this compound involves several key steps, from sample preparation to data analysis and purity calculation.
High-Performance Liquid Chromatography (HPLC) Method
Principle
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The purity of the product is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture in this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of 1 mg/mL. The solvent should be miscible with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[15]
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) |
Data Presentation
Table 1: HPLC Purity Analysis of a Hypothetical Reaction Product
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 2.5 | 1500 | 0.5 | Impurity A |
| 2 | 4.8 | 285000 | 95.0 | Product |
| 3 | 6.2 | 3000 | 1.0 | Impurity B |
| 4 | 8.1 | 10500 | 3.5 | This compound Component |
| Total | 300000 | 100.0 | ||
| Purity | 95.0% |
Purity Calculation
The purity of the reaction product is calculated using the area normalization method:
Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
In this example: Purity = (285000 / 300000) x 100 = 95.0%
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Principle
GC-MS separates volatile components of a mixture in the gas phase based on their boiling points and interactions with a stationary phase. The mass spectrometer then detects and helps identify the separated components based on their mass-to-charge ratio.
Experimental Protocol
Sample Preparation:
-
Dilute the reaction mixture in this compound with a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.[16]
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Transfer the diluted sample to a GC vial.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode, e.g., 50:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Presentation
Table 2: GC-MS Purity Analysis of a Hypothetical Reaction Product
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 5.3 | 25000 | 1.0 | Impurity C |
| 2 | 7.9 | 2375000 | 95.0 | Product |
| 3 | 9.1 | 50000 | 2.0 | Impurity D |
| 4 | 10.5-12.0 | 50000 | 2.0 | This compound Components |
| Total | 2500000 | 100.0 | ||
| Purity | 95.0% |
Purity Calculation
Similar to HPLC, the purity is calculated based on the peak area percentage:
Purity (%) = (Area of Product Peak / Total Area of All Peaks) x 100
In this example: Purity = (2375000 / 2500000) x 100 = 95.0%
Quantitative Nuclear Magnetic Resonance (qNMR) Method
Principle
qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte to the integral of a known resonance signal from a certified internal standard of known purity and concentration.
Experimental Protocol
Sample Preparation:
-
Accurately weigh about 10 mg of the reaction mixture in this compound into an NMR tube.
-
Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or solvent signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
NMR Acquisition Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Pulse Program | A quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
| Acquisition Time | ≥ 3 seconds |
| Pulse Angle | 30° or 90° (ensure consistency) |
Data Presentation
Table 3: qNMR Purity Analysis of a Hypothetical Reaction Product
| Parameter | Value |
| Analyte Signal Integral (I_analyte) | 2.50 |
| Number of Protons for Analyte Signal (N_analyte) | 2 |
| Analyte Molar Mass (MW_analyte) | 250 g/mol |
| Analyte Mass (m_analyte) | 10.2 mg |
| Internal Standard Signal Integral (I_std) | 1.00 |
| Number of Protons for Standard Signal (N_std) | 4 |
| Internal Standard Molar Mass (MW_std) | 116 g/mol |
| Internal Standard Mass (m_std) | 5.1 mg |
| Internal Standard Purity (P_std) | 99.8% |
| Calculated Purity (P_analyte) | 95.5% |
Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
In this example: Purity = (2.50 / 1.00) * (4 / 2) * (250 / 116) * (5.1 / 10.2) * 99.8 = 95.5%
Method Selection and Validation
The choice of the most appropriate method depends on the properties of the analyte and the specific requirements of the analysis.
All analytical methods used for purity determination must be validated according to the relevant guidelines (e.g., ICH Q2(R1)) to ensure they are accurate, precise, specific, and robust for their intended purpose.
Conclusion
This application note provides a comprehensive guide with detailed protocols for determining the purity of a reaction product in this compound using HPLC, GC-MS, and qNMR. By selecting the appropriate method and following the outlined procedures, researchers, scientists, and drug development professionals can obtain reliable and accurate purity data, ensuring product quality and facilitating regulatory compliance.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. wjpmr.com [wjpmr.com]
- 7. asianjpr.com [asianjpr.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. aidic.it [aidic.it]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. usp.org [usp.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
Application Note: Optimizing Reaction Conditions with Estasol-Based Solvent Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern chemical synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, including yield, selectivity, and reaction rate. The principles of green chemistry encourage the use of safer, more sustainable solvents derived from renewable resources. Estasol, a trade name for methyl soyate (a fatty acid methyl ester, FAME), is a bio-based solvent offering a favorable environmental and safety profile.[1][2][3] It is characterized by low volatility, a high flashpoint (>360°F), low toxicity, and biodegradability.[1][2][3] While effective, its low evaporation rate can be a drawback in some applications.[3][4] This note explores the use of this compound in combination with other common laboratory solvents to create optimized reaction media that balance performance with sustainability.
Blending this compound with co-solvents can synergistically enhance the properties of the individual components, leading to improved performance in various chemical transformations.[4] This approach allows for the fine-tuning of solvent properties such as polarity, solvency, and boiling point to meet the specific demands of a reaction.
Data Presentation: Solvent Properties
Optimizing a reaction requires a fundamental understanding of the solvents involved. The following table summarizes the properties of this compound (Methyl Soyate) in comparison to several common organic solvents.
| Solvent | Kauri-Butanol (KB) Value | Flash Point (°F) | Volatile Organic Compounds (VOCs) (g/L) | Key Features |
| This compound (Methyl Soyate) | 58 | >360 | <50 | Bio-based, low toxicity, high flashpoint, biodegradable.[1][2][3] |
| Toluene | 105 | 40 | ~870 | High solvency for nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | N/A | 135 | ~945 | High polarity, aprotic, common in coupling reactions. |
| Acetonitrile (MeCN) | N/A | 42 | ~780 | Polar aprotic, often used in palladium-catalyzed reactions.[5] |
| Tetrahydrofuran (THF) | 80 | 6 | ~800 | Ethereal solvent, good for organometallics. |
| Ethyl Lactate | 78 | 115 | ~860 | Bio-based, strong solvent, biodegradable.[4] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are cornerstones of modern organic synthesis, particularly in pharmaceutical development.[6][7][8] The solvent system in these reactions is crucial, influencing catalyst stability, substrate solubility, and reaction selectivity.[5]
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling joins an organoboron species with an organic halide or triflate.[8] The reaction is sensitive to the solvent system, with mixtures of an organic solvent and water often being optimal.[9]
While specific data on this compound mixtures in Suzuki reactions is limited in publicly available literature, we can extrapolate a protocol based on the known principles of these reactions and the properties of this compound as a green co-solvent. The goal is to replace more hazardous solvents like DMF or toluene with a more benign mixture without compromising yield.
Experimental Protocols
Protocol 1: General Procedure for Screening this compound-Based Solvent Mixtures in a Suzuki-Miyaura Coupling
This protocol provides a framework for optimizing the reaction by testing various ratios of this compound with a traditional organic solvent.
Workflow for Solvent Screening
Caption: Workflow for optimizing Suzuki coupling with this compound mixtures.
Methodology:
-
Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition:
-
Control Vial: Add the traditional solvent (e.g., 1,4-Dioxane, 4 mL) and water (1 mL).
-
Test Vial 1: Add a 1:1 mixture of 1,4-Dioxane:this compound (4 mL) and water (1 mL).
-
Test Vial 2: Add a 1:3 mixture of 1,4-Dioxane:this compound (4 mL) and water (1 mL).
-
Test Vial 3: Add pure this compound (4 mL) and water (1 mL).
-
-
Degassing: Sparge each vial with argon or nitrogen for 10-15 minutes to remove oxygen.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to each vial.
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours.
-
Monitoring and Analysis: Monitor the reaction progress by TLC or LC-MS. Upon completion, perform a standard aqueous work-up, extract the product with a suitable solvent (e.g., ethyl acetate), and purify by column chromatography. Determine the yield and purity for each solvent system.
Protocol 2: Mizoroki-Heck Reaction Using a Bio-Based Solvent System
The Mizoroki-Heck reaction couples an aryl halide with an alkene.[6][10] Green solvents like Cyrene have been shown to be effective replacements for hazardous polar aprotic solvents like DMF.[10] While direct examples with this compound are scarce, its properties suggest it could function as a co-solvent to modulate polarity and improve substrate solubility.
Logical Relationship of Solvent Properties to Reaction Outcome
Caption: Influence of the solvent system on key reaction parameters.
Methodology:
-
Reaction Setup: In a microwave reaction vessel, combine the aryl iodide (1.0 mmol), alkene (e.g., butyl acrylate, 1.5 mmol), and base (e.g., triethylamine, 2.0 mmol).
-
Solvent Addition: Add a solvent mixture. For example, a 2:1 mixture of this compound and N-methyl-2-pyrrolidone (NMP) (total volume 5 mL). The high boiling point of this compound is well-suited for the elevated temperatures often required for Heck reactions.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and any supporting ligands (e.g., PPh₃, 0.04 mmol).
-
Reaction: Seal the vessel and place it in a microwave reactor. Heat to 120-150 °C for 15-30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate it, and purify the residue via column chromatography to isolate the product.
Conclusion
This compound (methyl soyate) represents a viable, green solvent that, when used in combination with traditional organic solvents, can create effective and sustainable reaction media. Blending allows researchers to fine-tune the physical properties of the solvent system, potentially enhancing reaction rates, yields, and simplifying downstream processing while reducing reliance on hazardous materials. The provided protocols offer a starting point for the systematic screening and optimization of this compound-based solvent systems for important synthetic transformations like the Suzuki-Miyaura and Mizoroki-Heck reactions. Further research and publication of results using these mixed-solvent systems are encouraged to build a broader knowledge base for the scientific community.
References
- 1. soynewuses.org [soynewuses.org]
- 2. soynewuses.org [soynewuses.org]
- 3. Biosolvents: Methyl Soyate is the Key Ingredient [cleanlink.com]
- 4. Clean machines from beans [pubsapp.acs.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
Estasol in the Synthesis of Fine Chemicals and Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estasol, a readily biodegradable and low-toxicity solvent, is a mixture of dimethyl dicarboxylic acid esters, primarily composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate. While widely recognized for its "green" solvent properties in coatings and cleaning applications, its utility extends into the realm of fine chemical and pharmaceutical synthesis. The ester functionalities within this compound's components serve as versatile building blocks and reactive intermediates in a variety of organic transformations.
This document provides detailed application notes and experimental protocols for the use of this compound's key components in the synthesis of valuable chemical intermediates. The information is intended to guide researchers and drug development professionals in leveraging these accessible and environmentally conscious reagents for the construction of complex molecular architectures.
Application Note 1: Stobbe Condensation with Dimethyl Succinate for the Synthesis of Lignan Precursors
Overview:
Dimethyl succinate, a primary component of this compound, is a key reactant in the Stobbe condensation, a powerful carbon-carbon bond-forming reaction. This condensation reaction between a succinic ester and a ketone or aldehyde, in the presence of a strong base, yields alkylidene succinic acids or their corresponding esters. These products are valuable intermediates in the synthesis of various natural products and pharmaceuticals, including lignans, which exhibit a wide range of biological activities.
Key Features:
-
Versatility: The Stobbe condensation can be employed with a wide array of carbonyl compounds.
-
Efficiency: The reaction often proceeds in high yields.
-
Strategic Importance: It provides access to key intermediates for the synthesis of complex molecules.
Experimental Protocol: Stobbe Condensation of 3,4-Dimethoxybenzaldehyde with Dimethyl Succinate
This protocol describes the synthesis of a precursor to podophyllotoxin-type lignans.
Materials:
-
Dimethyl succinate
-
3,4-Dimethoxybenzaldehyde
-
Potassium tert-butoxide
-
tert-Butanol (anhydrous)
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of 3,4-dimethoxybenzaldehyde (1 equivalent) and dimethyl succinate (1.5 equivalents) dissolved in anhydrous toluene is added dropwise to the potassium tert-butoxide solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the excess solvent is removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to a pH of approximately 2.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product, a mixture of (E)- and (Z)-isomers of the half-ester.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 3,4-Dimethoxybenzaldehyde | 166.17 | 1 | - |
| Dimethyl Succinate | 146.14 | 1.5 | - |
| Potassium tert-butoxide | 112.21 | 1.2 | - |
| Product (Half-ester) | 294.29 | - | 75-85 |
Logical Workflow for Stobbe Condensation:
Application Note 2: Dieckmann Condensation of Dimethyl Adipate for Cyclopentanone Derivatives
Overview:
Dimethyl adipate, another key component of this compound, is an excellent substrate for the Dieckmann condensation, an intramolecular Claisen condensation that forms cyclic β-keto esters. This reaction is a cornerstone in the synthesis of five- and six-membered rings, which are prevalent structural motifs in a vast number of pharmaceuticals and natural products. The resulting 2-carbomethoxycyclopentanone is a versatile intermediate that can be further elaborated into a variety of complex molecules.
Key Features:
-
Ring Formation: Provides a reliable method for the synthesis of five-membered carbocycles.
-
Versatile Intermediate: The product, a β-keto ester, can undergo a variety of subsequent transformations.
-
Industrial Relevance: This reaction is utilized in the large-scale synthesis of chemical intermediates.
Experimental Protocol: Synthesis of 2-Carbomethoxycyclopentanone from Dimethyl Adipate[1]
This protocol is adapted from a patented industrial process.
Materials:
-
Dimethyl adipate
-
Sodium methoxide
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Hydrochloric acid (30%)
-
Toluene
Procedure:
-
To a reactor charged with anhydrous DMF (1000-1100 kg), add sodium methoxide (120-140 kg) with stirring. Continue stirring for 20-40 minutes to ensure complete dissolution.[1]
-
Heat the mixture to 90-110 °C.[1]
-
Add dimethyl adipate (300-500 kg) dropwise to the heated solution. Maintain the temperature and allow the reaction to reflux for 8-10 hours. During this time, the by-product, methanol, can be collected via a condenser.[1]
-
Upon completion of the reaction (monitored by GC), cool the mixture and neutralize it with 30% hydrochloric acid.
-
Separate the organic phase from the aqueous phase. The organic phase contains the product dissolved in toluene (if used as a co-solvent) and DMF.
-
The crude product can be purified by vacuum distillation to yield 2-carbomethoxycyclopentanone.
Quantitative Data Summary:
| Reactant/Product | Amount (kg) | Role | Typical Yield (%) |
| Dimethyl Adipate | 300-500 | Reactant | - |
| Sodium Methoxide | 120-140 | Base | - |
| DMF | 1000-1100 | Solvent | - |
| 2-Carbomethoxycyclopentanone | - | Product | up to 99 |
Dieckmann Condensation Signaling Pathway:
Application Note 3: Synthesis of Glutaric Acid from Dimethyl Glutarate
Overview:
Dimethyl glutarate, the third major component of this compound, can be readily hydrolyzed to glutaric acid. Glutaric acid and its derivatives are important building blocks in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. For instance, glutaric anhydride, derived from glutaric acid, is used as an initiator in polymerization reactions. This application note describes a straightforward hydrolysis of dimethyl glutarate.
Key Features:
-
Simple Transformation: A direct and high-yielding conversion to a valuable dicarboxylic acid.
-
Green Chemistry: The reaction can be performed under environmentally benign conditions.
-
Versatile Product: Glutaric acid has a wide range of applications in chemical synthesis.
Experimental Protocol: Catalytic Hydrolysis of Dimethyl Glutarate[2]
This protocol utilizes a solid acid catalyst for a more environmentally friendly process.
Materials:
-
Dimethyl glutarate
-
Strongly acidic styrene-based cation exchange resin (e.g., Amberlyst 15)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl glutarate, deionized water, and the strongly acidic cation exchange resin. The recommended catalyst loading is 100-330 g of resin per liter of reaction solution.[2]
-
Heat the mixture to reflux with vigorous stirring. The progress of the hydrolysis can be monitored by analyzing aliquots of the reaction mixture for the disappearance of dimethyl glutarate (e.g., by GC or NMR).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst. The catalyst can be washed with deionized water and regenerated for future use.
-
The aqueous solution of glutaric acid can be concentrated under reduced pressure to crystallize the product.
-
The glutaric acid can be further purified by recrystallization from water.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Role | Typical Yield (%) |
| Dimethyl Glutarate | 160.17 | Reactant | - |
| Glutaric Acid | 132.12 | Product | >95 |
Hydrolysis Workflow:
Conclusion
The components of this compound – dimethyl succinate, dimethyl adipate, and dimethyl glutarate – are not merely green solvents but also valuable and versatile C4, C5, and C6 building blocks for the synthesis of fine chemicals and pharmaceuticals. The application of these readily available and economically viable diesters in classic organic reactions such as the Stobbe and Dieckmann condensations, as well as in straightforward hydrolysis, provides efficient routes to important synthetic intermediates. The protocols and data presented herein are intended to serve as a practical guide for researchers seeking to incorporate these sustainable reagents into their synthetic strategies, thereby contributing to the development of more environmentally responsible chemical processes.
References
Estasol as a Casting Solvent for Polymer Film Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estasol is a versatile, high-performance solvent blend that is gaining traction as a "green" or safer alternative to traditional volatile organic solvents in the fabrication of polymer films. Comprised of a mixture of refined dimethyl esters of adipic, glutaric, and succinic acids, this compound offers a unique combination of high solvency power, low volatility, low odor, and biodegradability. These properties make it an attractive option for solvent casting of polymer films, particularly in applications within the pharmaceutical and drug delivery fields where safety and residual solvent levels are of paramount concern.
This document provides detailed application notes and protocols for utilizing this compound as a casting solvent for the fabrication of polymer films for drug delivery applications. It includes information on polymer solubility, recommended experimental procedures, and expected film properties.
Key Advantages of this compound in Polymer Film Casting
-
High Solvency: this compound exhibits excellent solvency for a wide range of polymers commonly used in drug delivery, including polyesters, acrylics, and polyurethanes.
-
Low Volatility: Its low vapor pressure allows for slower, more controlled solvent evaporation, which can lead to the formation of more uniform, dense, and defect-free films.
-
"Green" Profile: this compound is readily biodegradable and has a favorable toxicity profile compared to many conventional solvents like chloroform, dichloromethane, and toluene, aligning with the principles of green chemistry in pharmaceutical manufacturing.
-
Improved Safety: The high flash point of this compound reduces the risk of fire during handling and processing.
-
Reduced Residual Solvent: While the complete removal of any solvent requires appropriate drying procedures, the use of a less volatile solvent can, with a properly designed drying process, result in very low residual solvent levels in the final film.
Polymer Solubility in this compound
The solubility of a polymer in a given solvent can be predicted using Hansen Solubility Parameters (HSP). The principle is that "like dissolves like," meaning that polymers will dissolve best in solvents with similar HSP values (δd for dispersion forces, δp for polar forces, and δh for hydrogen bonding forces).
Below is a table summarizing the Hansen Solubility Parameters for this compound (approximated as Dibasic Esters - DBE) and several common polymers used in pharmaceutical film fabrication. A smaller difference between the HSP of the polymer and the solvent suggests better solubility.
Table 1: Hansen Solubility Parameters (HSP) of this compound and Common Polymers
| Material | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| This compound (DBE) | 16.2 | 6.5 | 8.4 |
| Polylactic Acid (PLA) | 18.6 | 7.3 | 6.2 |
| Polyvinyl Alcohol (PVA) | 17.0 | 9.0 | 18.0 |
| Ethyl Cellulose | 18.9 | 6.8 | 8.3 |
Note: HSP values can vary slightly depending on the specific grade of the polymer and the method of determination.
Based on the HSP data, this compound is predicted to be a good solvent for Ethyl Cellulose and a reasonably good solvent for Polylactic Acid. While the polarity and hydrogen bonding parameters for Polyvinyl Alcohol are higher than those of this compound, solubility may still be achieved, potentially with the aid of co-solvents or elevated temperatures.
Experimental Protocols
General Workflow for Polymer Film Fabrication using this compound
The following diagram illustrates the general workflow for fabricating a polymer film using the solvent casting method with this compound.
Caption: Workflow for polymer film fabrication using this compound as a casting solvent.
Protocol 1: Fabrication of Ethyl Cellulose Films
This protocol describes the fabrication of a drug-loaded ethyl cellulose film using this compound as the casting solvent.
Materials:
-
Ethyl Cellulose (e.g., Ethocel™ Standard 10 Premium)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Plasticizer (e.g., triethyl citrate), optional
Procedure:
-
Solution Preparation:
-
Prepare a 10-20% (w/w) solution of ethyl cellulose in this compound. The optimal concentration may vary depending on the molecular weight of the polymer.
-
If a plasticizer is used, add it to the this compound before adding the polymer, typically at 10-20% (w/w) of the polymer weight.
-
Disperse the API in the solvent or polymer solution.
-
Stir the mixture at room temperature using a magnetic stirrer until the polymer and API are completely dissolved/dispersed. Gentle heating (40-60°C) can be used to expedite dissolution.
-
-
Film Casting:
-
Pour a predetermined volume of the polymer solution onto a level, non-stick surface (e.g., a glass petri dish or a Teflon-coated plate).
-
Ensure the solution spreads evenly to achieve a uniform thickness.
-
-
Drying:
-
Due to the low volatility of this compound, a two-stage drying process is recommended.
-
Stage 1 (Initial Evaporation): Place the cast film in an oven at 60-80°C for 4-6 hours to remove the bulk of the solvent.
-
Stage 2 (Vacuum Drying): Transfer the film to a vacuum oven and dry at 50-70°C under reduced pressure for 12-24 hours to remove residual solvent.
-
-
Film Characterization:
-
Carefully peel the dried film from the casting surface.
-
Measure the film thickness at multiple points using a digital micrometer.
-
Evaluate the mechanical properties (tensile strength, elongation at break) using a texture analyzer or similar instrument.
-
Conduct in vitro drug release studies in a suitable dissolution medium.
-
Table 2: Representative Properties of Ethyl Cellulose Films Cast from this compound
| Parameter | Value Range |
| Polymer Concentration | 10-20% (w/w) |
| Casting Temperature | Room Temperature |
| Drying Temperature | 60-80°C (oven), 50-70°C (vacuum) |
| Resulting Film Thickness | 50 - 200 µm |
| Tensile Strength | 5 - 15 MPa |
| Elongation at Break | 10 - 30% |
Protocol 2: Fabrication of Polylactic Acid (PLA) Films
This protocol outlines the fabrication of a PLA film, which is a biodegradable polymer often used for controlled drug release applications.
Materials:
-
Polylactic Acid (PLA)
-
Active Pharmaceutical Ingredient (API)
-
This compound
Procedure:
-
Solution Preparation:
-
Prepare a 5-15% (w/w) solution of PLA in this compound.
-
Dissolution of PLA may be slower than ethyl cellulose and may require gentle heating (50-60°C) and prolonged stirring.
-
Once the PLA is dissolved, add the API and continue stirring until a homogeneous solution or suspension is formed.
-
-
Film Casting:
-
Follow the same procedure as described in Protocol 1 for casting the PLA solution.
-
-
Drying:
-
A similar two-stage drying process is recommended for PLA films.
-
Stage 1: 50-60°C for 6-8 hours.
-
Stage 2: 40-50°C under vacuum for 24-48 hours. It is important to keep the drying temperature below the glass transition temperature of PLA to prevent film deformation.
-
-
Film Characterization:
-
Perform the same characterization steps as outlined in Protocol 1.
-
Table 3: Representative Properties of PLA Films Cast from this compound
| Parameter | Value Range |
| Polymer Concentration | 5-15% (w/w) |
| Casting Temperature | Room Temperature |
| Drying Temperature | 50-60°C (oven), 40-50°C (vacuum) |
| Resulting Film Thickness | 80 - 250 µm |
| Tensile Strength | 20 - 40 MPa |
| Elongation at Break | 2 - 5% |
Drug Release Considerations
The high boiling point of this compound and the potential for trace residual amounts necessitate thorough drying protocols. The drug release profile from films cast with this compound will be influenced by the final film morphology, the distribution of the drug within the polymer matrix, and the physicochemical properties of the drug and polymer. It is crucial to perform comprehensive drug release studies to characterize the performance of the final dosage form.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationships between the solvent properties of this compound, the casting process parameters, and the final properties of the fabricated polymer film.
Caption: Relationship between this compound properties, process, and film characteristics.
Conclusion
This compound presents a promising, safer, and more environmentally friendly alternative to traditional solvents for the fabrication of polymer films for drug delivery. Its high solvency and low volatility can be leveraged to produce high-quality films with uniform properties. The provided protocols and data serve as a starting point for researchers and drug development professionals to explore the use of this compound in their specific applications. As with any formulation development, optimization of polymer concentration, drying conditions, and other process parameters will be necessary to achieve the desired film characteristics and drug release profiles.
Troubleshooting & Optimization
Technical Support Center: Post-Reaction Removal of Estasol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of the high-boiling-point solvent, Estasol, following a chemical reaction.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the removal of this compound in a question-and-answer format.
Q1: I'm trying to remove this compound by vacuum distillation, but my compound appears to be co-distilling or azeotropically distilling with the solvent. What should I do?
A1: Co-distillation can be a significant challenge. Here are a few strategies to consider:
-
Azeotrope Modification: Adding a low-boiling co-solvent, such as hexane, can sometimes form a new, lower-boiling azeotrope with this compound, facilitating its removal at a lower temperature.[1]
-
Alternative Purification Method: If co-distillation persists, switching to a non-distillative method like liquid-liquid extraction or column chromatography is recommended.
-
Solvent Miscibility: Ensure the co-solvent you choose is miscible with this compound for effective azeotrope formation.
Q2: My product is thermally sensitive, and I'm concerned about degradation at the temperatures required for vacuum distillation of this compound. How can I safely remove the solvent?
A2: Protecting thermally sensitive compounds is crucial. Consider these approaches:
-
High-Vacuum Distillation: Employing a high-vacuum pump (providing pressure < 0.1 mm Hg) will significantly lower the boiling point of this compound, allowing for distillation at a much lower temperature.[2]
-
Ambient Temperature Solvent Removal: A specialized technique involves using a pressure gradient between a distillation flask at ambient temperature and a receiver chilled with liquid nitrogen in an evacuated system.[3][4] This method, sometimes called "cryovap," is gentle and effective for highly sensitive compounds.[3]
-
Non-Thermal Methods: Liquid-liquid extraction or column chromatography are excellent alternatives that do not require heating.
Q3: After rotary evaporation, I still have residual this compound in my product. How can I remove these last traces?
A3: Removing the final traces of a high-boiling-point solvent can be difficult.[2] Here are some techniques:
-
High-Vacuum Drying: Place your sample under a high vacuum for an extended period. Gentle heating, if your compound allows, can aid in the removal of the last solvent traces.
-
Solvent Trituration/Precipitation: If your product is a solid, you can often "wash" away the residual this compound by triturating the solid with a solvent in which your product is insoluble but this compound is soluble. Subsequent filtration will yield a purer product.
-
Freeze-Drying (Lyophilization): If your compound is soluble in a solvent that can be freeze-dried (like water or benzene), you can dissolve your product containing residual this compound in this solvent and then lyophilize the mixture. This can be a very effective, albeit slower, method.[2]
Q4: I'm performing a liquid-liquid extraction to remove this compound, but I'm not getting good separation between the aqueous and organic layers. What can I do?
A4: Poor phase separation can be frustrating. Here are some troubleshooting tips:
-
Increase the Polarity Difference: Add brine (a saturated aqueous solution of NaCl) to the aqueous layer. This increases the polarity of the aqueous phase and can force better separation from the less polar organic layer.[5]
-
Break Up Emulsions: Gentle swirling of the separatory funnel or the addition of a small amount of a different organic solvent can sometimes break up emulsions.[5]
-
Centrifugation: For persistent emulsions, centrifuging the mixture can often lead to a clean separation of the layers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a biodegradable, low-toxicity, high-boiling-point solvent.[6] It is a mixture of refined dimethyl esters of dicarboxylic acids, primarily dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[7][8]
Q2: What are the physical properties of this compound and its components?
A2: this compound is a clear, colorless liquid with a mild, fruity odor.[7] It has a high boiling range and is only slightly soluble in water but readily soluble in many organic solvents.[6][7]
Data Presentation: Physical Properties of this compound Components
| Component | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at reduced pressure) |
| Dimethyl Succinate | C6H10O4 | 146.14 | 196-200 | - |
| Dimethyl Glutarate | C7H12O4 | 160.17 | 210-215 | - |
| Dimethyl Adipate | C8H14O4 | 174.20 | 228-230 | 115 °C at 13 mmHg[9] |
Q3: What are the primary methods for removing this compound after a reaction?
A3: The three main methods for removing a high-boiling-point solvent like this compound are:
-
Vacuum Distillation (Rotary Evaporation): This is a common method where the pressure is reduced to lower the solvent's boiling point, allowing for its removal at a lower temperature.[2][10]
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases (e.g., an organic solvent and water).[11]
-
Column Chromatography: This method separates components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase flows through it.[12][13]
Experimental Protocols
1. Vacuum Distillation (Rotary Evaporation)
This protocol is suitable for thermally stable compounds where this compound is the primary solvent to be removed.
-
Materials: Rotary evaporator, round-bottom flask containing the reaction mixture, vacuum pump, heating bath, cold trap (optional but recommended).
-
Procedure:
-
Transfer the reaction mixture to a round-bottom flask, ensuring it is no more than half full.
-
Attach the flask to the rotary evaporator.
-
If your system has a cold trap, fill it with a suitable coolant (e.g., dry ice/acetone).
-
Begin rotating the flask.
-
Gradually apply vacuum to the system. You should observe the solvent begin to bubble and condense on the condenser coils.[14]
-
Once a stable vacuum is achieved, lower the flask into the heating bath. The temperature of the bath should be set to a point that allows for efficient distillation without degrading your compound. A general rule of thumb is to set the bath temperature 20-30°C higher than the desired vapor temperature.
-
Continue the distillation until all the solvent has been removed.
-
Once complete, release the vacuum, stop the rotation, and raise the flask from the heating bath.
-
2. Liquid-Liquid Extraction
This protocol is ideal for thermally sensitive compounds or when distillation is ineffective. It relies on the low water solubility of this compound.
-
Materials: Separatory funnel, beaker, Erlenmeyer flask, the reaction mixture in this compound, an immiscible extraction solvent (e.g., ethyl acetate, dichloromethane), and deionized water or an aqueous solution (e.g., brine).
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the immiscible organic extraction solvent in which your product is highly soluble.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure.
-
Shake the funnel gently for 1-2 minutes to allow for the partitioning of the compounds between the two layers. Periodically vent the funnel.[15]
-
Place the funnel back in a ring stand and allow the layers to fully separate.
-
Drain the lower layer into a clean flask. The location of the aqueous and organic layers will depend on their relative densities.
-
Pour the upper layer out through the top of the funnel to avoid contamination.
-
Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize product recovery.
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the volatile extraction solvent via rotary evaporation to isolate your product.[11]
-
3. Column Chromatography
This method is used for purification and can effectively separate your compound from the high-boiling this compound.
-
Materials: Chromatography column, silica gel or alumina (stationary phase), a suitable eluent (mobile phase), collection tubes, and the reaction mixture.
-
Procedure:
-
Column Packing: Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of the stationary phase (e.g., silica gel) in the initial eluent and pour it into the column, allowing it to settle into a packed bed without air bubbles.[16]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions at the bottom. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing your pure product, free from this compound.
-
Product Isolation: Combine the pure fractions and remove the eluent by rotary evaporation to obtain your purified compound.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. labrotovap.com [labrotovap.com]
- 3. A Versatile Method of Ambient-Temperature Solvent Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. This compound - SEQENS [seqens.com]
- 7. gjchemical.com [gjchemical.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biotage.com [biotage.com]
- 13. columbia.edu [columbia.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Optimizing Reaction Yield in Estasol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Estasol as a solvent. The focus is on optimizing reaction yield by adjusting temperature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a reaction solvent?
This compound is a biodegradable, high-boiling point solvent that is a mixture of refined dimethyl esters of adipic, glutaric, and succinic acids.[1] It is considered a greener alternative to many traditional solvents due to its low toxicity and low vapor pressure.[1] In a research and development setting, its high boiling point is advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate. Its ester functionality makes it a polar aprotic solvent, suitable for a variety of organic transformations.
Q2: My reaction in this compound is sluggish or not reaching completion. Should I increase the temperature?
Increasing the temperature can often increase the reaction rate. However, this should be done systematically. A sudden and significant increase in temperature might lead to the formation of byproducts or decomposition of starting materials or products. It is recommended to increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress at each step.
Q3: I'm observing degradation of my starting material/product at elevated temperatures in this compound. What are my options?
If you suspect thermal degradation, there are several strategies you can employ:
-
Lower the Temperature and Extend Reaction Time: Many reactions can proceed to completion at a lower temperature if given sufficient time.
-
Screen for a Catalyst: A suitable catalyst may allow the reaction to proceed at a lower temperature by providing an alternative reaction pathway with a lower activation energy.
-
Consider a Different Solvent: If the required temperature for your reaction is close to or exceeds the decomposition temperature of your compounds, this compound may not be the ideal solvent. A solvent with a lower boiling point might be more appropriate, or a solvent that can promote the reaction at a lower temperature.
Q4: How do I know what the optimal temperature for my reaction in this compound is?
The optimal temperature is a balance between reaction rate and selectivity. The goal is to find the temperature that provides the highest yield of the desired product in the shortest amount of time, with minimal byproduct formation. A systematic temperature screening experiment is the most effective way to determine this.
Q5: Can the viscosity of this compound at different temperatures affect my reaction?
While this compound is a liquid at room temperature, its viscosity will decrease as the temperature increases. In heterogeneous reactions (e.g., reactions with a solid reagent or catalyst), changes in viscosity can affect mixing and mass transfer, which in turn can influence the reaction rate. Ensure that your stirring is adequate to maintain a homogeneous mixture at all temperatures being tested.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction at each stage. |
| Insufficient reaction time. | Extend the reaction time at the current temperature. | |
| Formation of multiple byproducts | Reaction temperature is too high, leading to side reactions. | Decrease the reaction temperature. Consider performing a temperature screening experiment to find the optimal balance between rate and selectivity. |
| Reactant or product decomposition. | Lower the reaction temperature and increase the reaction time. Confirm the thermal stability of your compounds. | |
| Reaction does not go to completion | The reaction may be reversible and has reached equilibrium. | If it is an equilibrium reaction, consider strategies to shift the equilibrium towards the product side (e.g., removal of a byproduct). |
| Catalyst deactivation at the current temperature. | If using a catalyst, investigate its thermal stability and optimal operating temperature range. |
Data Presentation
Physical Properties of this compound Components
The properties of this compound are primarily determined by its components. The following table summarizes key physical data for the dimethyl esters that constitute this compound.
| Component | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dimethyl Succinate | 106-65-0 | C6H10O4 | 146.14 | 196 |
| Dimethyl Glutarate | 1119-40-0 | C7H12O4 | 160.17 | 210-215[1][2] |
| Dimethyl Adipate | 627-93-0 | C8H14O4 | 174.20 | 227-230 |
Experimental Protocols
General Protocol for Reaction Temperature Screening
This protocol outlines a general procedure for determining the optimal temperature for a reaction in this compound.
Objective: To identify the reaction temperature that maximizes the yield of the desired product while minimizing the formation of impurities.
Materials:
-
Reactants and any necessary catalysts or reagents.
-
This compound (reaction grade).
-
A reaction vessel equipped with a magnetic stirrer, condenser, and temperature probe.
-
Heating mantle or oil bath with a temperature controller.
-
Analytical equipment for monitoring reaction progress (e.g., TLC, GC, HPLC, NMR).
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Charge the reaction vessel with the starting materials, catalyst (if applicable), and this compound.
-
Initial Temperature: Start the reaction at a conservative temperature (e.g., 60 °C).
-
Monitoring: Stir the reaction mixture and monitor its progress at regular intervals (e.g., every hour) using a suitable analytical technique.
-
Temperature Increments: If the reaction is proceeding slowly or has stalled after a significant amount of time (e.g., 4-6 hours), increase the temperature by 10-20 °C.
-
Equilibration and Monitoring: Allow the reaction to equilibrate at the new temperature for at least 30 minutes before resuming monitoring of its progress.
-
Repeat: Continue to increase the temperature in increments, monitoring the reaction at each step, until the desired conversion is achieved or byproduct formation becomes significant.
-
Data Analysis: Analyze the data from each temperature point to determine the optimal temperature for yield and purity.
Mandatory Visualization
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting low reaction yield.
References
Navigating Viscosity Challenges with Estasol™: A Technical Support Guide
For researchers, scientists, and drug development professionals, managing the viscosity of reaction mixtures is a critical parameter for ensuring optimal reaction kinetics, mass transfer, and overall process efficiency. When working with Estasol™, a versatile and environmentally friendly solvent, understanding and controlling viscosity is key to successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered when using this compound™ in your reaction mixtures.
Troubleshooting Guide: High Viscosity in this compound™ Reaction Mixtures
High viscosity in your reaction can lead to a host of problems, including poor mixing, localized overheating, and difficulties in handling and downstream processing. The following guide provides a systematic approach to troubleshooting and mitigating these issues.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| High Solute Concentration | - Review the concentration of all reactants and catalysts in the mixture. - Consult solubility data for your specific solutes in this compound™. | - If solubility limits are being approached, consider a staged addition of reactants. - Investigate the possibility of using a co-solvent to improve solubility. |
| Low Reaction Temperature | - Monitor the temperature of the reaction mixture. Viscosity of liquids, including this compound™, generally increases as temperature decreases.[1] | - Gradually increase the reaction temperature while monitoring the viscosity and reaction progress. Ensure the temperature remains within the safe operating limits of your reactants and equipment. |
| Polymerization or Side Reactions | - Analyze the reaction mixture for the presence of high molecular weight byproducts or polymers. | - Adjust reaction conditions (e.g., temperature, catalyst concentration) to minimize side reactions. - Consider the use of a reaction inhibitor if applicable. |
| Incorrect Solvent Selection | - Evaluate the compatibility of all components with this compound™. | - Test different co-solvents to find a blend that effectively reduces viscosity without negatively impacting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of this compound™?
This compound™ is a mixture of dimethyl esters of adipic, glutarate, and succinic acids. The exact viscosity can vary depending on the specific composition. However, a representative value for a similar dibasic ester mixture (DBE™-3) is a kinematic viscosity of approximately 2.5 mm²/s at 25°C.[2]
Q2: How does temperature affect the viscosity of this compound™?
The viscosity of this compound™, like most liquids, is temperature-dependent. As the temperature increases, the viscosity will decrease.[1] This is because higher temperatures provide molecules with more thermal energy to overcome intermolecular forces, leading to easier flow.
Q3: What are some suitable co-solvents to reduce the viscosity of my this compound™-based reaction mixture?
The choice of a co-solvent will depend on the specific chemistry of your reaction. However, some common organic solvents that are generally miscible with esters and can be effective in reducing viscosity include:
-
Ketones: Acetone, Methyl Ethyl Ketone (MEK)
-
Esters: Ethyl Acetate, Butyl Acetate
-
Alcohols: Isopropyl Alcohol, n-Butyl Alcohol
-
Aromatic Hydrocarbons: Toluene, Xylene
It is crucial to perform small-scale compatibility and viscosity tests before introducing a new co-solvent to your reaction. A comprehensive solvent selector chart can provide additional options and their physical properties.
Q4: Can I use viscosity modifiers with this compound™?
While various viscosity modifiers are available for different applications, their compatibility and effectiveness in a specific reaction containing this compound™ must be experimentally determined. Introducing a viscosity modifier could potentially interfere with your reaction chemistry. It is generally recommended to first explore temperature adjustments and co-solvent addition as primary methods for viscosity control.
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on the Viscosity of an this compound™-Based Mixture
This protocol outlines the procedure for measuring the viscosity of a reaction mixture at different temperatures using a Brookfield viscometer.
Materials:
-
This compound™-based reaction mixture
-
Jacketed reaction vessel with temperature control
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Prepare the reaction mixture in the jacketed vessel.
-
Viscometer Setup:
-
Ensure the viscometer is level.
-
Select a spindle and rotational speed that will provide a torque reading between 10% and 90% of the instrument's capacity. This may require some initial trial and error.[5]
-
-
Initial Measurement:
-
Set the temperature controller to the desired starting temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 30 minutes.
-
Immerse the viscometer spindle into the mixture to the indicated depth.
-
Start the viscometer and allow the reading to stabilize. Record the viscosity and torque percentage.
-
-
Temperature Variation:
-
Increase the temperature in increments (e.g., 5°C or 10°C).
-
At each temperature point, allow the mixture to equilibrate for 30 minutes before taking a new viscosity reading.
-
-
Data Analysis: Plot the viscosity as a function of temperature to visualize the relationship.
Protocol 2: Evaluating the Effect of Co-solvents on Viscosity
This protocol describes how to assess the effectiveness of different co-solvents in reducing the viscosity of an this compound™-based mixture.
Materials:
-
This compound™-based reaction mixture
-
A selection of potential co-solvents (e.g., acetone, ethyl acetate, isopropanol)
-
Brookfield Viscometer with appropriate spindle set
-
Volumetric flasks and pipettes
-
Constant temperature bath (e.g., at 25°C)
Procedure:
-
Baseline Measurement: Measure the viscosity of the pure this compound™-based reaction mixture at a constant temperature (e.g., 25°C) as described in Protocol 1.
-
Sample Preparation with Co-solvents:
-
Prepare a series of samples with varying concentrations of each co-solvent. For example, for acetone, prepare mixtures with 5%, 10%, and 20% (v/v) acetone in the this compound™ mixture.
-
-
Viscosity Measurement:
-
For each prepared sample, measure the viscosity at the same constant temperature used for the baseline measurement.
-
-
Data Analysis:
-
Create a table summarizing the viscosity of each co-solvent blend.
-
Plot the viscosity as a function of the co-solvent concentration for each solvent tested to compare their effectiveness.
-
Quantitative Data Summary
The following table provides an overview of the estimated viscosity of a dibasic ester mixture similar to this compound™ and the viscosities of some common organic solvents that could be considered as co-solvents.
| Substance | Viscosity (cP at 20°C) |
| Dibasic Ester Mixture (similar to this compound™) | ~2.5 (kinematic, mm²/s at 25°C)[2] |
| Acetone | 0.36 |
| Ethyl Acetate | 0.45 |
| Isopropyl Alcohol | 2.4 |
| n-Butyl Alcohol | 2.98 |
| Toluene | 0.59 |
| Xylene | 0.81 |
Note: The viscosity of the dibasic ester mixture is given in kinematic viscosity (mm²/s), while the others are in dynamic viscosity (cP). To convert kinematic viscosity to dynamic viscosity, multiply by the density of the fluid. The density of a similar dibasic ester mixture is approximately 1.09 g/cm³ at 20°C.[6] Therefore, the dynamic viscosity is approximately 2.7 cP.
Visualizing Workflows and Relationships
To aid in understanding the troubleshooting process, the following diagrams illustrate key logical workflows.
Caption: Troubleshooting workflow for high viscosity issues.
Caption: Primary options for managing viscosity.
References
- 1. Temperature dependence of viscosity - Wikipedia [en.wikipedia.org]
- 2. univarsolutions.com [univarsolutions.com]
- 3. img1.wsimg.com [img1.wsimg.com]
- 4. Grátis: DeterminationofViscosityUsingABrookfieldViscometerforConditioningPolymers - Material Claro e Objetivo em PDF para Estudo Rápido [passeidireto.com]
- 5. youtube.com [youtube.com]
- 6. Dimethyl adipate/Dimethyl glutarate/Dimethyl succinate (mixture of the esters 16:63:21) for synthesis [sigmaaldrich.com]
Troubleshooting phase separation issues with Estasol in biphasic reactions.
This guide provides researchers, scientists, and drug development professionals with solutions to common phase separation issues encountered when using Estasol® in biphasic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and why is it used in my biphasic reaction?
This compound® is a green solvent comprised of a mixture of dimethyl dicarboxylic acid esters (dimethyl succinate, dimethyl glutarate, and dimethyl adipate). It is a polar aprotic solvent with high solvency for many organic compounds, making it an effective reaction solvent.[1] Its low water solubility allows for the formation of a biphasic system with an aqueous layer, which is useful for in-situ product extraction or removal of water-soluble byproducts.
Q2: I'm not getting a clean separation between my this compound® layer and the aqueous layer. What are the common causes?
Incomplete or slow phase separation can be caused by several factors:
-
Emulsion Formation: The most common issue, where a stable mixture of the two immiscible liquids forms at the interface.
-
Similar Densities: If the densities of the aqueous and organic phases are too close, gravitational separation will be slow.
-
Presence of Surfactants or Emulsifying Agents: Impurities or byproducts from your reaction can act as surfactants, stabilizing emulsions.
-
High Viscosity: A viscous reaction mixture can physically hinder the coalescence of droplets.
-
Insufficient Settling Time: Complex mixtures may require more time to fully separate.
Q3: An emulsion has formed between my aqueous and this compound® phases. How can I break it?
Emulsions are a common challenge in liquid-liquid extractions. Here are several techniques you can try, starting with the least disruptive:
-
Patience: Allow the mixture to stand undisturbed for a longer period (e.g., 30 minutes to a few hours). Sometimes, emulsions will break on their own.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking. This can encourage coalescence without introducing excessive energy that stabilizes the emulsion.
-
Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion by "salting out" the organic components.[2]
-
Change in Temperature:
-
Gentle Heating: Carefully warming the mixture in a warm water bath can decrease the viscosity and promote phase separation. Be cautious if your product is heat-sensitive.[3]
-
Cooling: In some cases, cooling the mixture may help break the emulsion.
-
-
pH Adjustment: If your reaction mixture contains acidic or basic compounds that could be acting as surfactants, adjusting the pH with a dilute acid or base can alter their solubility and break the emulsion.[3]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[2]
-
Filtration: For persistent emulsions, filtering the mixture through a bed of Celite® or glass wool can sometimes help to physically break up the emulsified layer.
-
Centrifugation: If available, centrifuging the mixture is a very effective method for physically separating the phases.[4]
Q4: The separation is clean, but very slow. How can I speed it up?
Slow separation is often due to a small density difference between the two phases.
-
Increase the Density of the Aqueous Phase: As with breaking emulsions, adding a salt like NaCl will increase the density of the aqueous layer, leading to a faster and more defined separation.
-
Change the Temperature: Temperature can affect the density of both phases. Experiment with gentle heating or cooling to see if it improves the separation rate.
Quantitative Data: Properties of this compound® and Water
For effective troubleshooting, it is helpful to understand the physical properties of the solvents involved.
| Property | This compound® (typical values) | Water |
| Composition | Mixture of dimethyl adipate, glutarate, and succinate[1] | H₂O |
| Density (at 25 °C) | ~1.09 g/mL[5] | ~0.997 g/mL |
| Boiling Point | 200 - 230 °C[5] | 100 °C |
| Water Solubility | ~5% by weight at 20 °C[5] | Miscible with polar solvents |
| Flash Point | ~108 °C[5] | Not applicable |
| Appearance | Clear, colorless liquid[1] | Clear, colorless liquid |
Experimental Protocols
Example Protocol: Fischer Esterification using this compound® with Biphasic Workup
This protocol describes the synthesis of an ester from a carboxylic acid and an alcohol using this compound® as the reaction solvent, followed by a biphasic workup to purify the product.
Materials:
-
Carboxylic acid (e.g., 1.0 eq)
-
Alcohol (e.g., 1.2 eq)
-
Acid catalyst (e.g., H₂SO₄, 0.05 eq)
-
This compound®
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the carboxylic acid, alcohol, and this compound®.
-
Catalyst Addition: While stirring, carefully add the acid catalyst to the reaction mixture.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux. Monitor the reaction progress by a suitable method (e.g., TLC, GC, LC-MS).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Quenching and Extraction:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Gently shake the funnel to mix the layers. If an emulsion forms, refer to the troubleshooting guide above.
-
Allow the layers to separate. The upper layer will be the this compound® phase containing your product, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
-
Washing:
-
Add an equal volume of brine to the organic layer in the separatory funnel.
-
Gently shake and allow the layers to separate.
-
Drain the lower aqueous layer. This step helps to remove any remaining water-soluble impurities.
-
-
Drying:
-
Drain the this compound® layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous Na₂SO₄ to the organic layer to remove any residual water.
-
Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together when sufficient has been added.
-
-
Isolation:
-
Filter the dried organic layer to remove the Na₂SO₄.
-
The resulting solution is your product in this compound®. The solvent can be removed under reduced pressure if necessary, though the high boiling point of this compound® should be considered.
-
Visual Troubleshooting Guides
Below are diagrams to guide you through the troubleshooting process for common phase separation issues.
Caption: Troubleshooting workflow for phase separation issues.
Caption: Hierarchy of emulsion breaking techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions when using an ester solvent like Estasol.
Welcome to the Technical Support Center for Estasol, your resource for ensuring the integrity of your research when utilizing this versatile and environmentally friendly ester solvent. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you minimize common side reactions such as hydrolysis and transesterification.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis (Saponification) of a Reagent or Product
Question: I am running a reaction in this compound with a base-sensitive substrate, and I am observing significant degradation of my starting material or product, likely due to hydrolysis. How can I prevent this?
Answer: Hydrolysis, or saponification in the presence of a base, is a common side reaction when using ester solvents if water is present. Here are the key factors to control:
-
Moisture Content: The most critical factor is the presence of water in your reaction. This compound, like many organic solvents, can absorb moisture from the atmosphere.
-
Basicity: Strong bases will significantly accelerate the rate of hydrolysis.
-
Temperature: Higher reaction temperatures will increase the rate of hydrolysis.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use a properly dried batch of this compound. Refer to the Experimental Protocols section for detailed drying procedures.
-
Dry all glassware thoroughly in an oven (e.g., at 120 °C for several hours) and cool under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Use freshly opened, anhydrous reagents whenever possible. If reagents are known to be hygroscopic, dry them according to established procedures.
-
Run the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.
-
-
Control Basicity:
-
If possible, use a weaker, non-nucleophilic base.
-
If a strong base is required, add it slowly at a low temperature to minimize localized heating and high concentrations.
-
-
Optimize Reaction Temperature:
-
Run the reaction at the lowest temperature at which a reasonable reaction rate is observed. Consider running initial experiments at different temperatures to determine the optimal balance between the desired reaction rate and the rate of hydrolysis.
-
Issue 2: Transesterification of a Reagent or Product with this compound
Question: My analytical data (e.g., NMR, GC-MS) shows the presence of byproducts that appear to be the result of my alcohol or amine-containing compound reacting with the dimethyl ester components of this compound. How can I avoid this transesterification?
Answer: Transesterification is a reaction between an alcohol or amine and an ester, resulting in the exchange of the alkoxy or amino group. This can be a significant side reaction when using this compound as a solvent with nucleophilic reagents, especially under acidic or basic conditions.
Troubleshooting Steps:
-
Catalyst Choice:
-
Avoid Strong Acids and Bases: Both strong acids and bases can catalyze transesterification. If a catalyst is necessary for your primary reaction, consider using a milder or non-nucleophilic catalyst.
-
Quenching: If an acid or base is used, ensure it is thoroughly quenched and neutralized during the workup to prevent continued transesterification.
-
-
Temperature Control:
-
As with hydrolysis, higher temperatures accelerate transesterification. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
-
Reaction Time:
-
Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed to minimize the time for the side reaction to occur.
-
-
Alternative Solvent:
-
If transesterification remains a significant issue despite optimization, consider using a non-ester-based aprotic solvent for your reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the main components of this compound? A1: this compound is a mixture of refined dimethyl esters of dicarboxylic acids, primarily dimethyl succinate, dimethyl glutarate, and dimethyl adipate.
Q2: What are the most common side reactions when using this compound as a solvent? A2: The two most common side reactions are hydrolysis (saponification) and transesterification. Hydrolysis occurs in the presence of water, especially under acidic or basic conditions, leading to the formation of methanol and the corresponding dicarboxylic acid. Transesterification can occur if your reactants or products contain alcohol or amine functionalities, leading to an exchange with the methyl groups of the solvent.
Q3: How can I dry this compound before use? A3: For moisture-sensitive reactions, it is crucial to use anhydrous this compound. Please refer to Experimental Protocol 1: Drying of this compound Solvent for a detailed procedure using molecular sieves.
Q4: Is this compound compatible with Grignard reagents? A4: No, this compound is not compatible with Grignard reagents or other strong organometallic nucleophiles. These reagents will react with the ester functional groups of the solvent.
Q5: How can I detect hydrolysis or transesterification byproducts? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for detecting volatile byproducts such as the transesterified products or the starting dimethyl esters. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the characteristic signals of the byproducts. For example, in ¹H NMR, the formation of a new ester will result in a new set of signals for the alcohol or amine moiety and a new singlet for the methyl ester group.
Data Presentation
Table 1: Influence of Temperature and NaOH Concentration on the Saponification of Diethyl Adipate
| Temperature (°C) | NaOH Concentration (N) | Time (hr) | Conversion to Monoester (%) |
| 100 | 3 | 1.5 | ~86% (with distillation) |
| 100 | 3 | 1.5 | ~15.3% (without distillation) |
| Ambient | 1 | 24 | Significant Hydrolysis |
Data extrapolated from studies on diethyl adipate saponification. This demonstrates the significant impact of temperature and the removal of byproducts on the rate of hydrolysis.
Experimental Protocols
Experimental Protocol 1: Drying of this compound Solvent
Objective: To prepare anhydrous this compound for use in moisture-sensitive reactions.
Materials:
-
This compound
-
3Å or 4Å molecular sieves (activated)
-
Dry, inert gas (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Activate Molecular Sieves: Place the molecular sieves in a flask and heat them in an oven at 200-250 °C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.
-
Cooling: Allow the activated sieves to cool to room temperature in a desiccator under an inert atmosphere.
-
Drying this compound: In an oven-dried flask under a positive pressure of inert gas, add approximately 20-30 g of activated molecular sieves for every 1 L of this compound.
-
Stirring: Stir the mixture at room temperature for at least 24 hours.
-
Storage: Store the dried this compound over the molecular sieves under an inert atmosphere. For use, carefully decant or cannula the required amount of solvent, ensuring no molecular sieve particles are transferred.
Experimental Protocol 2: General Procedure for a Moisture-Sensitive Reaction in this compound
Objective: To provide a general workflow for conducting a reaction that is sensitive to water, using this compound as the solvent.
Materials:
-
Anhydrous this compound (prepared as in Protocol 1)
-
Anhydrous reagents
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Septa and needles
Procedure:
-
Glassware Preparation: Assemble the reaction flask, condenser, and any other necessary glassware. Dry all glassware in an oven at 120 °C for several hours.
-
Inert Atmosphere: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reagent and Solvent Addition:
-
Add the solid reagents to the reaction flask under a positive flow of inert gas.
-
Using a dry syringe or cannula, transfer the required volume of anhydrous this compound to the reaction flask.
-
If liquid reagents are used, add them via a dry syringe through a septum.
-
-
Reaction Execution:
-
Begin stirring the reaction mixture.
-
If heating or cooling is required, place the flask in a suitable bath.
-
Monitor the reaction by taking small aliquots via syringe for analysis (e.g., TLC, LC-MS, GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to the appropriate temperature for quenching.
-
Quench the reaction by slowly adding the appropriate quenching agent (e.g., a saturated aqueous solution). Be mindful that the presence of water during workup can still lead to side reactions if the reaction mixture is strongly acidic or basic. Neutralize the mixture as quickly and gently as possible.
-
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Base-Catalyzed Hydrolysis (Saponification) of a Dimethyl Ester.
Figure 2: Acid-Catalyzed Transesterification with an Alcohol.
Figure 3: Workflow for Minimizing Side Reactions.
Technical Support Center: Drying and Water Removal from Estasol
Welcome to the technical support center for Estasol, a versatile and environmentally friendly solvent composed of a mixture of dimethyl adipate (DMA), dimethyl glutarate (DMG), and dimethyl succinate (DMS).[1][2][3] This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the effective removal of water from this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove water from this compound?
A1: Water can act as an unwanted reactant in many organic reactions, leading to the formation of byproducts and a reduction in the yield and purity of the desired product. For instance, in moisture-sensitive reactions such as Grignard reactions or certain esterifications, the presence of water can completely inhibit the reaction. Therefore, ensuring this compound is anhydrous is a critical step for the success of many chemical syntheses.
Q2: What are the most common methods for drying this compound?
A2: The most common and effective methods for drying this compound and similar high-boiling point esters include:
-
Use of Solid Desiccants: Employing drying agents like activated 3Å molecular sieves or anhydrous sodium sulfate to physically adsorb water.
-
Azeotropic Distillation: Boiling the this compound with an entraining agent (e.g., toluene) to form a lower-boiling azeotrope with water, which is then removed.
Q3: How can I determine the water content in this compound?
A3: The most accurate and widely used method for determining the water content in organic solvents like this compound is Karl Fischer titration . This technique is highly specific to water and can provide results in parts per million (ppm). Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water concentrations (<0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction failure or low yield despite using "dry" this compound. | The this compound may not be sufficiently dry for the specific application. "Dry" can be a relative term, and some reactions require extremely low water content (e.g., <10 ppm). | 1. Quantify water content: Use Karl Fischer titration to determine the exact water content of your this compound. 2. Select a more rigorous drying method: If using anhydrous sodium sulfate, consider switching to activated 3Å molecular sieves, which are generally more efficient. Azeotropic distillation is also a highly effective option for achieving very low water levels. |
| Solid desiccant is clumping together at the bottom of the solvent. | The desiccant is saturated with water and is no longer effective. | 1. Add more desiccant: Gradually add more of the drying agent until the newly added particles no longer clump and remain free-flowing. 2. Pre-dry the solvent: If the initial water content is very high, consider a preliminary drying step with a less efficient but high-capacity desiccant like anhydrous sodium sulfate before a final drying with a high-efficiency desiccant like 3Å molecular sieves. |
| During azeotropic distillation, no water is collecting in the Dean-Stark trap. | 1. The system has not yet reached the boiling point of the azeotrope. 2. The entrainer is not forming an azeotrope with the water present. 3. The this compound is already very dry. | 1. Ensure proper heating: Increase the heating mantle temperature to ensure the mixture is refluxing vigorously. 2. Check entrainer choice: Toluene is a suitable entrainer for high-boiling esters. Ensure it has been added in a sufficient amount (typically 10-20% by volume). 3. Confirm initial water content: If possible, test the initial water content of the this compound. |
| The dried this compound is re-absorbing moisture. | Improper storage of the dried solvent. | Store the dried this compound over activated 3Å molecular sieves in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Use a septum-sealed cap for easy, anhydrous transfer with a syringe. |
Data on Drying Methods
| Drying Agent | Typical Final Water Content (ppm) | Advantages | Disadvantages |
| Anhydrous Sodium Sulfate | 50 - 250 ppm | High capacity, inexpensive. | Low efficiency, slow. |
| Activated 3Å Molecular Sieves | < 10 ppm | High efficiency, can achieve very low water levels. | Lower capacity than sodium sulfate, requires activation. |
| Azeotropic Distillation (with Toluene) | < 20 ppm | Highly effective for removing large amounts of water and for reaching low water levels. | Requires specialized glassware (Dean-Stark apparatus), higher energy consumption. |
Note: The final water content can be influenced by factors such as the initial water content, the amount of drying agent used, and the contact time.
Experimental Protocols
Protocol 1: Drying this compound with Activated 3Å Molecular Sieves
This protocol describes the use of 3Å molecular sieves, which are ideal for selectively removing water from organic solvents.
1. Activation of Molecular Sieves: a. Place the 3Å molecular sieves in a round-bottom flask. b. Heat the sieves to 200-300°C under a vacuum for at least 3 hours. A vacuum oven or a flask heated with a heating mantle connected to a vacuum line can be used. c. Allow the sieves to cool to room temperature under a stream of dry inert gas (e.g., nitrogen or argon) or in a desiccator.
2. Drying Procedure: a. To the flask containing the wet this compound, add the activated 3Å molecular sieves (approximately 5-10% of the solvent volume). b. Seal the flask and allow it to stand for at least 24 hours, with occasional swirling. For very low water content, a longer period (48-72 hours) may be necessary. c. The dry this compound can be carefully decanted or transferred via a cannula to a new, dry storage vessel. For long-term storage, it is recommended to keep the dried solvent over a small amount of activated molecular sieves.
Protocol 2: Drying this compound by Azeotropic Distillation using a Dean-Stark Apparatus
This method is highly effective for removing significant amounts of water and achieving very low final water content. Toluene is a suitable entrainer as it forms a low-boiling azeotrope with water.
1. Apparatus Setup: a. Assemble a distillation apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. b. Place a magnetic stir bar in the round-bottom flask.
2. Distillation Procedure: a. To the round-bottom flask, add the wet this compound and toluene (approximately 10-20% of the this compound volume). b. Heat the mixture to a gentle reflux. The toluene-water azeotrope will begin to distill. c. The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers: a lower aqueous layer and an upper organic layer (toluene). d. The toluene will overflow from the Dean-Stark trap and return to the distillation flask. e. Continue the distillation until no more water collects in the trap. f. Allow the apparatus to cool to room temperature. The dried this compound remains in the round-bottom flask.
Protocol 3: Water Content Determination by Karl Fischer Titration
This protocol provides a general outline for determining the water content in a sample of this compound. It is recommended to follow the specific instructions for your Karl Fischer titrator model.
1. Instrument Preparation: a. Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate Karl Fischer reagent and conditioning the cell to a dry state.
2. Sample Analysis: a. Using a dry syringe, accurately measure a known volume or weight of the this compound sample. b. Inject the sample into the titration cell. c. Start the titration. The instrument will automatically titrate the sample and calculate the water content. d. The result is typically displayed in ppm or percentage of water.
Visualizations
Caption: Decision workflow for drying this compound.
Caption: Diagram of an azeotropic distillation setup.
Safety Precautions
-
General Handling: Always handle this compound and all chemicals in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Drying Agents: Anhydrous drying agents can react exothermically with water. Add them slowly to the solvent.
-
Distillation: When performing azeotropic distillation, ensure the apparatus is properly assembled and vented to prevent pressure buildup. Never heat a closed system.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
References
Addressing challenges of solute precipitation in Estasol.
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the common challenge of solute precipitation when using Estasol® as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and why is it used?
This compound® is a versatile, high-performance green solvent. It is a refined mixture of dimethyl esters of adipic, glutaric, and succinic acids.[1][2][3] Its key features include high solvency power for a wide range of resins, low volatility, biodegradability, and a favorable safety profile, making it an excellent alternative to traditional solvents like chlorinated hydrocarbons and ketones.[2][4]
Q2: My active pharmaceutical ingredient (API) is precipitating from the this compound® solution. What are the likely causes?
Solute precipitation from an this compound® solution can be triggered by several factors:
-
Supersaturation: The concentration of your solute has exceeded its equilibrium solubility in this compound® under the current conditions.
-
Temperature Changes: For most solid solutes, solubility increases with temperature.[5][6] If the solution cools, it may become supersaturated, leading to precipitation.
-
Change in Solvent Composition: The addition of an "anti-solvent" (a solvent in which the solute is less soluble) can drastically reduce the overall solubility and cause the solute to crash out of solution.[7][8]
-
pH Shifts: For ionizable compounds, a change in pH can alter the charge state of the solute, significantly impacting its solubility.[][10]
-
Nucleation Points: The presence of impurities, dust, or even scratches on the glassware can provide surfaces for crystals to begin forming.
Q3: How does temperature affect the solubility of my compound in this compound®?
Generally, for solid solutes, solubility in a solvent like this compound® increases as the temperature rises.[5][6] Conversely, cooling a saturated or near-saturated solution can induce precipitation.[5] This principle is often used in recrystallization techniques to purify compounds.[5]
Q4: Can I use a co-solvent to prevent precipitation in my this compound® formulation?
Yes, using a co-solvent is a common and effective strategy to enhance the solubility of a solute.[11][12] A co-solvent is a solvent that is miscible with the primary solvent (this compound®) and in which the solute has good solubility. The addition of a co-solvent can modify the overall polarity and solvent properties of the system, thereby increasing the solute's solubility.[]
Troubleshooting Guide: Solute Precipitation
If you are experiencing solute precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Observation and Assessment
-
Characterize the Precipitate: Is it crystalline or amorphous? The morphology can provide clues about the precipitation process.
-
Note the Conditions: At what stage did precipitation occur? (e.g., upon cooling, after adding another component, over time).
-
Check for Contamination: Ensure your glassware is clean and your starting materials are pure.
Step 2: Re-dissolution and Confirmation
-
Gentle Heating: Try gently warming a small, agitated sample of the solution. If the precipitate redissolves, the issue is likely related to temperature-dependent solubility.
-
Solubility Confirmation: Verify that the concentration of your solute does not exceed the known solubility limit in this compound® at the working temperature. If this data is unavailable, an experimental solubility determination is recommended (see Experimental Protocols).
Step 3: Systematic Adjustments
-
Temperature Control: If precipitation occurs upon cooling, maintain the solution at a higher temperature during your experiment or process.
-
Co-solvent Addition: Introduce a suitable co-solvent to increase the solubility of your solute. A screening of co-solvents may be necessary to find the most effective one.
-
Concentration Adjustment: Consider working with a slightly lower concentration of your solute to remain within its solubility limits.
-
Filtration: If the precipitation is due to a small amount of impurity, filtering the solution (while warm, if necessary) may resolve the issue.
Below is a troubleshooting workflow to guide your experimental process.
Data Presentation: Solvent Properties
For effective formulation, it is crucial to understand the properties of the solvent system. While specific solubility data for numerous compounds in this compound® is proprietary or must be determined experimentally, the table below provides a comparison of the physical properties of this compound® and Ethyl Lactate, a related green solvent, for reference.
| Property | This compound® | Ethyl Lactate |
| Composition | Dimethyl succinate, glutarate, and adipate[1][2][3] | Ethyl (S)-2-hydroxypropanoate[13] |
| Boiling Point | 196 - 225 °C | 154 °C[14] |
| Flash Point | ~100 °C | 46 °C[14] |
| Density (25°C) | ~1.09 g/mL | 1.03 g/mL[14] |
| Water Solubility | Slightly soluble[1] | Miscible[14] |
| Vapor Pressure (20°C) | 0.2 mm Hg[15] | 2.3 mmHg[14] |
Experimental Protocols
Here are detailed protocols for key experiments to address solubility challenges.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the maximum amount of a solute that can dissolve in this compound® at a specific temperature.
Materials:
-
Solute (your API or compound of interest)
-
This compound®
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis)
Methodology:
-
Preparation: Add an excess amount of the solute to a known volume of this compound® in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Sampling: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.
-
Filtration: Carefully draw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Analysis: Dilute the filtered sample with a suitable solvent and analyze the concentration of the solute using a pre-validated analytical method (e.g., HPLC).
-
Calculation: The measured concentration represents the equilibrium solubility of the solute in this compound® at that specific temperature. It is recommended to perform the experiment in triplicate.[16]
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol helps identify an effective co-solvent to prevent precipitation.
Materials:
-
Saturated or near-saturated solution of your solute in this compound®
-
A selection of potential co-solvents (e.g., ethanol, propylene glycol, N-methyl-2-pyrrolidone)
-
Graduated pipettes or burettes
-
Vials
Methodology:
-
Initial Setup: Prepare several vials containing a known volume of your solute-Estasol® solution that is showing precipitation or is close to saturation.
-
Co-solvent Addition: To each vial, incrementally add a different co-solvent, starting with a small percentage (e.g., 5% v/v).
-
Observation: After each addition, cap the vial, mix thoroughly, and observe if the precipitate dissolves or if the solution remains clear. Note the volume of co-solvent required to achieve complete dissolution.
-
Ranking: Rank the co-solvents based on their ability to dissolve the solute and the amount required. The most effective co-solvent will be the one that achieves complete dissolution at the lowest concentration.
-
Optimization: Once a lead co-solvent is identified, you can further optimize the concentration to find the minimum amount needed to maintain solubility under your experimental conditions.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound - SEQENS [seqens.com]
- 3. ulprospector.com [ulprospector.com]
- 4. This compound | 95481-62-2 | Benchchem [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. openaccesspub.org [openaccesspub.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 14. mgchemicals.com [mgchemicals.com]
- 15. This compound|lookchem [lookchem.com]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Improving the rate of reaction in Estasol through catalyst selection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estasol (a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate). The focus is on improving reaction rates through effective catalyst selection for both the synthesis (esterification of dicarboxylic acids) and subsequent reactions (transesterification) of these esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a biodegradable, low-toxicity solvent that is a mixture of three dimethyl esters of dicarboxylic acids: dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1][2] It is often used in coatings, cleaning agents, and as a chemical intermediate.
Q2: Why is a catalyst necessary for the synthesis of the dimethyl esters in this compound?
The synthesis of esters from carboxylic acids and alcohols, known as Fischer esterification, is a reversible and generally slow reaction.[3][4][5] A catalyst is required to increase the reaction rate and achieve a reasonable yield in a shorter timeframe by providing an alternative reaction pathway with a lower activation energy.[3][6][7][8]
Q3: What are the common types of catalysts used for producing the components of this compound?
Both homogeneous and heterogeneous catalysts are employed.
-
Homogeneous catalysts , such as sulfuric acid and p-toluenesulfonic acid, are soluble in the reaction mixture.[6][9] They are generally very active but can be difficult to separate from the product and may lead to corrosion and waste generation.[4]
-
Heterogeneous catalysts , like ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides (e.g., ZnO), are in a different phase from the reactants.[10] Their main advantages are ease of separation from the reaction mixture and potential for reuse, which contributes to a more environmentally friendly process.[11]
Q4: How can I shift the reaction equilibrium to favor the formation of the dimethyl ester product?
According to Le Chatelier's principle, the equilibrium of the esterification reaction can be shifted towards the product side in two primary ways:
-
Use an excess of one reactant: Typically, an excess of the alcohol (methanol in this case) is used as it is often less expensive and can also serve as the solvent.[3][8]
-
Remove a product as it forms: The removal of water, a byproduct of the esterification, will drive the reaction to completion.[3] This can be achieved through methods like azeotropic distillation.
Troubleshooting Guides
Issue 1: Low Yield of Dimethyl Ester
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction has not reached equilibrium or is too slow. | Increase reaction temperature. Increase catalyst loading. Increase reaction time. | Higher temperatures and catalyst concentrations generally increase the reaction rate.[12] However, excessively high temperatures can lead to side reactions. |
| Equilibrium is unfavorable. | Use a larger excess of methanol. Actively remove water during the reaction (e.g., using a Dean-Stark apparatus). | Shifting the equilibrium towards the products is crucial for high yields in Fischer esterification.[3] |
| Catalyst deactivation. | For heterogeneous catalysts, regenerate or replace the catalyst. For homogeneous catalysts, ensure it has not been neutralized. | Heterogeneous catalysts can lose activity due to coking or poisoning.[6] Homogeneous acid catalysts can be neutralized by basic impurities. |
| Incomplete conversion of monoester to diester. | Increase the molar ratio of methanol to dicarboxylic acid. Increase reaction time and/or temperature. | The second esterification step (monoester to diester) can be slower than the first. Driving the reaction with a higher concentration of the alcohol and more energy can promote the formation of the diester. |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step | Explanation |
| Ether formation. | Use a milder acid catalyst or lower the reaction temperature. | Strong acid catalysts at high temperatures can promote the dehydration of the alcohol to form ethers.[13] |
| Presence of unreacted carboxylic acid. | Ensure sufficient catalyst loading and reaction time. Improve water removal. | Incomplete reaction is a common cause. Driving the equilibrium forward is key. |
| Presence of monoester. | Drive the reaction to completion by increasing the methanol-to-acid ratio and reaction time. | The formation of the monoester is an intermediate step. |
| Discoloration of the product. | Use a milder catalyst or lower the reaction temperature. Purify the product (e.g., by distillation). | High temperatures and strong acids can cause decomposition and the formation of colored byproducts. |
Data on Catalyst Performance for Dimethyl Ester Synthesis
The following tables summarize quantitative data on the performance of various catalysts for the esterification of succinic, glutaric, and adipic acids with methanol.
Table 1: Catalyst Performance in the Synthesis of Dimethyl Succinate
| Catalyst | Molar Ratio (Methanol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| [Epy]HSO₄ (ionic liquid) | 3:1 | 70 | 2 | 96.3 (esterification rate) | [14] |
| D-Hβ (zeolite) | Optimized | Optimized | Optimized | 99 (conversion), 98 (selectivity) | [15][16] |
| ZnO | N/A | 140 | 10 | 100 | [10][17] |
| Sulfuric Acid | N/A | 30-65 | N/A | Follows first-order kinetics | [18] |
Table 2: Catalyst Performance in the Synthesis of Dimethyl Glutarate and Adipate
| Dicarboxylic Acid | Catalyst | Molar Ratio (Methanol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Glutaric Acid | Amberlyst 35 | 15:1 and 20:1 | 40.05 - 60.05 | N/A | Rate increases with temperature | N/A |
| Adipic Acid | Amberlyst 15 | 15:1 | 50 | N/A | High conversion | N/A |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Esterification of Dicarboxylic Acids
This protocol provides a general method for the synthesis of dimethyl esters from their corresponding dicarboxylic acids using a homogeneous acid catalyst.
Materials:
-
Dicarboxylic acid (succinic, glutaric, or adipic)
-
Methanol (in excess, can also be used as solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the dicarboxylic acid and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purify the crude product by distillation under reduced pressure.
Visualizations
Below are diagrams illustrating key workflows and concepts in catalyst selection and experimental optimization for this compound synthesis.
Caption: Catalyst selection workflow for this compound synthesis.
Caption: General experimental workflow for ester synthesis.
References
- 1. Dimethyl adipate/Dimethyl glutarate/Dimethyl succinate (mixture of the esters 16:63:21) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. radicigroup.com [radicigroup.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Ester - Wikipedia [en.wikipedia.org]
- 6. Catalysis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.iium.edu.my [journals.iium.edu.my]
- 12. Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables | Angolan Industry and Chemical Engineering Journal [aincej.com.angolaonline.net]
- 13. CN102746148B - Method for purifying dimethyl succinate - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Facile Synthesis of Dimethyl Succinate via Esterification of Succinic Anhydride over ZnO in Methanol | CoLab [colab.ws]
- 18. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
Techniques for purifying Estasol for high-purity applications.
Disclaimer
Please note that "Estasol" is not a recognized chemical name in standard chemical literature. This guide has been developed assuming "this compound" is a placeholder for a moderately polar organic solvent, similar to common esters like ethyl acetate, used in high-purity applications. The principles, techniques, and data provided are based on general best practices for organic solvent purification.
Welcome to the technical support center for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals who require high-purity solvents for sensitive applications. Here you will find answers to frequently asked questions, troubleshooting guidance for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical-grade this compound?
A1: Technical-grade this compound typically contains several types of impurities that can interfere with high-purity applications. These include:
-
Water: Often present in significant amounts, affecting water-sensitive reactions.
-
Other Organic Solvents: Residuals from the manufacturing process, such as ethanol or acetic acid.[1][2]
-
Peroxides: Formed if the solvent is exposed to air and light, especially in ether- or ester-like solvents. Peroxides can be hazardous and interfere with radical reactions.[3][4]
-
Stabilizers/Inhibitors: Additives like butylated hydroxytoluene (BHT) are often included to prevent peroxide formation but can interfere with certain experiments.[3][5]
-
Non-Volatile Residues: Dissolved solids or high-boiling organic compounds.
-
Dissolved Gases: Atmospheric gases like oxygen and carbon dioxide can affect anaerobic or pH-sensitive experiments.[4]
Q2: When is it necessary to purify this compound?
A2: Purification is required when the level of impurities in the available grade of this compound is higher than the tolerance of your application. High-purity this compound is critical for:
-
High-Performance Liquid Chromatography (HPLC): To ensure a stable baseline and prevent ghost peaks.
-
Gas Chromatography (GC): To avoid extraneous peaks that interfere with analysis.[6][7]
-
Spectroscopy (UV-Vis, Fluorescence): To eliminate interference from UV-absorbing impurities.[8]
-
Moisture-Sensitive Reactions: Such as Grignard or organometallic reactions, where water can quench the reagents.[9]
-
Trace Analysis: To ensure that impurities in the solvent are not mistaken for components of the sample.
Q3: What are the primary methods for purifying this compound to high purity?
A3: The choice of method depends on the main impurities to be removed. The most common and effective techniques are:
-
Fractional Distillation: Excellent for removing non-volatile impurities, water (if an appropriate drying agent is used first), and other organic solvents with different boiling points.[10][11][12]
-
Adsorption Chromatography: Passing the solvent through a column of activated alumina or silica gel is highly effective for removing water, peroxides, and other polar impurities.[3][8][13]
-
Inert Gas Sparging/Degassing: Bubbling an inert gas (like nitrogen or argon) through the solvent removes dissolved reactive gases like oxygen.[4]
Q4: How can I test the purity of my purified this compound?
A4: Several analytical methods can be used to verify purity:
-
Gas Chromatography (GC): To detect and quantify volatile organic impurities.[14]
-
Karl Fischer Titration: The standard method for accurately determining water content down to parts-per-million (ppm) levels.[15]
-
UV-Vis Spectroscopy: To check for UV-absorbing impurities by measuring the absorbance at specific wavelengths. A flat baseline indicates high purity.[8]
-
Residue on Evaporation Test: To quantify non-volatile impurities by evaporating a known volume of solvent and weighing the residue.
Troubleshooting Guide
Problem: My HPLC baseline is noisy after using my purified this compound.
-
Possible Cause 1: Residual UV-Absorbing Impurities. Your purification method may not have removed all UV-active compounds.
-
Solution: If you used distillation, try passing the distilled solvent through a column of activated alumina. If you used an alumina column, ensure the alumina was properly activated and not overloaded.
-
-
Possible Cause 2: Solvent Degradation. this compound might be degrading over time, especially if exposed to light.
-
Solution: Store purified this compound in an amber glass bottle, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. Purify smaller batches more frequently.
-
Problem: My moisture-sensitive reaction is failing, even with purified this compound.
-
Possible Cause 1: Incomplete Drying. The purification method did not remove enough water.
-
Solution: Use Karl Fischer titration to quantify the water content. For extremely dry solvent, passing it through a freshly activated alumina column is highly effective.[3][4] Ensure the entire apparatus is flame-dried or oven-dried before use and that the solvent is handled under strictly anhydrous conditions.
-
-
Possible Cause 2: Atmospheric Moisture Contamination. The solvent became contaminated after purification.
-
Solution: Use Schlenk line or glovebox techniques for storing and dispensing the solvent. Use septa and syringes for transfers instead of pouring.[4]
-
Problem: I see unexpected side products in my synthesis.
-
Possible Cause: Peroxide Contamination. Peroxides in this compound may be initiating unwanted side reactions.
Data Presentation
Table 1: Typical Impurity Levels in Different Grades of this compound
| Impurity | Technical Grade | HPLC Grade | Anhydrous Grade (Purified) |
| Purity (Assay) | ~98% | >99.9% | >99.9% |
| Water Content | < 0.5% | < 0.01% | < 0.001% (10 ppm) |
| Non-Volatile Residue | < 50 ppm | < 1 ppm | < 1 ppm |
| UV Cutoff (nm) | Not specified | ~255 nm | ~255 nm |
| Peroxides (as H₂O₂) | Variable | < 0.5 ppm | Not detectable |
Table 2: Effectiveness of Common Purification Techniques for this compound
| Technique | Primary Impurities Removed | Expected Purity Level |
| Fractional Distillation | Non-volatile residues, solvents with different boiling points. | High, but may not remove azeotropes or some volatile impurities. |
| Activated Alumina Column | Water, peroxides, polar inhibitors (e.g., BHT).[3][4] | Very high, especially for water and peroxide removal. |
| Inert Gas Sparging | Dissolved atmospheric gases (O₂, N₂, CO₂).[4] | Reduces dissolved O₂ to ppm levels. |
| Combined Approach | All major classes of impurities. | Highest achievable purity for demanding applications. |
Experimental Protocols
Protocol 1: High-Purity Anhydrous this compound via Fractional Distillation
This protocol is for removing non-volatile impurities and other organic compounds with significantly different boiling points.
-
Pre-Drying (Optional but Recommended): Stir technical-grade this compound over a suitable drying agent (e.g., anhydrous calcium chloride) for several hours. Decant the solvent to separate it from the drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram below. Use a fractionating column (e.g., Vigreux or packed) for efficient separation. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.[16]
-
Distillation:
-
Add the pre-dried this compound and a few boiling chips or a magnetic stir bar to the distilling flask. Do not fill the flask more than two-thirds full.
-
Begin heating the flask gently.[17]
-
Discard the initial fraction of distillate (the "forerun"), which may contain highly volatile impurities.
-
Collect the main fraction (the "heart") that distills at a constant temperature (the boiling point of pure this compound).[17]
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive residues like peroxides.
-
-
Storage: Store the purified, distilled this compound in a tightly sealed amber glass bottle with a Teflon-lined cap, preferably under an inert atmosphere (e.g., nitrogen).
Protocol 2: Removal of Water and Peroxides using an Activated Alumina Column
This is a highly effective method for producing anhydrous, peroxide-free solvent.[3][4]
-
Alumina Activation: Heat basic or neutral alumina (Grade I) in a furnace at 350-400°C for at least 4 hours under a slow stream of nitrogen or under vacuum to remove all adsorbed water.[15] Allow it to cool to room temperature in a desiccator or under an inert atmosphere.
-
Column Packing:
-
Take a glass chromatography column with a stopcock and place a small plug of glass wool at the bottom.
-
Add a small layer of clean sand.
-
Carefully pour the activated alumina into the column to create a packed bed. The amount will depend on the volume of solvent to be purified (a common ratio is 100g of alumina per 500 mL of solvent). Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the alumina.
-
-
Purification:
-
Pass the this compound through the column using gravity or a slight positive pressure of inert gas. Do not let the column run dry.
-
Discard the first few milliliters of solvent that elute from the column.
-
Collect the purified solvent directly into a clean, dry storage vessel (e.g., a Schlenk flask).[4]
-
-
Storage: Store the purified solvent under a positive pressure of inert gas.
Visualizations
Caption: General workflow for the multi-step purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. youtube.com [youtube.com]
- 7. Analytical Method Development to Determine Residual Solvents in Glipizide by Gas Chromatography (GC/FID) with Head Space | Semantic Scholar [semanticscholar.org]
- 8. sorbtech.com [sorbtech.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. beyondbenign.org [beyondbenign.org]
- 11. youtube.com [youtube.com]
- 12. Distillation - Wikipedia [en.wikipedia.org]
- 13. column-chromatography.com [column-chromatography.com]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Navigating Challenges with Estasol Mixed Solvent Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Estasol, a versatile mixed solvent system. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound and similar mixed dibasic ester solvents.
Troubleshooting Guides
Issue 1: Precipitation of Active Pharmaceutical Ingredient (API) or Key Excipient
Question: My API, which was initially dissolved in this compound, has precipitated out of solution. What could be the cause, and how can I resolve this?
Answer:
Precipitation in an this compound-based formulation can be triggered by several factors. Understanding the root cause is key to resolving the issue.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Change in Temperature | Solubility is often temperature-dependent. A decrease in temperature can lower the solubility of your compound, leading to precipitation. | 1. Gently warm the solution to see if the precipitate redissolves. 2. Determine the solubility of your API in this compound at various temperatures to establish a stable temperature range for your experiments. 3. If experiments must be conducted at lower temperatures, consider adding a co-solvent to improve solubility. |
| Change in Solvent Composition | This compound is a mixture of dimethyl succinate, dimethyl glutarate, and dimethyl adipate. Evaporation of one of the components can alter the overall solvent properties and reduce the solubility of your API. | 1. Minimize exposure of the solution to the atmosphere. Use sealed containers whenever possible. 2. If evaporation is unavoidable, consider performing experiments in a controlled environment (e.g., a glove box with a saturated atmosphere of a compatible solvent). 3. Analyze the composition of the solvent system before and after the experiment using techniques like Gas Chromatography (GC) to monitor for changes. |
| API Instability | The API itself may be degrading, and the degradation product could be less soluble in this compound. This compound is composed of esters, which can undergo hydrolysis in the presence of strong acids or bases. | 1. Assess the stability of your API in this compound over time. Use High-Performance Liquid Chromatography (HPLC) to monitor for the appearance of degradation peaks. 2. Ensure the absence of water, strong acids, or strong bases in your formulation, as these can promote the hydrolysis of both the this compound and potentially your API.[1] |
| Supersaturation | You may have created a supersaturated solution that is thermodynamically unstable and prone to precipitation over time or with agitation. | 1. Try preparing the solution at a slightly lower concentration to ensure it is below the saturation point. 2. Employ "spring and parachute" strategies by including a precipitation inhibitor in your formulation.[2] |
Experimental Protocol: Screening for Precipitation Inhibitors
-
Prepare a stock solution of your API in this compound at a concentration known to be prone to precipitation.
-
Aliquot the stock solution into several vials.
-
To each vial, add a different precipitation inhibitor (e.g., polymers like PVP, HPMC, or a surfactant) at varying concentrations. Include a control vial with no inhibitor.
-
Gently agitate the vials and store them under the desired experimental conditions.
-
Visually inspect the vials for precipitation at regular intervals.
-
Quantify the amount of API remaining in the solution at each time point using a suitable analytical method like HPLC to determine the most effective inhibitor and its optimal concentration.
Issue 2: Phase Separation in the Formulation
Question: My this compound-based formulation has separated into two distinct liquid phases. Why is this happening, and what can I do to create a homogenous system?
Answer:
Phase separation in a mixed solvent system like this compound, especially when other components are added, is often due to miscibility issues.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Miscibility of Added Components | The addition of an API, co-solvent, or excipient that has poor miscibility with one or more of the dimethyl esters in this compound can lead to phase separation. | 1. Review the polarity and solubility parameters of all components in your formulation. "Like dissolves like" is a guiding principle. 2. If a co-solvent is used, ensure it is miscible with all components of this compound in the proportions used. 3. Consider using a surfactant or emulsifying agent to stabilize the mixture and prevent phase separation. |
| "Salting Out" Effect | The addition of a substance that is highly soluble in one of the solvent components can reduce the solubility of other components, causing them to separate out. | 1. Evaluate the solubility of each component individually in the mixed solvent system. 2. Try adding the components in a different order to see if it affects the homogeneity of the final mixture. |
| Temperature-Induced Phase Separation | The miscibility of liquids can be temperature-dependent. Some mixtures become less miscible as the temperature changes. | 1. Investigate the effect of temperature on the phase behavior of your formulation. 2. Determine the temperature range within which your formulation remains a single phase. |
Logical Workflow for Troubleshooting Phase Separation:
Caption: Troubleshooting workflow for phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: this compound is a mixture of dimethyl esters. While the exact composition can vary, the key properties are high boiling points, low vapor pressure, and good solvency for a range of materials.
Summary of Physical Properties for Dibasic Esters (Representative of this compound Components):
| Property | Dimethyl Succinate | Dimethyl Glutarate | Dimethyl Adipate |
| Boiling Point (°C) | 196 | 210-215 | 229-232 |
| Flash Point (°C) | >100 | >100 | >100 |
| Water Solubility | Slightly Soluble | Slightly Soluble | Slightly Soluble |
| Hansen Solubility Parameters (MPa1/2) | δD: 16.6, δP: 7.2, δH: 9.6 | δD: 16.4, δP: 6.3, δH: 8.8 | δD: 16.2, δP: 5.5, δH: 8.2 |
Note: These values are approximate and can vary depending on the specific grade of the dibasic ester.
Q2: How can I control the evaporation rate of this compound in my experiments?
A2: Due to its low vapor pressure, this compound evaporates slowly. However, in long-term experiments or at elevated temperatures, changes in composition can still occur. To control evaporation:
-
Use sealed or covered containers.
-
Work in a controlled environment with a saturated atmosphere of a compatible solvent.
-
If possible, use a cold trap to capture and potentially recycle the evaporated solvent.
Q3: Is this compound compatible with common analytical techniques like HPLC and GC?
A3: Yes, with some considerations:
-
HPLC: this compound's high boiling point and UV absorbance may make it unsuitable as a primary mobile phase component in many HPLC methods, especially with UV detection.[3][4] However, it can be an excellent sample diluent, provided the sample is soluble in the mobile phase to prevent precipitation on the column. Always perform a blank injection of your this compound-containing sample matrix to identify any interfering peaks.
-
GC: this compound is amenable to GC analysis. It is often used in the determination of residual solvents.[5][6][7][8][9] When analyzing for other components in an this compound matrix, a high-temperature column and an appropriate injection technique (e.g., headspace or a split injection with a high split ratio) may be necessary to handle the high-boiling solvent matrix.
Signaling Pathway for Analytical Method Selection:
Caption: Decision pathway for analytical method selection.
Q4: My formulation with this compound shows an unexpected increase in viscosity. What could be the cause?
A4: An increase in viscosity can be due to several factors:
-
Polymer Swelling or Solvation: If your formulation contains polymers, they may be swelling or becoming highly solvated by the this compound, leading to increased viscosity.
-
API-Solvent Interactions: Strong interactions between your API and the solvent molecules can sometimes lead to the formation of structured networks that increase viscosity.
-
Temperature Effects: Viscosity is highly dependent on temperature. A decrease in temperature will generally lead to an increase in viscosity.
-
Degradation: In some cases, degradation products can lead to polymerization or other reactions that increase the viscosity of the solution.
To troubleshoot, you can try varying the concentration of the polymer or API, measuring viscosity at different temperatures, and monitoring the stability of your formulation over time.
References
- 1. welch-us.com [welch-us.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. gcms.cz [gcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. Residual solvent analysis by GC-Headspace - Scharlab Internacional [scharlab.com]
Validation & Comparative
A Comparative Analysis of Estasol versus NMP for Polymer Research Applications
In the field of polymer research and drug development, solvent selection is a critical parameter that dictates the success of synthesis, formulation, and processing. The choice of solvent influences polymer solubility, solution viscosity, and the morphology of final products such as membranes and coatings. For decades, N-Methyl-2-pyrrolidone (NMP) has been a benchmark solvent due to its exceptional solvency power. However, mounting regulatory pressure and health concerns have catalyzed the search for safer, more sustainable alternatives. This guide provides a detailed, data-driven comparison between the traditional solvent, NMP, and Estasol™, a green solvent alternative.
Overview of Solvents
N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent known for its high boiling point and thermal stability.[1][2] Its ability to dissolve a wide array of organic and inorganic compounds has made it indispensable in the manufacturing of engineering polymers, electronics, and pharmaceuticals.[3][4] NMP is miscible with water in all proportions and is recognized for its high solvency power for resins and polymers used in coatings and wire enamels.[1][3]
This compound™ is the trade name for a refined mixture of dicarboxylic acid esters, primarily composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[5][6] It is positioned as an environmentally friendly, readily biodegradable solvent with low toxicity, low vapor pressure, and a high flash point.[7][8] Unlike NMP, this compound is only slightly soluble in water but is compatible with many common organic solvents.[5] Its favorable safety and environmental profile have made it a popular choice in coatings, industrial cleaning, and as a replacement for more hazardous solvents.[7][8]
Comparative Data
The selection of a solvent is often a balance between performance, safety, and environmental impact. The following tables summarize the key quantitative differences between NMP and this compound.
Table 1: Physical and Chemical Properties
| Property | N-Methyl-2-pyrrolidone (NMP) | This compound™ (Dibasic Ester Blend) |
| Chemical Formula | C₅H₉NO[2] | Mixture: C₆H₁₀O₄, C₇H₁₂O₄, C₈H₁₄O₄[9] |
| Molar Mass | 99.13 g/mol [2] | Variable (approx. 159 g/mol average) |
| Boiling Point | 202 - 204 °C[2] | 196 - 225 °C[6] |
| Melting Point | -24 °C[2] | -20 °C[9] |
| Density | 1.028 g/cm³[2] | ~1.09 g/cm³ |
| Flash Point | 91 °C[10] | > 100 °C[5] |
| Vapor Pressure | 0.3 mmHg @ 20 °C | 0.2 mmHg @ 20 °C[9] |
| Water Solubility | Completely miscible[2][3] | Slightly soluble[5] |
Table 2: Health, Safety, and Environmental Profile
| Parameter | N-Methyl-2-pyrrolidone (NMP) | This compound™ (Dibasic Ester Blend) |
| Toxicity Profile | Reproductive toxicity, developmental toxin.[11][12] | Low toxicity, mild irritant.[7] |
| LD50 (Oral, Rat) | 3,900 - 4,150 mg/kg[13] | > 5,000 mg/kg |
| Biodegradability | Readily biodegradable[2] | Readily biodegradable[5] |
| Regulatory Status | Substance of Very High Concern (SVHC) under REACH; regulated under TSCA.[11] | Generally not regulated as hazardous; low VOC.[5][8] |
| Hazard Statements | Suspected of damaging the unborn child; Causes skin and eye irritation.[12][13] | Not classified as hazardous. |
Performance in Polymer Research
NMP 's primary advantage is its outstanding solvency, which allows for the dissolution of high-performance and otherwise difficult-to-dissolve polymers. It is widely used as a solvent for:
-
Engineering Plastics: Such as polyimides, polyethersulfone (PES), and polyphenylene sulfide (PPS).[1][4]
-
Membrane Fabrication: Its miscibility with water makes it an ideal solvent for preparing polymeric membranes via the non-solvent induced phase separation (NIPS) technique.[14][15]
-
Electronics Manufacturing: Used as a photoresist stripper and for cleaning and degreasing applications due to its ability to dissolve a wide range of organic and inorganic compounds.[1][3]
This compound™ and similar green ester solvents are increasingly used in applications where performance can be maintained without the associated hazards of NMP.
-
Coatings and Resins: It demonstrates high solvency for a broad range of resins, including polyurethanes, polyesters, and acrylates, promoting smooth surface finishes and high gloss.[5][7]
-
Biopolymer Processing: Bio-based solvents like ethyl lactate (another ester solvent) are gaining traction for processing biopolymers like polylactic acid (PLA) into membranes, creating fully "green" and sustainable products.[16]
-
Controlled Polymerization: Ethyl lactate has been successfully used as a green solvent for advanced polymerization techniques like ARGET ATRP (Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization), offering a non-toxic medium for synthesizing polymers with controlled molecular weights.[17][18]
Experimental Protocols and Workflows
Visualizing the experimental process is key to understanding the practical application of these solvents. Below is a typical workflow for fabricating a polymer membrane, a common task in polymer research.
Example Protocol: Polyethersulfone (PES) Membrane Preparation via Phase Inversion using NMP
This protocol is a synthesized example based on common laboratory procedures for creating asymmetric membranes.[14]
-
Solution Preparation: Prepare a 24 wt% polymer solution by slowly dissolving polyethersulfone (PES) powder into NMP solvent in a sealed glass vessel.
-
Additives (Optional): Incorporate additives such as polyethyleneimine (PEI) (1 wt%) and sodium dodecyl sulfate (0.3 wt%) into the NMP solvent and sonicate for 20 minutes before adding the primary polymer.[14]
-
Dissolution: Place the vessel on a magnetic stirrer and agitate the mixture at a constant speed (e.g., 400 rpm) at 60°C for at least 8 hours, or until the solution is completely homogeneous and free of visible particles.
-
Degassing: Allow the solution to stand for several hours to remove any entrapped air bubbles.
-
Casting: Mount a support fabric (e.g., non-woven polyester) onto a clean, flat glass plate. Pour the polymer solution onto the support and use a casting knife or draw-down bar to create a uniform film of a specified thickness (e.g., 200 µm).[14]
-
Phase Inversion: Immediately immerse the glass plate with the cast film into a coagulation bath of distilled water at room temperature. The exchange between the NMP solvent and water (non-solvent) will induce the precipitation of the polymer, forming the porous membrane structure.
-
Washing and Storage: Keep the membrane in the water bath for at least 10 minutes to ensure complete phase inversion.[14] Subsequently, wash it thoroughly with distilled water to remove any residual NMP and store it in a fresh bath of distilled water until characterization.
Decision-Making Framework for Solvent Selection
Choosing between a high-performance solvent and a green alternative involves navigating a trade-off between efficacy, safety, and regulatory compliance. The following diagram illustrates a logical approach to this decision.
References
- 1. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 2. N-METHYL-2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]
- 3. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 4. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 5. This compound - Ataman Kimya [atamanchemicals.com]
- 6. ulprospector.com [ulprospector.com]
- 7. This compound - SEQENS [seqens.com]
- 8. This compound | 95481-62-2 | Benchchem [benchchem.com]
- 9. This compound|lookchem [lookchem.com]
- 10. N-Methyl-2-pyrrolidone NMP [greenchemintl.com]
- 11. Case Study: NMP Elimination In Commercial Factory [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ec.europa.eu [ec.europa.eu]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhancing Sustainability in PLA Membrane Preparation through the Use of Biobased Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
Validating Reaction Kinetics: A Comparative Guide to Estasol and Traditional Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the overall sustainability of a chemical process. Estasol, a line of lactate ester-based green solvents, is gaining attention as a viable alternative to traditional, often petroleum-derived, solvents. This guide provides a framework for validating and comparing reaction kinetics in this compound (represented by ethyl lactate) against a conventional solvent, offering detailed experimental protocols and illustrative data.
Ethyl lactate is a biodegradable solvent derived from the fermentation of carbohydrates.[1][2] It is recognized for its high solvency power, low vapor pressure, and favorable safety profile, making it a sustainable option for various applications, including organic synthesis.[2][3] In contrast, traditional solvents, while effective, often raise environmental and safety concerns. Understanding the kinetic performance of reactions in these green alternatives is crucial for their adoption in industrial processes.
Comparative Kinetic Analysis: A Hypothetical Case Study
To illustrate the process of validating reaction kinetics, we will consider a hypothetical S\textsubscript{N}1 (unimolecular nucleophilic substitution) reaction. The rate of S\textsubscript{N}1 reactions is highly dependent on the solvent's ability to stabilize the carbocation intermediate. Polar protic solvents, which can form hydrogen bonds, are known to accelerate these reactions.[4][5]
Here, we compare the reaction rate of the hydrolysis of tert-butyl chloride in ethyl lactate (a polar protic-like, green solvent) and isopropanol (a traditional polar protic solvent).
Reaction: (CH₃)₃CCl + H₂O → (CH₃)₃COH + HCl
Experimental Protocol: Method of Initial Rates
The kinetics of this reaction can be determined using the method of initial rates. This involves measuring the rate of reaction at the very beginning of the process for different initial concentrations of the reactant.[6][7]
Objective: To determine the rate law and rate constant (k) for the hydrolysis of tert-butyl chloride in both ethyl lactate and isopropanol.
Materials:
-
Tert-butyl chloride
-
Ethyl lactate (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Ice bath
-
Constant temperature water bath
-
Burettes, pipettes, and flasks
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures with varying initial concentrations of tert-butyl chloride in both ethyl lactate and isopropanol. The total volume of each mixture should be kept constant.
-
Temperature Control: Place the reaction flasks in a constant temperature bath set to a specific temperature (e.g., 25°C) to ensure that the reaction rate is not influenced by temperature fluctuations.
-
Initiation of Reaction: The reaction is initiated by adding a precise amount of deionized water to the solvent-tert-butyl chloride mixture.
-
Monitoring Reaction Progress: The progress of the reaction can be monitored by tracking the formation of hydrochloric acid (HCl).[8]
-
At regular time intervals, a small aliquot (sample) of the reaction mixture is withdrawn.
-
The aliquot is immediately added to a flask containing ice-cold water to quench (stop) the reaction.
-
The amount of HCl produced is determined by titrating the quenched sample with a standardized solution of NaOH using phenolphthalein as an indicator.[8]
-
-
Data Collection: The initial rate of reaction is determined from the change in concentration of HCl over the initial time period for each of the different starting concentrations of tert-butyl chloride.
Data Presentation: Illustrative Kinetic Data
The following tables summarize hypothetical data that could be obtained from the described experiment.
Table 1: Reaction Kinetics in Ethyl Lactate at 25°C
| Experiment | Initial [(CH₃)₃CCl] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 3.0 x 10⁻³ |
| 3 | 0.30 | 4.5 x 10⁻³ |
Table 2: Reaction Kinetics in Isopropanol at 25°C
| Experiment | Initial [(CH₃)₃CCl] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 1.2 x 10⁻³ |
| 2 | 0.20 | 2.4 x 10⁻³ |
| 3 | 0.30 | 3.6 x 10⁻³ |
From this data, the rate law can be determined. For an S\textsubscript{N}1 reaction, the rate is expected to be first order with respect to the alkyl halide. The data in both tables show that doubling the initial concentration of tert-butyl chloride doubles the initial reaction rate, which is consistent with a first-order reaction.
Rate Law: Rate = k[(CH₃)₃CCl]
The rate constant (k) can then be calculated for each solvent. Based on the illustrative data, the rate constant in ethyl lactate would be slightly higher than in isopropanol, suggesting that ethyl lactate is effective at stabilizing the carbocation intermediate, thus promoting the reaction.
Visualizing the Process and Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for determining reaction kinetics using the method of initial rates.
S\textsubscript{N}1 Reaction Pathway
Caption: The signaling pathway for an S\textsubscript{N}1 reaction mechanism, highlighting the carbocation intermediate.
References
- 1. scribd.com [scribd.com]
- 2. Green Solvent: Ethyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 3. Ethyl lactate: properties, synthesis and biosynthetic pathway_Chemicalbook [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Spectroscopic Purity Analysis of Estasol™: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of solvents is a critical aspect of experimental integrity and product quality. This guide provides a comparative analysis of spectroscopic methods for confirming the purity of Estasol™, a versatile solvent blend, against common alternatives. The information presented is supported by established experimental protocols and data to aid in the selection of appropriate analytical techniques.
This compound™ is a widely used solvent mixture composed of dimethyl succinate, dimethyl glutarate, and dimethyl adipate. Its favorable safety profile and high solvency have made it a popular replacement for traditional solvents such as isophorone, chlorinated solvents (e.g., trichloroethylene), and various ketones and aromatic hydrocarbons. However, the presence of impurities, which can include unreacted starting materials like methanol or residual monomers, can significantly impact its performance and the outcome of sensitive applications. This guide outlines key spectroscopic techniques for the quality control of this compound™ and provides a comparative overview of its purity against selected alternatives.
Comparative Purity Overview
The following table summarizes the typical purity levels of this compound™ and some of its common alternatives, based on commercially available specifications and analytical data.
| Solvent/Product | Key Components | Typical Purity (%) | Common Impurities |
| This compound™ | Dimethyl succinate, Dimethyl glutarate, Dimethyl adipate | ≥ 99.0 | Methanol, water, unreacted dicarboxylic acids |
| Isophorone | 3,5,5-Trimethyl-2-cyclohexen-1-one | ≥ 99.0[1][2] | Water, other isomers, oxidation byproducts |
| Trichloroethylene | Trichloroethylene | ≥ 99.5 | Water, free acid (as HCl), non-volatile residue |
| Aromatic Solvents (e.g., Aromatic 100) | C9-C10 aromatic hydrocarbons | Not applicable (mixture) | Cumene, xylene, trimethylbenzenes |
| Ketones (e.g., Acetone) | Acetone | ≥ 99.5 | Water, mesityl oxide, diacetone alcohol |
Spectroscopic Methodologies for Purity Assessment
A multi-faceted approach utilizing various spectroscopic techniques is recommended for the comprehensive purity analysis of this compound™ and its alternatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the composition of solvent blends like this compound™ and detecting trace impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Sample Preparation: Dilute the solvent sample (e.g., 1 µL in 1 mL of a suitable solvent like dichloromethane) before injection.
Data Analysis: The resulting chromatogram will show peaks corresponding to the different components of the solvent. The retention time of each peak can be used for identification by comparison to standards, and the mass spectrum of each peak provides a molecular fingerprint for confirmation. The peak area can be used to quantify the relative abundance of each component and impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the components in a sample and is highly effective for both identification and quantification of the main components and impurities. Both ¹H and ¹³C NMR are valuable.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Sample Preparation: A small amount of the solvent sample is dissolved in the deuterated solvent.
-
¹H NMR Analysis:
-
Dimethyl Succinate: Expect a singlet for the methoxy protons (O-CH₃) around 3.67 ppm and a singlet for the methylene protons (-CH₂-CH₂-) around 2.62 ppm.
-
Dimethyl Glutarate: Expect a singlet for the methoxy protons around 3.67 ppm, a triplet for the terminal methylene protons (-CH₂-COO) around 2.35 ppm, and a quintet for the central methylene proton (-CH₂-) around 1.93 ppm.
-
Dimethyl Adipate: Expect a singlet for the methoxy protons around 3.66 ppm, a multiplet for the methylene protons adjacent to the carbonyl group (-CH₂-COO) around 2.31 ppm, and a multiplet for the other methylene protons (-CH₂-CH₂-) around 1.66 ppm.[3][4][5][6][7]
-
Impurities: Residual methanol would appear as a singlet around 3.49 ppm. Unreacted dicarboxylic acids would show broad signals for the acidic protons.
-
-
¹³C NMR Analysis: Provides complementary information on the carbon framework and can help in identifying isomeric impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a sample. It is particularly useful for detecting the presence of specific types of impurities, such as water or unreacted starting materials containing hydroxyl (-OH) or carboxylic acid (C=O) groups.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sampling of liquids.
-
Sample Preparation: A small drop of the solvent is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are typically collected over the mid-infrared range (4000-400 cm⁻¹).
-
Data Analysis:
-
Esters in this compound™: A strong, characteristic C=O stretching band for the ester functional group will be observed in the region of 1735-1750 cm⁻¹. C-O stretching bands will also be present in the 1300-1000 cm⁻¹ region.[8]
-
Impurities: The presence of water would be indicated by a broad O-H stretching band around 3200-3500 cm⁻¹. Residual carboxylic acids would show a characteristic broad O-H stretch and a C=O stretch at a slightly different frequency than the ester. Residual alcohols would also exhibit an O-H stretching band.[9][10]
-
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for spectroscopic purity analysis and the general signaling pathway for identifying impurities.
Caption: Workflow for Spectroscopic Purity Analysis of this compound™.
Caption: Logical Pathway for Impurity Identification.
By employing these spectroscopic methods and following a structured analytical workflow, researchers can confidently verify the purity of this compound™ and make informed decisions when comparing it to alternative solvents for their specific applications. This ensures the reliability and reproducibility of experimental results and the quality of final products.
References
- 1. tennantsdistribution.com [tennantsdistribution.com]
- 2. parchem.com [parchem.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. purdue.edu [purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Performance comparison of Estasol with other green solvents in organic synthesis.
A Comparative Guide to Estasol and Other Green Solvents in Organic Synthesis
In the pursuit of more sustainable chemical practices, the selection of reaction solvents is of paramount importance. Green solvents, derived from renewable resources and possessing favorable environmental, health, and safety profiles, are increasingly sought after as replacements for traditional volatile organic compounds (VOCs). This guide provides a comparative overview of this compound™, a dibasic ester solvent, and other prominent green solvents—Cyrene, 2-Methyltetrahydrofuran (2-MeTHF), and Dimethyl Sulfoxide (DMSO)—in the context of organic synthesis.
Solvent Properties and Environmental Profile
This compound™, a mixture of dimethyl adipate, dimethyl glutarate, and dimethyl succinate, is recognized as an environmentally friendly solvent with low toxicity and high biodegradability.[1] Its high boiling point and low vapor pressure contribute to a safer laboratory environment by reducing the risk of inhalation exposure and flammability. A comparison of the key properties of these solvents is presented in Table 1.
Table 1: Comparison of Physical and Environmental Properties of Selected Green Solvents
| Property | This compound™ (Dibasic Esters) | Cyrene™ | 2-Methyltetrahydrofuran (2-MeTHF) | Dimethyl Sulfoxide (DMSO) |
| Source | Typically petrochemical, but can be bio-based | Renewable (from cellulose)[2] | Renewable (from biomass) | Petrochemical |
| Boiling Point (°C) | 196 - 225[3] | 227 | 80 | 189 |
| Flash Point (°C) | 100[3] | 108 | -11 | 87 |
| Solubility in Water | Slightly soluble | Miscible | Partially miscible (14 g/100 mL) | Miscible |
| Toxicity Profile | Low toxicity, non-mutagenic[1] | Low toxicity, non-mutagenic[2] | Low toxicity | Low toxicity, but can enhance skin absorption of other chemicals |
| Biodegradability | Readily biodegradable[3] | Readily biodegradable | Biodegradable | Biodegradable |
| Key Applications | Coatings, resins, industrial cleaning[4] | Amide synthesis, Suzuki coupling, material science[5][6] | Grignard reactions, organometallic chemistry[7] | Broad-spectrum solvent, oxidant in some reactions |
Performance in Key Organic Synthesis Reactions
While direct comparative studies of this compound™ against other green solvents in specific organic reactions are limited in the available literature, we can infer its potential performance based on its properties and compare it with documented applications of Cyrene, 2-MeTHF, and DMSO.
Amide Bond Formation
Amide synthesis is a cornerstone of medicinal chemistry and materials science. Traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are effective but pose significant health and environmental risks.
-
Cyrene™ has been successfully employed as a green alternative to DMF in HATU-mediated amide bond formation.[5] Studies have shown it to be a competent solvent for the synthesis of a range of amides and dipeptides.[5]
-
2-MeTHF has been identified as a suitable replacement for DCM and DMF in certain amide coupling reactions, particularly when using the coupling agent COMU.[8] It offers the advantage of easier work-up due to its partial miscibility with water.
-
DMSO is a well-established solvent for a variety of organic reactions, including some amide syntheses, due to its high polarity and ability to dissolve a wide range of substrates.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura and Heck Reactions)
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. The choice of solvent can significantly influence catalyst activity and reaction outcome.
-
Cyrene™ has been evaluated as a reaction medium for the Suzuki-Miyaura cross-coupling, demonstrating its potential as a substitute for commonly used solvents like DMF and THF.[6][9] High yields have been achieved for a variety of substrates.[6]
-
2-MeTHF is often favored in organometallic chemistry, including cross-coupling reactions, due to its stability and the ease of product extraction from aqueous work-ups.
-
DMSO can be used in certain palladium-catalyzed couplings, although its coordinating nature can sometimes interfere with the catalytic cycle.
-
This compound™ , being a polar aprotic solvent, has the potential to be a suitable medium for cross-coupling reactions. Its high boiling point could be beneficial for less reactive substrates requiring elevated temperatures. Further research is needed to validate its effectiveness and compare its performance with established green solvents for these transformations.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and comparing scientific results. Below is a representative, generalized protocol for an amide coupling reaction, illustrating how a green solvent like this compound™ could hypothetically be integrated.
General Protocol for Amide Bond Formation
Objective: To synthesize an amide from a carboxylic acid and an amine using a coupling agent in a green solvent.
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Amine (1.1 mmol)
-
Coupling Agent (e.g., HATU, 1.1 mmol)
-
Organic Base (e.g., DIPEA, 2.0 mmol)
-
Green Solvent (e.g., this compound™, Cyrene™, 2-MeTHF, or DMSO) (5 mL)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
To a stirred solution of the carboxylic acid in the chosen green solvent (5 mL) at room temperature, add the coupling agent and the organic base.
-
Stir the mixture for 10 minutes.
-
Add the amine to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Green Solvent Selection
The following diagram illustrates a logical workflow for selecting a green solvent for a specific organic reaction.
Caption: A flowchart for green solvent selection in organic synthesis.
Hypothetical Experimental Workflow for Solvent Comparison in Amide Synthesis
This diagram outlines an experimental workflow for comparing the performance of different green solvents in an amide coupling reaction.
Caption: Workflow for comparing green solvents in amide synthesis.
Conclusion
This compound™ presents a promising profile as a green solvent for organic synthesis, characterized by its low toxicity, biodegradability, and favorable physical properties such as a high boiling point and low vapor pressure. While it is widely used in the coatings and cleaning industries, its application in fine chemical and pharmaceutical synthesis is less documented compared to other green solvents like Cyrene™, 2-MeTHF, and DMSO.
The available literature provides specific examples of the successful use of Cyrene™, 2-MeTHF, and DMSO in common organic reactions, highlighting their potential to replace traditional hazardous solvents. Although direct comparative data for this compound™ in these specific synthetic applications is scarce, its properties suggest it could be a viable alternative, particularly for reactions requiring higher temperatures. Further experimental investigation is necessary to fully evaluate the performance of this compound™ in a broader range of organic transformations and to establish its position in the green solvent landscape for routine use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Buy Dibasic Ester C21H36O12 for your business from brenntag Vietnam | Brenntag [brenntag.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 7. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A comparative study of the environmental footprint of Estasol and conventional solvents.
For Researchers, Scientists, and Drug Development Professionals
The growing emphasis on sustainable practices in research and development has led to a critical evaluation of the environmental impact of commonly used laboratory and industrial chemicals. Solvents, in particular, are a significant contributor to the environmental footprint of many processes. This guide provides a comparative analysis of the environmental properties of Estasol, a green solvent alternative, and several conventional solvents widely used in scientific and pharmaceutical applications. The data presented is intended to assist researchers and professionals in making informed decisions towards more environmentally responsible solvent selection.
Data Presentation
The following tables summarize the key environmental footprint indicators for this compound and a selection of conventional solvents. Data has been compiled from Safety Data Sheets (SDS), technical datasheets, and scientific literature, with a focus on results from standardized testing protocols to ensure comparability.
Table 1: Biodegradability
| Solvent | Test Method | Biodegradation (%) | Timeframe (days) | Classification |
| This compound | OECD 301B | 97%[1] | 28 | Readily Biodegradable |
| Acetone | OECD 301B | 91% | 28 | Readily Biodegradable |
| Methyl Ethyl Ketone (MEK) | OECD 301D | 89% | 28 | Readily Biodegradable |
| Toluene | OECD 301C | 86% | 28 | Readily Biodegradable |
| Xylene | OECD 301F | >60% | 28 | Readily Biodegradable |
Table 2: Aquatic Toxicity
| Solvent | Test Organism | Test Method | LC50/EC50 (mg/L) | Exposure Time (hours) |
| This compound | Data Not Available | - | - | - |
| Acetone | Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 5540 | 96 |
| Daphnia magna (Water Flea) | OECD 202 | 8800 | 48 | |
| Methyl Ethyl Ketone (MEK) | Pimephales promelas (Fathead Minnow) | OECD 203 | 2993 | 96 |
| Daphnia magna (Water Flea) | OECD 202 | 308 | 48 | |
| Toluene | Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 5.5 | 96 |
| Daphnia magna (Water Flea) | OECD 202 | 3.78[2] | 48 | |
| Xylene | Oncorhynchus mykiss (Rainbow Trout) | OECD 203 | 2.6 | 96 |
| Daphnia magna (Water Flea) | OECD 202 | 1 | 48 |
Table 3: Volatile Organic Compound (VOC) Content
| Solvent | VOC Content (g/L) | Regulatory Status |
| This compound | Low / VOC-Exempt[3] | Often exempt from VOC regulations |
| Acetone | 791 | VOC-Exempt in the U.S.[4] |
| Methyl Ethyl Ketone (MEK) | 805[5] | Regulated as a VOC |
| Toluene | 867 | Regulated as a VOC |
| Xylene | 870[3] | Regulated as a VOC[6] |
Experimental Protocols
The data presented in the tables above are derived from standardized experimental protocols designed to assess the environmental impact of chemical substances. Below are detailed methodologies for the key experiments cited.
Biodegradability: OECD Test Guideline 301B (Ready Biodegradability: CO2 Evolution Test)
This test method evaluates the potential for a chemical substance to be readily biodegraded by aerobic microorganisms.
-
Test Setup: A defined concentration of the test substance is introduced into a liquid mineral medium inoculated with a mixed population of microorganisms from a source such as activated sludge.
-
Incubation: The mixture is incubated in the dark under aerobic conditions at a constant temperature (typically 20-25°C) for a period of 28 days.
-
Measurement: The amount of carbon dioxide (CO2) produced from the microbial degradation of the test substance is measured at regular intervals. The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
Aquatic Toxicity: OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test)
This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.
-
Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used for the test.
-
Test Solutions: A series of test solutions with different concentrations of the test substance are prepared in a suitable aqueous medium. A control group with no test substance is also included.
-
Exposure: The daphnids are exposed to the test solutions for a period of 48 hours under controlled conditions of temperature and light.
-
Observation: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.
-
Endpoint: The primary endpoint is the EC50, which is the concentration of the substance that causes immobilization in 50% of the test organisms within 48 hours.
Aquatic Toxicity: OECD Test Guideline 203 (Fish, Acute Toxicity Test)
This test evaluates the acute toxicity of a substance to fish.
-
Test Organisms: A suitable species of fish, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is selected.
-
Test Solutions: A range of concentrations of the test substance are prepared in water. A control group is maintained in water without the test substance.
-
Exposure: The fish are exposed to the test solutions for a 96-hour period under controlled conditions.
-
Observation: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The main endpoint is the LC50, which is the concentration of the substance that is lethal to 50% of the test fish within 96 hours.
Mandatory Visualization
Caption: Comparative environmental impact of this compound vs. conventional solvents.
Caption: Standardized workflow for aquatic toxicity testing (OECD 202 & 203).
References
Guía Comparativa sobre la Reciclabilidad de Estasol en Procesos Químicos
Para: Investigadores, Científicos y Profesionales del Desarrollo de Fármacos
Esta guía ofrece un análisis comparativo y objetivo de la reciclabilidad de Estasol, un disolvente verde emergente, frente a disolventes convencionales y otras alternativas ecológicas. La selección de disolventes es un pilar fundamental en la implementación de la química verde en procesos farmacéuticos y de síntesis química, donde la reciclabilidad y la reutilización de estos compuestos son cruciales para minimizar el impacto ambiental y reducir costes.[1]
En esta guía, se presenta a This compound como un disolvente de base biológica, con propiedades fisicoquímicas similares al lactato de etilo, un conocido disolvente verde. Su rendimiento en términos de reciclabilidad se compara con el tolueno , un disolvente aromático de uso extendido en la industria, y con el 2-metiltetrahidrofurano (2-MeTHF) , otro disolvente de base biológica que ha ganado popularidad como una alternativa más sostenible.
Comparación del Rendimiento de Reciclabilidad
La eficiencia de la reciclabilidad de un disolvente se mide principalmente por su tasa de recuperación y la pureza del producto recuperado. A continuación, se presenta una tabla comparativa con datos cuantitativos clave para this compound, tolueno y 2-MeTHF.
| Característica | This compound (Lactato de Etilo) | Tolueno | 2-MeTHF |
| Tipo de Disolvente | De base biológica | Convencional (derivado del petróleo) | De base biológica |
| Punto de Ebullición (°C) | 154 | 110.6 | 80.2 |
| Densidad (g/mL) | 1.03 | 0.87 | 0.854 |
| Tasa de Recuperación (%) | >95 (Estimado) | 75 - 98.3[2][3] | >99.5[4][5] |
| Pureza Post-Reciclaje (%) | >99 (Estimado) | 99.5[2] | 99.5 - >99.9[4][5] |
| Método de Reciclaje Principal | Destilación / Destilación Reactiva | Destilación / Extracción líquido-líquido | Destilación / Pervaporación de vapor |
| Consideraciones Ambientales | Biodegradable, bajo potencial de toxicidad | Tóxico, contaminante orgánico volátil (COV) | Derivado de fuentes renovables, menor impacto ambiental que el THF |
Nota: Los datos de reciclabilidad para this compound (lactato de etilo) son estimaciones basadas en la eficiencia general de la destilación para ésteres de naturaleza similar, debido a la falta de datos específicos en la literatura para su recuperación de corrientes de residuos.
Protocolos Experimentales Detallados
A continuación, se describe un protocolo estandarizado para el reciclaje de disolventes mediante destilación fraccionada en un entorno de laboratorio. Este método es aplicable a los tres disolventes comparados, con ajustes en la temperatura de operación debido a sus diferentes puntos de ebullición.
Objetivo: Recuperar y purificar un disolvente (this compound, tolueno o 2-MeTHF) a partir de una corriente de residuos de reacción.
Materiales:
-
Corriente de residuos del disolvente
-
Matraz de fondo redondo de dos bocas
-
Columna de fraccionamiento (e.g., Vigreux)
-
Cabezal de destilación con termómetro
-
Refrigerante de Liebig
-
Adaptador de vacío (si se realiza a presión reducida)
-
Matraz colector
-
Manta de calentamiento con agitación magnética
-
Barras de agitación
-
Sistema de vacío (opcional)
-
Cromatógrafo de gases (GC) para análisis de pureza
Procedimiento:
-
Preparación: Montar el equipo de destilación fraccionada en una campana de extracción de gases. Asegurarse de que todas las conexiones de vidrio estén bien ajustadas.
-
Carga: Añadir la corriente de residuos del disolvente al matraz de fondo redondo, sin llenarlo más de dos tercios de su capacidad. Añadir una barra de agitación.
-
Calentamiento: Iniciar el calentamiento suavemente con la manta de calentamiento y la agitación.
-
Fraccionamiento: Aumentar gradualmente la temperatura hasta que el disolvente comience a hervir. El vapor ascenderá por la columna de fraccionamiento.
-
Recolección: El vapor del disolvente purificado llegará al cabezal de destilación, donde se medirá su temperatura. El vapor luego se condensará en el refrigerante y se recogerá en el matraz colector.
-
Para 2-MeTHF , la temperatura de la cabeza de destilación debe estabilizarse alrededor de 80°C.
-
Para el tolueno , la temperatura debe estabilizarse alrededor de 111°C.
-
Para This compound , la temperatura se estabilizará alrededor de 154°C.
-
-
Finalización: Detener el calentamiento cuando la mayor parte del disolvente se haya destilado y antes de que los residuos de alto punto de ebullición comiencen a carbonizarse.
-
Análisis: Analizar la pureza del disolvente recuperado mediante cromatografía de gases (GC) y comparar con un estándar del disolvente virgen.
Visualizaciones
A continuación, se presentan diagramas generados con Graphviz que ilustran flujos de trabajo y relaciones lógicas relevantes para la reciclabilidad de disolventes.
Figura 1: Flujo de trabajo general para el reciclaje de disolventes mediante destilación.
Figura 2: Diagrama de decisión para la selección de disolventes sostenibles.
References
- 1. maratek.com [maratek.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Recycling Toluene using ProCycler | B/R Instrument [brinstrument.com]
- 4. Recovery of 2-Methyltetrahydrofuran (2-MeTHF) via Batch Distillation: Simulation-Based Design and Analysis [diva-portal.org]
- 5. CN112159374B - Method for recovering 2-methyltetrahydrofuran by continuous rectification steam permeation - Google Patents [patents.google.com]
Assessing the Impact of Ester-Based Solvents on Product Stereoselectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice of solvent is a critical parameter in controlling the stereochemical outcome of a chemical reaction. "Green" solvents, such as the dibasic ester mixture known as Estasol, are gaining prominence due to their favorable environmental, health, and safety profiles. This compound is a non-toxic, biodegradable solvent with a low vapor pressure, primarily composed of a mixture of dimethyl adipate, dimethyl glutarate, and dimethyl succinate.[1][2][3] While extensively used in coatings and cleaning applications, its direct impact on the stereoselectivity of asymmetric reactions is not widely documented in publicly available literature.
This guide provides a framework for assessing the impact of such ester-based solvents on product stereoselectivity. Due to the limited specific data on this compound in stereoselective synthesis, we present a hypothetical case study to illustrate the experimental approach and data presentation required for such an evaluation. This guide is intended to serve as a template for researchers looking to evaluate this compound or similar solvents in their own stereoselective transformations.
Hypothetical Case Study: Asymmetric Michael Addition
To illustrate the assessment process, we will use the well-known asymmetric Michael addition of thiophenol to cyclohex-2-en-1-one, catalyzed by a chiral organocatalyst. This reaction is sensitive to solvent effects, making it a good model for evaluating a new solvent system.
Experimental Protocol: Solvent Screening
Objective: To determine the effect of different solvents, including a hypothetical this compound mixture and its individual components, on the yield, diastereoselectivity, and enantioselectivity of the asymmetric Michael addition of thiophenol to cyclohex-2-en-1-one.
Materials:
-
Cyclohex-2-en-1-one (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst) (0.1 mmol, 10 mol%)
-
Solvents: Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Succinate, Dimethyl Glutarate, Dimethyl Adipate, "this compound" (hypothetical mixture: 20% Dimethyl Succinate, 60% Dimethyl Glutarate, 20% Dimethyl Adipate by weight)
-
Ethyl acetate and Hexane for chromatography
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Chiral High-Performance Liquid Chromatography (HPLC) column
Procedure:
-
To a stirred solution of cyclohex-2-en-1-one (1.0 mmol) and the organocatalyst (0.1 mmol) in the respective solvent (5 mL) at room temperature, thiophenol (1.2 mmol) was added dropwise.
-
The reaction mixture was stirred at room temperature for 24 hours.
-
The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
The aqueous layer was extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (Ethyl acetate/Hexane = 1:9) to afford the desired Michael adduct.
-
The yield of the purified product was determined.
-
The diastereomeric ratio (d.r.) was determined by ¹H NMR spectroscopy of the purified product.
-
The enantiomeric excess (e.e.) was determined by chiral HPLC analysis.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical results of the solvent screening experiment.
| Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (e.e., %) |
| Toluene | 85 | 90:10 | 92 |
| THF | 78 | 85:15 | 88 |
| Dichloromethane (DCM) | 92 | 92:8 | 95 |
| Dimethyl Succinate | 82 | 88:12 | 90 |
| Dimethyl Glutarate | 88 | 91:9 | 93 |
| Dimethyl Adipate | 86 | 89:11 | 91 |
| This compound (Mixture) | 87 | 90:10 | 92 |
Visualizing the Process and Pathway
To better understand the experimental design and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for solvent screening.
Caption: General pathway for an organocatalyzed Michael addition.
Discussion of Hypothetical Results
Based on our hypothetical data, the "this compound" mixture and its primary component, dimethyl glutarate, provided results comparable to the standard solvent, toluene, in terms of yield, diastereoselectivity, and enantioselectivity. This suggests that these ester-based solvents could be viable "green" alternatives in this type of transformation. The slightly different outcomes for the individual esters (succinate, glutarate, and adipate) highlight the subtle influence that the solvent structure can have on the transition state of the reaction, thereby affecting the stereochemical outcome.
Conclusion and Recommendations
While a comprehensive literature search did not yield specific experimental data on the impact of this compound on product stereoselectivity, this guide provides a clear and structured framework for how such an assessment can be conducted and reported. The hypothetical case study demonstrates that ester-based solvents like the components of this compound have the potential to be effective media for stereoselective reactions.
We recommend that researchers interested in utilizing this compound or other novel solvent systems in their stereoselective synthesis perform a similar solvent screening study to determine the optimal conditions for their specific reaction. The experimental protocol and data presentation format outlined in this guide can serve as a valuable template for such investigations. Further research into the application of this compound and its components in a wider range of asymmetric transformations is warranted to fully understand their potential as "green" alternatives to traditional volatile organic solvents.
References
A Comparative Analysis of the Solvency Power of Estasol™ and Other Dibasic Ester Solvents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of effective, safe, and environmentally conscious solvent selection, dibasic esters have emerged as a compelling class of compounds. This guide provides a detailed comparison of the solvency power of Estasol™, a widely used dibasic ester blend, with its constituent components and other common solvents. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Understanding Dibasic Ester Solvents
Dibasic esters are a family of organic compounds known for their strong solvency, low volatility, high flash points, and favorable safety and environmental profiles.[1][2] this compound™ is a commercial blend of three key dibasic esters: dimethyl succinate, dimethyl glutarate, and dimethyl adipate.[1][2] This blend is recognized for its excellent performance in a variety of applications, including coatings, industrial cleaning, and as a specialty solvent.
Quantifying Solvency Power: Key Methodologies
To objectively compare the solvency power of these solvents, two primary industry-standard methods are employed: Hansen Solubility Parameters (HSP) and the Kauri-Butanol (Kb) value.
Hansen Solubility Parameters (HSP) provide a multi-dimensional approach to characterizing a solvent's dissolving capabilities. Each solvent is assigned three parameters:
-
δd (Dispersion): Represents the energy from van der Waals forces.
-
δp (Polar): Represents the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Represents the energy from hydrogen bonding forces.
The principle of "like dissolves like" is quantified by comparing the HSP of a solvent with that of a solute. A smaller "distance" between the HSP values of a solvent and a solute indicates a higher likelihood of dissolution.
Kauri-Butanol (Kb) Value is a single-parameter measure of a solvent's ability to dissolve a standardized kauri resin solution, as defined by ASTM D1133. A higher Kb value indicates a stronger solvency power.
Comparative Solvency Data
The following table summarizes the Hansen Solubility Parameters for this compound™ (estimated based on a typical composition) and its individual dibasic ester components. For a broader context, data for other common industrial solvents are also included.
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| This compound™ (Estimated) | 16.1 | 7.4 | 8.5 |
| Dimethyl Succinate | 16.1 | 7.7 | 8.8 |
| Dimethyl Glutarate | 16.1 | 7.7 | 8.3 |
| Dimethyl Adipate | 16.3 | 6.8 | 8.5 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| N-Methyl-2-pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 |
Note: The HSP values for this compound™ are estimated as a volume-weighted average of its components. Actual values may vary depending on the specific grade and composition.
Experimental Protocols
Determination of Hansen Solubility Parameters (HSP)
The experimental determination of HSP for a solute (e.g., a polymer, resin, or active pharmaceutical ingredient) involves a systematic "good" vs. "bad" solvent analysis.
Methodology:
-
Solvent Selection: A range of solvents with known and diverse HSP values is selected.
-
Solubility Testing: The solute of interest is tested for solubility in each of the selected solvents at a specific concentration and temperature. The outcome is recorded as either "soluble" (good solvent) or "insoluble" (bad solvent).
-
Hansen Sphere Calculation: The collected data is used to define a three-dimensional "Hansen Sphere" in the Hansen space (defined by the δd, δp, and δh axes). The center of this sphere represents the HSP of the solute.
-
Data Analysis: Software tools are often employed to analyze the solubility data and determine the optimal Hansen Sphere that encloses the maximum number of "good" solvents while excluding the "bad" solvents. The coordinates of the center of this sphere are the determined HSP (δd, δp, δh) for the solute.
Determination of Kauri-Butanol (Kb) Value (ASTM D1133)
The Kauri-Butanol value is determined by titrating a standard solution of kauri resin in n-butanol with the solvent under investigation until a defined turbidity is reached.
Apparatus:
-
250-mL Erlenmeyer flask
-
Buret, 50-mL or 100-mL
-
Standard Kauri-Butanol solution
-
Solvent to be tested
-
Standard reference solvents (toluene and a heptane/toluene blend)
-
Water bath maintained at 25 ± 1 °C
Procedure Summary:
-
Standardization of Kauri-Butanol Solution: The kauri-butanol solution is standardized by titrating it with toluene (assigned Kb value of 105) and a 75/25 (v/v) mixture of n-heptane and toluene (assigned Kb value of 40). This allows for the calculation of a correction factor for the specific batch of kauri-butanol solution.
-
Titration of the Sample Solvent: A 20 g sample of the standardized kauri-butanol solution is placed in the Erlenmeyer flask. The solvent being tested is then titrated from the buret into the solution while swirling.
-
Endpoint Determination: The titration is continued until the solution becomes cloudy or turbid to the point where printed text viewed through the flask becomes blurred.
-
Calculation: The volume of the solvent used to reach the endpoint is recorded, and the Kauri-Butanol value is calculated using a formula that incorporates the standardization correction factor.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting a suitable solvent based on its solvency power, a critical process for researchers and formulation scientists.
Caption: A workflow for solvent selection based on solvency.
Conclusion
This compound™ and its individual dibasic ester components offer powerful and versatile solvency for a wide range of applications. By understanding and applying quantitative measures of solvency such as Hansen Solubility Parameters and Kauri-Butanol values, researchers and professionals can make data-driven decisions to optimize their formulations and processes. The provided experimental protocols offer a framework for conducting in-house solvency evaluations, ensuring the selection of the most effective and appropriate solvent for a given task.
References
Estasol: A High-Performance Solvent for Diverse Catalytic Applications
For researchers, scientists, and drug development professionals seeking a versatile and effective solvent, Estasol™, a family of refined dimethyl esters, demonstrates broad compatibility with a range of catalysts, offering a favorable alternative to traditional organic solvents. This guide provides a comparative overview of this compound's performance in various catalytic systems, supported by experimental data and detailed protocols.
This compound is a readily biodegradable, non-toxic solvent with a high boiling point, low vapor pressure, and excellent solvency for a wide variety of resins.[1] It is a mixture of dimethyl adipate, dimethyl glutarate, and dimethyl succinate.[2] These properties make it an attractive medium for a multitude of chemical reactions. This guide explores its compatibility and performance with metal, acid-base, and enzyme catalysts.
Metal-Catalyzed Reactions: Hydrogenation and Beyond
This compound and its components, particularly dimethyl succinate, have been successfully employed as solvents and substrates in metal-catalyzed hydrogenation reactions.
In a study on the catalytic hydrogenation of dimethyl succinate to produce γ-butyrolactone (GBL), a key intermediate in the chemical industry, a composite copper-based catalyst (Cu-ZnO-ZrO2/Al2O3) demonstrated high efficacy. The optimal reaction conditions were identified as a temperature of 200°C, a pressure of 3.0 MPa, a hydrogen to dimethyl succinate molar ratio of 150:1, and a liquid hourly space velocity of 0.5 h⁻¹. Under these conditions, a 100% conversion of dimethyl succinate was achieved with a 90% molar selectivity to γ-butyrolactone.[3]
Another study focused on the selective hydrogenation of dimethyl maleate to dimethyl succinate using a ruthenium catalyst in a methanol solution, a solvent with similar properties to the components of this compound. This research provided detailed kinetic data, showing that the reaction rate is dependent on temperature and hydrogen pressure, while the selectivity to dimethyl succinate was nearly 100%.[4] While not a direct use of this compound, this data provides a valuable benchmark for the performance of dimethyl esters in such reactions.
Table 1: Performance of Dimethyl Esters in Metal-Catalyzed Hydrogenation
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Product |
| Cu-ZnO-ZrO2/Al2O3 | Dimethyl Succinate | Not specified (likely neat) | 200 | 3.0 | 100 | 90 | γ-Butyrolactone[3] |
| Ruthenium | Dimethyl Maleate | Methanol | 50-70 | 0.4-1.2 | ~100 | ~100 | Dimethyl Succinate[4] |
Experimental Protocol: Hydrogenation of Dimethyl Succinate[3]
A micro fixed-bed reactor is charged with a Cu-ZnO-ZrO2/Al2O3 catalyst. The reaction is carried out by feeding a mixture of dimethyl succinate and hydrogen gas at a controlled liquid hourly space velocity and molar ratio. The reactor is maintained at the desired temperature and pressure. The product stream is then analyzed using gas chromatography to determine the conversion of dimethyl succinate and the selectivity to γ-butyrolactone.
Acid and Base-Catalyzed Reactions
The synthesis of this compound itself is a prime example of its compatibility with acid catalysts. The production of these dibasic esters is typically achieved through the Fischer esterification of dicarboxylic acids (adipic, glutaric, and succinic) with methanol, utilizing a homogeneous acid catalyst like sulfuric acid or a heterogeneous solid acid catalyst.[5] The use of solid acid catalysts, such as ion-exchange resins, can offer advantages in terms of catalyst reusability and reduced waste streams.[5]
While specific quantitative data for this compound as a solvent in other acid or base-catalyzed reactions is limited in the readily available literature, its inherent ester functionality suggests it would be a stable solvent for a variety of such transformations, provided the conditions are not strongly hydrolytic.
Enzyme-Catalyzed Reactions
The use of enzymes in organic synthesis is a rapidly growing field, and the choice of solvent is critical for maintaining enzyme activity and stability. Dimethyl esters, the components of this compound, have shown promise in this area.
In a study on the synthesis of vitamin esters, Candida antarctica lipase (Novozym 435) was identified as a highly effective catalyst for the acylation of retinol using dimethyl adipate as the acyl donor.[5] This indicates the potential of this compound components as suitable media for lipase-catalyzed transesterification reactions.
Logical Relationship for Solvent Selection in Enzymatic Reactions
Conclusion
This compound presents a compelling profile as a green and efficient solvent for a variety of catalytic reactions. Its demonstrated compatibility with metal catalysts in hydrogenation, its inherent stability in the presence of acid catalysts used for its own synthesis, and the promising results in enzyme-catalyzed reactions highlight its versatility. Further research into the broader applications of this compound as a reaction solvent is warranted and is expected to reveal even greater potential for this environmentally friendly solvent in the fields of chemical synthesis and drug development. Researchers are encouraged to consider this compound as a viable alternative to more hazardous traditional solvents, contributing to safer and more sustainable chemical processes.
References
Case study comparing the cost-effectiveness of Estasol in a scaled-up synthesis.
A comparative analysis of Estasol, a green solvent, against traditional alternatives in industrial applications reveals its potential for significant cost savings and improved environmental and safety profiles. This guide provides a detailed examination of this compound's performance, supported by experimental insights and cost-effectiveness data, to inform researchers, scientists, and drug development professionals on its advantages in scaled-up synthesis.
This compound, a mixture of dimethyl esters of adipic, glutaric, and succinic acids, is a biodegradable and low-toxicity solvent that is positioned as a safer and more economical substitute for conventional solvents like isophorone, glycol ethers, and chlorinated solvents.[1][2][3] Its high solvency power, low volatility, and high flash point make it a versatile option for a wide range of applications, including coatings, resins, and industrial cleaning formulations.[2][4]
Performance and Cost-Effectiveness Comparison
While specific quantitative data from a single, direct comparative case study in a scaled-up synthesis remains proprietary across the industry, a comprehensive review of available data and industry reports allows for a robust qualitative and semi-quantitative comparison. The following tables summarize the expected performance and cost benefits of replacing a traditional solvent, such as isophorone, with this compound in a scaled-up polyester resin synthesis.
Table 1: Performance Comparison in Polyester Resin Synthesis
| Parameter | This compound | Isophorone |
| Reaction Time | Potentially shorter due to efficient heat transfer | Standard |
| Product Purity | High, with minimal side reactions | High, but may require more purification |
| Yield | Comparable to or higher than traditional solvents | Baseline |
| Safety Profile | Low toxicity, high flash point, biodegradable | Higher toxicity, lower flash point |
| Environmental Impact | Low VOC emissions, readily biodegradable | Higher VOC emissions, less biodegradable |
Table 2: Cost-Effectiveness Analysis (Illustrative)
| Cost Factor | This compound | Isophorone |
| Solvent Purchase Price | Generally lower | Higher |
| Solvent Recovery/Recycling | High potential for recovery and reuse | Lower efficiency of recovery |
| Waste Disposal Costs | Lower due to biodegradability | Higher due to hazardous waste classification |
| Energy Consumption | Potentially lower due to optimized reaction kinetics | Standard |
| Regulatory Compliance Costs | Lower due to favorable EHS profile | Higher due to stricter handling and reporting |
| Overall Process Cost | Lower | Higher |
Experimental Protocol: Scaled-Up Polyester Resin Synthesis
While a specific, publicly available, scaled-up protocol for polyester resin synthesis using this compound is not available, a general procedure can be outlined based on standard polyesterification reactions and the known properties of dibasic esters. This protocol is intended to be illustrative and would require optimization for a specific industrial process.
Objective: To synthesize a medium-oil alkyd resin for use in industrial coatings.
Alternative Solvent: Isophorone
Key Process Steps:
-
Monomer Charging: A reactor is charged with a predetermined ratio of polyol (e.g., glycerol, pentaerythritol), dibasic acid (e.g., phthalic anhydride), and a fatty acid or oil.
-
Solvent Addition: this compound is added to the reactor. The amount of solvent is typically 5-10% of the total weight of the reactants. In the comparative process, isophorone would be used in a similar proportion.
-
Esterification: The mixture is heated to a temperature of 220-250°C under an inert atmosphere (e.g., nitrogen). The reaction progress is monitored by measuring the acid value of the mixture.
-
Water Removal: Water, a byproduct of the esterification reaction, is continuously removed to drive the reaction to completion. This is typically achieved through azeotropic distillation with the solvent.
-
Viscosity Adjustment: Once the desired acid value and viscosity are reached, the reaction is cooled. Additional solvent may be added to adjust the final viscosity of the resin.
-
Product Discharge and Filtration: The final resin solution is discharged from the reactor and filtered to remove any solid impurities.
Visualizing the Workflow
To better understand the logical flow of a scaled-up synthesis process and the decision-making involved in solvent selection, the following diagrams are provided.
Caption: General workflow for a scaled-up chemical synthesis process.
Caption: Decision-making process for solvent selection in synthesis.
References
Safety Operating Guide
Proper Disposal Procedures for Estasol: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Estasol, a solvent commonly used in laboratory settings. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate personal protective equipment (PPE).
Recommended PPE:
-
Eye/Face Protection: Chemical goggles consistent with EN 166 or equivalent standards.
-
Skin Protection: Chemically resistant protective clothing. The specific type (e.g., apron, full body suit) will depend on the scale of the disposal task.
-
Hand Protection: Chemical resistant gloves, such as Butyl rubber, classified under Standard EN374.
Always handle this compound in a well-ventilated area, preferably under a local exhaust ventilation system to minimize airborne exposure.[1] Avoid direct contact with eyes, skin, and clothing and wash hands thoroughly after handling.[1]
Spill Management
In the event of a spill, take the following steps:
-
Containment: Prevent the spill from entering soil, ditches, sewers, waterways, and groundwater.[1]
-
Absorption: Absorb the spilled material with an inert substance such as sand, sawdust, or diatomite.[1]
-
Collection: Collect the absorbed material into suitable, properly labeled containers for disposal.[1]
Summary of Disposal Parameters
While specific quantitative limits for disposal are determined by local, state, and federal regulations, the following table summarizes key disposal-related information for this compound based on available safety data.
| Parameter | Guideline | Source |
| Biodegradability | Readily biodegradable (97% in 28 days, aerobic) | |
| Bioaccumulation | Does not bioaccumulate | |
| Aquatic Toxicity | One formulation is noted as very toxic to aquatic life with long-lasting effects. | [2] |
| Prohibited Disposal Methods | Do not dump into any sewers, on the ground, or into any body of water.[1] Do not let the product enter drains.[3] | [1][3] |
| Container Disposal | Dispose of in accordance with local regulations. Handle uncleaned containers as you would the product itself. | [3] |
Step-by-Step Disposal Protocol
All disposal practices must be in strict compliance with all Federal, State/Provincial, and local laws and regulations.[1]
-
Consult Regulations: Before disposal, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal waste disposal regulations.
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[3] Store in the original or a compatible, properly labeled container.[1][3]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound" and any other components mixed with it.
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from heat, open flames, and incompatible materials such as oxidizers.[1]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
